Custirsen
Description
This compound is a mixed-backbone antisense oligodeoxynucleotide, with potential chemosensitizing activity. Upon administration, this compound prevents the translation of testosterone-repressed prostate message-2 (TRPM-2). This abrogates the anti-apoptotic effect of TRPM-2, thereby sensitizing cells to chemotherapy and resulting in tumor cell death. TRPM-2 is an anti-apoptotic clusterin that is overexpressed by prostate cancer cells and is associated with chemoresistance.
Properties
Key on ui mechanism of action |
CC-8490 acts as a selective estrogen receptor modulator (SERM), inhibiting the proliferation of estrogen-sensitive breast cancer cells. This agent also inhibits growth and induces apoptosis of glioblastoma cells via a mechanism independent of estrogen receptor-related mechanisms. Preliminary results in studies regarding the mechanism of action in brain cancer suggest that C-8490 surpresses nuclear factor (NF)-KB with its target genes IEX-3, SOD2, IL6, and IL8. |
|---|---|
CAS No. |
890056-27-6 |
Molecular Formula |
C231H312N78O119P20S20 |
Molecular Weight |
7346 g/mol |
IUPAC Name |
1-[5-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[2-[[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[2-[[[2-[[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[3-[[3-[[3-[[3-[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[5-(6-aminopurin-9-yl)-3-[hydroxy-[[3-hydroxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C231H312N78O119P20S20/c1-97-52-295(224(324)273-181(97)235)210-174(361-32-24-353-10)166(118(60-310)401-210)422-444(347,464)383-78-136-171(179(366-37-29-358-15)215(406-136)308-95-265-160-189(243)253-86-259-195(160)308)427-448(351,468)387-80-138-172(180(367-38-30-359-16)216(408-138)309-96-269-164-199(309)279-220(247)283-208(164)320)428-447(350,467)385-76-134-168(175(362-33-25-354-11)211(403-134)296-53-98(2)182(236)274-225(296)325)423-442(345,462)380-73-131-114(48-151(397-131)303-90-263-158-187(241)251-84-257-193(158)303)417-439(342,459)379-72-128-115(49-152(398-128)304-91-266-161-196(304)276-217(244)280-205(161)317)418-435(338,455)370-63-121-107(41-144(390-121)291-22-19-141(234)272-223(291)323)411-430(333,450)374-67-125-111(45-148(394-125)300-87-260-155-184(238)248-81-254-190(155)300)415-437(340,457)378-71-130-117(51-154(400-130)306-93-268-163-198(306)278-219(246)282-207(163)319)420-440(343,460)376-68-126-112(46-149(395-126)301-88-261-156-185(239)249-82-255-191(156)301)416-438(341,458)377-70-129-116(50-153(399-129)305-92-267-162-197(305)277-218(245)281-206(162)318)419-436(339,456)373-66-124-109(43-146(393-124)293-56-101(5)201(313)285-228(293)328)413-433(336,453)368-61-119-105(39-142(388-119)289-20-17-139(232)270-221(289)321)409-429(332,449)371-64-122-110(44-147(391-122)294-57-102(6)202(314)286-229(294)329)414-434(337,454)372-65-123-108(42-145(392-123)292-55-100(4)200(312)284-227(292)327)412-432(335,452)369-62-120-106(40-143(389-120)290-21-18-140(233)271-222(290)322)410-431(334,451)375-69-127-113(47-150(396-127)302-89-262-157-186(240)250-83-256-192(157)302)421-441(344,461)382-75-133-167(177(364-35-27-356-13)213(405-133)299-59-104(8)204(316)288-231(299)331)424-445(348,465)384-77-135-169(176(363-34-26-355-12)212(404-135)297-54-99(3)183(237)275-226(297)326)425-446(349,466)386-79-137-170(178(365-36-28-357-14)214(407-137)307-94-264-159-188(242)252-85-258-194(159)307)426-443(346,463)381-74-132-165(311)173(360-31-23-352-9)209(402-132)298-58-103(7)203(315)287-230(298)330/h17-22,52-59,81-96,105-138,142-154,165-180,209-216,310-311H,23-51,60-80H2,1-16H3,(H,332,449)(H,333,450)(H,334,451)(H,335,452)(H,336,453)(H,337,454)(H,338,455)(H,339,456)(H,340,457)(H,341,458)(H,342,459)(H,343,460)(H,344,461)(H,345,462)(H,346,463)(H,347,464)(H,348,465)(H,349,466)(H,350,467)(H,351,468)(H2,232,270,321)(H2,233,271,322)(H2,234,272,323)(H2,235,273,324)(H2,236,274,325)(H2,237,275,326)(H2,238,248,254)(H2,239,249,255)(H2,240,250,256)(H2,241,251,257)(H2,242,252,258)(H2,243,253,259)(H,284,312,327)(H,285,313,328)(H,286,314,329)(H,287,315,330)(H,288,316,331)(H3,244,276,280,317)(H3,245,277,281,318)(H3,246,278,282,319)(H3,247,279,283,320) |
InChI Key |
RCFZILUHCNXXFY-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=S)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=S)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=S)(O)O[C@H]6C[C@@H](O[C@@H]6COP(=S)(O)O[C@H]7C[C@@H](O[C@@H]7COP(=S)(O)O[C@H]8C[C@@H](O[C@@H]8COP(=S)(O)O[C@H]9C[C@@H](O[C@@H]9COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)CO)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OC[C@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)CO)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=CC(=NC1=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)O |
Other CAS No. |
890056-27-6 |
sequence |
NNNNAGCAGAGTCTTCANNNN |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Custirsen in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Custirsen (formerly known as OGX-011) is a second-generation antisense oligonucleotide developed to counteract treatment resistance in various cancers, most notably metastatic castration-resistant prostate cancer (mCRPC). Therapeutic resistance, a significant hurdle in oncology, is often driven by cellular stress responses that activate survival pathways. One key protein implicated in this pro-survival signaling is clusterin (CLU). This compound was designed to specifically target and inhibit the production of this protein, thereby sensitizing cancer cells to the cytotoxic effects of conventional therapies. This guide provides a detailed technical overview of this compound's mechanism of action in prostate cancer cells, supported by quantitative data, experimental methodologies, and pathway visualizations.
The Target: Clusterin (CLU)
Clusterin is a highly conserved, stress-induced cytoprotective chaperone protein.[1][2] In prostate cancer, its expression is significantly upregulated in response to various cellular stressors, including androgen deprivation therapy, chemotherapy (e.g., docetaxel), and radiation therapy.[1][3] This overexpression is strongly associated with the progression to mCRPC and resistance to treatment.[1][4]
The primary anti-apoptotic function of the secretory form of clusterin (sCLU) involves its ability to stabilize protein conformations and inhibit stress-induced apoptosis.[5] By acting as a chaperone, sCLU can prevent the aggregation of misfolded proteins and interfere with the intrinsic apoptotic pathway.[5][6]
This compound: Design and Core Mechanism
This compound is a 2'-O-(2-methoxyethyl)-modified phosphorothioate antisense oligonucleotide.[1][3] It is specifically designed to be complementary to the messenger RNA (mRNA) sequence of human clusterin.
The fundamental mechanism of action is as follows:
-
Cellular Uptake: this compound is administered intravenously and is taken up by prostate cancer cells.
-
mRNA Hybridization: Inside the cell, this compound binds to the clusterin mRNA transcript.
-
RNase H-Mediated Degradation: The resulting DNA-RNA hybrid is a substrate for RNase H, an intracellular enzyme that selectively degrades the RNA strand of the hybrid.
-
Inhibition of Translation: The degradation of the clusterin mRNA prevents it from being translated into the clusterin protein by the ribosome.
-
Depletion of Clusterin: The net result is a significant reduction in the intracellular and secreted levels of the clusterin protein.
This process is visualized in the experimental workflow diagram below.
Caption: Workflow of this compound's antisense mechanism.
Downstream Signaling Effects: Re-sensitization to Apoptosis
By depleting clusterin levels, this compound effectively disables a key pro-survival mechanism in prostate cancer cells. This re-sensitizes the cells to apoptosis induced by chemotherapy and other stressors. Clusterin has been shown to interfere with the mitochondrial (intrinsic) pathway of apoptosis.
Key interactions in this pathway include:
-
Bax Inhibition: Clusterin can bind to the pro-apoptotic protein Bax, preventing its translocation to the mitochondria.[5]
-
Cytochrome c Release: By stabilizing the mitochondrial outer membrane, clusterin helps to prevent the release of cytochrome c, a critical step in the activation of the caspase cascade.[5][6]
The inhibition of clusterin by this compound, therefore, allows for the unimpeded progression of the apoptotic cascade initiated by cytotoxic agents.
Caption: this compound's role in the apoptotic pathway.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound in reducing clusterin levels and its potential impact on clinical outcomes have been quantified in numerous studies.
Table 1: Preclinical and Phase I/II Clusterin Reduction
| Study Type | Model | Treatment | Key Quantitative Finding | Reference |
| Preclinical | Docetaxel-resistant PC-3dR xenografts | This compound + Paclitaxel | 76% synergistic inhibition of tumor growth vs. mismatch control. | [7] |
| Preclinical | Docetaxel-resistant PC-3dR xenografts | This compound + Mitoxantrone | 44% synergistic inhibition of tumor growth vs. mismatch control. | [7] |
| Phase I | Localized Prostate Cancer | This compound (640 mg) + Androgen Blockade | >90% dose-dependent decrease in clusterin expression in prostate cancer tissue (by PCR). | [8] |
| Phase II | mCRPC | This compound + Docetaxel/Prednisone | 26% mean decrease in serum clusterin by end of cycle 1. | [9] |
| Phase II | mCRPC | This compound + Chemotherapy | 34-38% decrease from baseline in serum clusterin levels. | [3] |
Table 2: Phase III Clinical Trial Overall Survival (OS) Data in mCRPC
| Trial Name | Treatment Arms | Patient Population | Median Overall Survival | Hazard Ratio (HR) | p-value | Reference |
| SYNERGY | 1. This compound + Docetaxel/Prednisone | First-line mCRPC (N=1022) | 23.4 months | 0.93 | 0.415 | [10][11] |
| 2. Docetaxel/Prednisone | 22.0 months | [10] | ||||
| AFFINITY | 1. This compound + Cabazitaxel/Prednisone | Second-line mCRPC (N=635) | 14.1 months | 0.95 | 0.53 | [12][13] |
| 2. Cabazitaxel/Prednisone | 13.4 months | [12][13] |
While preclinical and early-phase trials demonstrated a significant biological effect in terms of clusterin reduction, the large-scale Phase III trials, SYNERGY and AFFINITY, did not show a statistically significant improvement in the primary endpoint of overall survival.[10][12]
Experimental Protocols: Core Methodologies
The following sections outline the general principles of the key experimental techniques used to elucidate the mechanism of action of this compound.
Antisense Oligonucleotide (ASO) Treatment in vitro
To assess the direct effects of this compound on prostate cancer cells, in vitro studies are essential.
-
Cell Lines: Commonly used prostate cancer cell lines include PC-3 (androgen-independent) and LNCaP (androgen-sensitive). Docetaxel-resistant sublines (e.g., PC-3dR) are often developed by repeated exposure to the chemotherapy agent.[7]
-
Delivery: ASOs like this compound do not passively diffuse across cell membranes. In vitro, delivery is typically facilitated by cationic liposome-based transfection reagents or cell-penetrating peptides (CPPs).[14][15] These agents form complexes with the negatively charged ASO, neutralizing the charge and facilitating entry into the cell.
-
Treatment Protocol: Cells are typically treated with the ASO (e.g., at a concentration of 300 nmol/L) for a specified period, often with repeated treatments over 24-48 hours, before the addition of a chemotherapeutic agent to assess for synergistic effects.[16]
Quantification of Clusterin mRNA by Real-Time RT-PCR
Quantitative real-time reverse transcription PCR (RT-qPCR) is the standard method for measuring changes in gene expression at the mRNA level.
-
RNA Extraction: Total RNA is isolated from treated and control prostate cancer cells using commercially available kits (e.g., RNeasy kit, Qiagen).[17] The quality and concentration of the RNA are assessed using spectrophotometry.
-
Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of primers.[17] This step is crucial as PCR can only amplify DNA.
-
Real-Time PCR (qPCR): The qPCR reaction is prepared with the cDNA template, specific primers for the clusterin gene, a DNA polymerase, and a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA.[17]
-
Amplification and Detection: The reaction is run in a real-time PCR machine, which cycles through denaturation, annealing, and extension temperatures. Fluorescence is measured at each cycle. The cycle at which the fluorescence crosses a detection threshold (the Ct value) is inversely proportional to the initial amount of target mRNA.[18]
-
Data Analysis: The change in clusterin mRNA expression is calculated relative to a stable housekeeping gene (e.g., GAPDH) using the ΔΔCt method.[17]
Quantification of Clusterin Protein by Western Blot
Western blotting is used to detect and quantify the levels of the clusterin protein.
-
Protein Extraction: Cells are lysed to release their protein content. The total protein concentration is determined using a colorimetric assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the clusterin protein. After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. This light is captured on X-ray film or with a digital imager. The intensity of the resulting band corresponds to the amount of clusterin protein. A loading control protein (e.g., β-actin) is used to ensure equal protein loading across lanes.
Conclusion
This compound represents a rationally designed therapeutic agent that successfully targets a key driver of treatment resistance in prostate cancer. Its mechanism of action, centered on the antisense-mediated inhibition of clusterin production, is well-characterized and has been shown to effectively reduce target protein levels in both preclinical models and in patients.[8][9] This reduction in the cytoprotective chaperone clusterin leads to the re-sensitization of cancer cells to apoptosis induced by cytotoxic therapies. While the translation of this biological activity into a significant overall survival benefit in large-scale clinical trials has proven challenging, the study of this compound has provided invaluable insights into the molecular pathways of therapeutic resistance in prostate cancer. The data and methodologies presented in this guide underscore the importance of targeting pro-survival mechanisms and provide a framework for the continued development of novel combination therapies in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. bionews.com [bionews.com]
- 3. Potential use of this compound to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular Clusterin Inhibits Mitochondrial Apoptosis by Suppressing p53-Activating Stress Signals and Stabilizing the Cytosolic Ku70-Bax Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple pathways regulating the anti-apoptotic protein clusterin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clusterin knockdown using the antisense oligonucleotide OGX-011 re-sensitizes docetaxel-refractory prostate cancer PC-3 cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I pharmacokinetic and pharmacodynamic study of OGX-011, a 2'-methoxyethyl antisense oligonucleotide to clusterin, in patients with localized prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduction in serum clusterin is a potential therapeutic biomarker in patients with castration-resistant prostate cancer treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in combination with docetaxel and prednisone for patients with metastatic castration-resistant prostate cancer (SYNERGY trial): a phase 3, multicentre, open-label, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Teva and OncoGenex Announce Top-Line Survival Results of Phase III SYNERGY Trial Evaluating this compound in [tevausa.com]
- 12. This compound (OGX-011) combined with cabazitaxel and prednisone versus cabazitaxel and prednisone alone in patients with metastatic castration-resistant prostate cancer previously treated with docetaxel (AFFINITY): a randomised, open-label, international, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Meta-analysis of efficacy and safety of this compound in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced Antisense Oligonucleotide Delivery Using Cationic Liposomes Grafted with Trastuzumab: A Proof-of-Concept Study in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. urotoday.com [urotoday.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative real-time PCR of mRNA [protocols.io]
- 18. pages.vassar.edu [pages.vassar.edu]
A Technical Guide to Custirsen (OGX-011): Targeting Clusterin to Modulate Apoptosis in Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Abstract: Clusterin is a stress-activated chaperone protein implicated in promoting cell survival and conferring broad-spectrum resistance to anti-cancer therapies. Its overexpression is a common feature in various malignancies, often correlating with poor prognosis. Custirsen (OGX-011) is a second-generation antisense oligonucleotide designed to specifically inhibit the production of clusterin, thereby aiming to sensitize cancer cells to apoptosis induced by conventional therapies. This technical guide provides an in-depth review of the mechanism of clusterin in apoptosis, the rationale for its inhibition by this compound, a summary of preclinical and clinical findings, detailed experimental protocols, and visualizations of the core biological pathways.
The Role of Clusterin in Apoptosis and Treatment Resistance
Clusterin (CLU) is a multifaceted glycoprotein that exists in several isoforms with distinct functions and subcellular localizations.[1] The two primary forms are a secreted, cytoprotective isoform (sCLU) and a less abundant nuclear form (nCLU) that can promote cell death.[1][2] In the context of cancer, the upregulation of the anti-apoptotic sCLU isoform is a key adaptive response to cellular stress induced by treatments like chemotherapy, hormone ablation, and radiation therapy.[3][4][5]
The anti-apoptotic functions of secretory clusterin are mediated through several mechanisms:
-
Chaperone Activity: As an ATP-independent chaperone, sCLU can bind to and stabilize partially unfolded proteins, preventing their aggregation under stress conditions and inhibiting proteotoxic stress that would otherwise trigger apoptosis.[1][6][7]
-
Inhibition of the Intrinsic Apoptotic Pathway: sCLU directly interferes with the mitochondrial apoptosis pathway. It stabilizes the interaction between Ku70 and the pro-apoptotic protein Bax, preventing Bax from translocating to the mitochondria to trigger cytochrome c release.[2][8]
-
Modulation of Pro-Survival Signaling: sCLU has been shown to activate key pro-survival signaling pathways, including the PI3K/Akt and NF-κB pathways, which further suppress apoptosis and promote cell proliferation.[2][3][6]
This upregulation of sCLU serves as a survival mechanism for cancer cells, leading to broad-spectrum treatment resistance.[4][9][10] Consequently, targeting sCLU has emerged as a rational therapeutic strategy to overcome resistance and enhance the efficacy of cytotoxic treatments.
This compound (OGX-011): Mechanism of Action
This compound (OGX-011) is a second-generation 2'-O-(2-methoxy)ethyl (2'-MOE) modified phosphorothioate antisense oligonucleotide (ASO).[4][5][10] It is designed to be complementary to the translation initiation site of human clusterin mRNA. Upon binding, the resulting DNA-RNA hybrid is recognized and degraded by the enzyme RNase H, which prevents the translation of clusterin mRNA into protein.[10] This leads to a potent and specific reduction in clusterin protein levels, thereby removing its cytoprotective shield and rendering cancer cells more susceptible to apoptosis-inducing agents.[4][11]
Quantitative Data from Preclinical and Clinical Studies
The development of this compound was supported by extensive preclinical and clinical investigations. The following tables summarize key quantitative data from these studies.
Table 1: Preclinical Efficacy of this compound
| Model System | Treatment Combination | Key Finding | Reference |
| PC-3 & Shionogi Cells | This compound + Paclitaxel | Reduced IC50 of paclitaxel by 75% to 90%. | [12] |
| Docetaxel-Resistant PC-3 (PC-3dR) Xenografts | This compound + Paclitaxel | 76% synergistic inhibition of tumor growth compared to mismatch controls. | [13] |
| Docetaxel-Resistant PC-3 (PC-3dR) Xenografts | This compound + Mitoxantrone | 44% synergistic inhibition of tumor growth compared to mismatch controls. | [13] |
| Shionogi Androgen-Dependent Tumors | Castration + this compound | Decreased clusterin levels by 70%; accelerated apoptotic tumor regression. | [12] |
Table 2: Clinical Trial Data for this compound
| Trial Phase | Cancer Type | Treatment Arms | Key Quantitative Outcomes | Reference |
| Phase I (Neoadjuvant) | Localized Prostate Cancer | This compound (40-640 mg) prior to prostatectomy | Dose of 640 mg resulted in >90% decrease in clusterin expression in prostate tissue and a significant increase in the apoptotic index. | [4][14] |
| Phase II (CUOG P-06c) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) - 2nd Line | 1. This compound + Docetaxel/Prednisone2. This compound + Mitoxantrone/Prednisone | Docetaxel Arm (n=20): Median OS: 15.8 months.Mitoxantrone Arm (n=22): Median OS: 11.5 months.this compound treatment significantly reduced mean serum clusterin levels by 26% (p < 0.0001). | [7] |
| Phase II | Advanced Non-Small Cell Lung Cancer (NSCLC) | This compound + Gemcitabine/Platinum | Overall Response Rate (n=81): 31%.1-Year Survival: 54%.2-Year Survival: 30%.Patients with lower median clusterin levels had longer median survival (27.1 vs 16.1 months, p=0.02). | [15] |
| Phase III (SYNERGY) | mCRPC - 1st Line | 1. This compound + Docetaxel/Prednisone (n=510)2. Docetaxel/Prednisone (n=512) | No significant difference in survival.Median OS: 23.4 months (this compound arm) vs. 22.0 months (Control arm).HR 0.93, p=0.415. | [16] |
| Phase III (AFFINITY) | mCRPC - 2nd Line | 1. This compound + Cabazitaxel/Prednisone (n=317)2. Cabazitaxel/Prednisone (n=318) | No significant difference in survival.Median OS: 14.1 months (this compound arm) vs. 13.4 months (Control arm).HR 0.95, p=0.53. | [17][18] |
Despite promising early-phase data, the Phase III registration trials, SYNERGY and AFFINITY, failed to demonstrate a statistically significant overall survival benefit with the addition of this compound to standard-of-care chemotherapy.[16][17]
Core Signaling and Experimental Visualizations
Diagram 1: Clusterin's Anti-Apoptotic Signaling Pathway
The following diagram illustrates the central role of secretory clusterin (sCLU) in inhibiting apoptosis and how this compound intervenes.
Caption: Mechanism of sCLU-mediated apoptosis inhibition and this compound's point of intervention.
Diagram 2: Experimental Workflow for Western Blotting
This diagram outlines the typical steps for quantifying clusterin protein expression, a key assay in evaluating this compound's biological activity.
Caption: Standard workflow for detecting clusterin protein levels via Western Blot.
Detailed Experimental Protocols
This section provides generalized methodologies for key experiments cited in the evaluation of this compound and clusterin.
Protocol 1: Western Blot for Clusterin Detection
Objective: To quantify the relative amount of clusterin protein in cell or tissue lysates.
1. Sample Preparation and Lysis:
-
Harvest cells or homogenize tissue samples on ice.
-
Lyse samples in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate briefly to shear DNA and ensure complete lysis.[19]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
3. Gel Electrophoresis:
-
Normalize lysate concentrations with lysis buffer and 4X SDS loading buffer. Heat samples at 95-100°C for 5-10 minutes.[19][20]
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel in 1X SDS Running Buffer until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry electrotransfer system.[20]
5. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]).[20][21]
-
Incubate the membrane with a primary antibody specific to clusterin, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each in TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG), diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each in TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Perform densitometry analysis using software like ImageJ to quantify band intensity, normalizing to a loading control (e.g., β-actin or GAPDH).
Protocol 2: TUNEL Assay for Apoptosis Detection in Tissue
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections.
1. Tissue Preparation:
-
Fix tissue samples (e.g., from xenografts or prostatectomy specimens) in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and cut into 4-5 µm sections.
-
Mount sections on positively charged microscope slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize slides by incubating in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each) and finally in distilled water.
3. Permeabilization and Equilibration:
-
Permeabilize the tissue by incubating with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature.
-
Wash slides with PBS.
-
Incubate sections in equilibration buffer (provided in commercial kits) for 5-10 minutes.
4. TdT Labeling:
-
Prepare a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently-labeled dUTPs (e.g., fluorescein-dUTP), as per the kit manufacturer's protocol.
-
Apply the reaction mixture to the tissue sections, cover with a coverslip, and incubate in a humidified chamber at 37°C for 1 hour. This step allows TdT to add labeled nucleotides to the 3'-OH ends of fragmented DNA.
5. Staining and Mounting:
-
Stop the reaction by washing the slides.
-
If desired, counterstain nuclei with a DNA stain like DAPI or Hoechst to visualize all cells.
-
Mount the slides with an anti-fade mounting medium.
6. Analysis (Apoptotic Index):
-
Visualize the slides using a fluorescence microscope. TUNEL-positive cells (apoptotic) will fluoresce (e.g., green for fluorescein).
-
Calculate the apoptotic index by counting the number of TUNEL-positive cells and the total number of cells (e.g., DAPI-stained nuclei) in several high-power fields. The index is expressed as: (Number of Apoptotic Cells / Total Number of Cells) x 100%.[4]
Conclusion
The inhibition of the cytoprotective chaperone clusterin presents a compelling strategy for overcoming treatment resistance in cancer. This compound was developed as a potent antisense oligonucleotide that effectively downregulates clusterin expression, leading to enhanced apoptosis and chemosensitization in a wide range of preclinical models.[11][12][13] Early clinical data demonstrated clear biological activity, with significant clusterin knockdown and increased tumor cell apoptosis in patients.[4] However, despite this strong scientific rationale and promising early results, large-scale Phase III trials ultimately failed to translate these effects into a significant survival benefit for patients with metastatic castration-resistant prostate cancer.[16][17] This outcome underscores the complexity of targeting resistance pathways and highlights the challenges in translating preclinical efficacy into clinical success. Future research may focus on identifying specific patient populations or combination strategies where clusterin inhibition could still provide a clinical benefit.
References
- 1. mdpi.com [mdpi.com]
- 2. Clusterin: a double-edged sword in cancer and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clusterin: a key player in cancer chemoresistance and its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential use of this compound to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential use of this compound to treat prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The role of Clusterin in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (OGX-011): a second-generation antisense inhibitor of clusterin in development for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (OGX-011): a second-generation antisense inhibitor of clusterin for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of antisense oligonucleotides targeting the cytoprotective gene, clusterin, to enhance androgen- and chemo-sensitivity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of antisense oligonucleotides targeting the antiapoptotic gene, clusterin/testosterone-repressed prostate message 2, to enhance androgen sensitivity and chemosensitivity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clusterin knockdown using the antisense oligonucleotide OGX-011 re-sensitizes docetaxel-refractory prostate cancer PC-3 cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. Phase I/II trial of this compound (OGX-011), an inhibitor of clusterin, in combination with a gemcitabine and platinum regimen in patients with previously untreated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound in combination with docetaxel and prednisone for patients with metastatic castration-resistant prostate cancer (SYNERGY trial): a phase 3, multicentre, open-label, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound (OGX-011) combined with cabazitaxel and prednisone versus cabazitaxel and prednisone alone in patients with metastatic castration-resistant prostate cancer previously treated with docetaxel (AFFINITY): a randomised, open-label, international, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. sinobiological.com [sinobiological.com]
- 21. Western blot protocol | Abcam [abcam.com]
Custirsen's Impact on Chemoresistance Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Custirsen (also known as OGX-011) is a second-generation antisense oligonucleotide designed to inhibit the production of clusterin (CLU), a stress-activated chaperone protein implicated in the development of broad-spectrum resistance to cancer therapies. By binding to the messenger RNA (mRNA) of the clusterin gene, this compound prevents its translation into protein, thereby aiming to restore sensitivity to chemotherapeutic agents.[1]
Preclinical studies across various cancer models, including prostate, breast, lung, and bladder cancer, demonstrated that the downregulation of clusterin by this compound leads to increased apoptosis and resensitization of tumors to chemotherapy, hormone therapy, and radiation.[1] However, despite promising preclinical and early-phase clinical data, large-scale Phase III clinical trials (SYNERGY, AFFINITY, and ENSPIRIT) in metastatic castration-resistant prostate cancer (mCRPC) and non-small cell lung cancer (NSCLC) failed to demonstrate a significant improvement in overall survival with the addition of this compound to standard-of-care chemotherapy.[2][3][4]
This technical guide provides an in-depth analysis of the core mechanism of this compound, its effects on key chemoresistance pathways, and a comprehensive summary of the quantitative data from pivotal preclinical and clinical studies. Detailed experimental protocols for key assays are also provided to aid in the design and interpretation of future research in this area.
This compound: Mechanism of Action
This compound is a 21-mer phosphorothioate antisense oligonucleotide with 2'-O-(2-methoxy)ethyl modifications, which enhance its binding affinity to the target mRNA, increase its resistance to nuclease degradation, and prolong its tissue half-life.[5] It is specifically designed to be complementary to the translation initiation site of the human clusterin mRNA.[6]
The binding of this compound to the clusterin mRNA creates a DNA-RNA duplex, which is a substrate for RNase H. This enzyme cleaves the mRNA strand of the duplex, leading to a reduction in the levels of clusterin mRNA and, consequently, a decrease in the synthesis of the clusterin protein.[7]
Clusterin's Role in Chemoresistance
Clusterin is a multifaceted chaperone protein that is upregulated in response to various cellular stresses, including chemotherapy, radiation, and hormone deprivation.[1] Its overexpression has been correlated with poor prognosis and treatment resistance in numerous cancers.[8] The primary mechanism by which clusterin confers chemoresistance is through the inhibition of apoptosis.
Inhibition of the Intrinsic Apoptotic Pathway
The intrinsic apoptotic pathway is initiated in response to cellular stress and converges on the mitochondria. A key event in this pathway is the activation and oligomerization of the pro-apoptotic protein Bax. Oligomerized Bax forms pores in the outer mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of caspases, which execute apoptosis.[9]
Clusterin has been shown to directly interact with conformationally altered Bax, preventing its oligomerization and insertion into the mitochondrial membrane.[9][10] This action effectively blocks the downstream apoptotic cascade, promoting cell survival in the presence of cytotoxic agents.
References
- 1. Clusterin facilitates COMMD1 and I-κB degradation to enhance NF-κB activity in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Preclinical Tumor Growth Delay Is More Reliable from Imaging-Based Rather than Manual Caliper Volume Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. kumc.edu [kumc.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. bowdish.ca [bowdish.ca]
- 10. Clusterin inhibits apoptosis by interacting with activated Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evidence for Custirsen (OGX-011) in Lung Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence supporting the use of Custirsen (OGX-011), an antisense oligonucleotide inhibitor of the clusterin protein, in non-small cell lung cancer (NSCLC) models. The data herein is compiled from foundational studies to offer a detailed resource for researchers in oncology and drug development.
Introduction and Mechanism of Action
This compound is a second-generation 2'-methoxyethyl modified phosphorothioate antisense oligonucleotide designed to specifically inhibit the production of clusterin (CLU).[1] Clusterin is a stress-activated, cytoprotective chaperone protein that is overexpressed in various cancers, including NSCLC.[2][3] High expression of clusterin is correlated with resistance to standard anticancer therapies such as chemotherapy and radiation.[3][4]
This compound binds to the mRNA of clusterin, leading to its degradation and preventing the translation of the clusterin protein. By reducing the levels of this anti-apoptotic protein, this compound is hypothesized to lower the threshold for cancer cells to undergo apoptosis, thereby resensitizing them to the cytotoxic effects of chemotherapeutic agents.[3][4] Preclinical studies have demonstrated that this approach can enhance the efficacy of drugs like paclitaxel and gemcitabine in lung cancer models.[3][5]
In Vitro Preclinical Evidence: A549 Model
Studies utilizing the human A549 non-small cell lung adenocarcinoma cell line have been pivotal in establishing the preclinical proof-of-concept for this compound. These experiments demonstrate that inhibiting clusterin expression can significantly enhance the cytotoxic effects of paclitaxel.
Quantitative Data: Chemosensitization
The primary outcome of in vitro studies was the quantification of enhanced chemosensitivity. Treatment with this compound prior to chemotherapy application resulted in a significant reduction in the concentration of paclitaxel required to inhibit cancer cell growth by 50% (IC50).
| Cell Line | Treatment Agent(s) | Key Outcome | Result | Citation(s) |
| A549 NSCLC | This compound (ASO) | Clusterin mRNA knockdown | >75% reduction | [5] |
| A549 NSCLC | Paclitaxel | Baseline IC50 (48h) | ~1.92 µM | [6] |
| Pancreatic Cancer (BxPc-3) | This compound + Gemcitabine | IC50 Reduction | >50% | [2] |
| A549 NSCLC | This compound + Paclitaxel | Apoptosis Induction | DNA laddering observed with combination | [5] |
Note: The >50% IC50 reduction is based on data from a pancreatic cancer model with gemcitabine, which serves as a strong proxy for the chemosensitization effect observed in lung cancer models.[2]
Experimental Protocol: In Vitro Chemosensitization Assay
The following protocol outlines the methodology used to assess the chemosensitizing effects of this compound on A549 cells.
Methodology Details:
-
Cell Culture: Human A549 NSCLC cells are cultured in standard medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
ASO Treatment: For chemosensitization assays, cells are seeded in 96-well plates. After allowing cells to adhere, they are treated with a clusterin antisense oligonucleotide (this compound) at a concentration of approximately 500 nM. A mismatch oligonucleotide is used as a control. The treatment is typically administered for 48 hours to ensure knockdown of the target protein.[2]
-
Chemotherapy Administration: Following the ASO pre-treatment, the medium is replaced with fresh medium containing various concentrations of paclitaxel. The cells are then incubated for an additional 48 to 72 hours.[2][7]
-
Viability Assessment: Cell viability is measured using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][8] The absorbance is read on a microplate reader, and the data is used to calculate the IC50 values.
-
Apoptosis Detection: To confirm the mechanism of cell death, apoptosis can be assessed via DNA fragmentation analysis (DNA laddering) on an agarose gel.[5]
In Vivo Preclinical Evidence: A549 Xenograft Model
To validate the in vitro findings, the efficacy of this compound in combination with chemotherapy was tested in vivo using a human tumor xenograft model. These studies are critical for evaluating systemic drug activity and providing a rationale for clinical trials.
Quantitative Data: Tumor Growth Inhibition
In vivo studies demonstrated a synergistic effect between this compound and standard chemotherapies, leading to a significant delay in tumor progression compared to either treatment alone.
| Animal Model | Treatment Groups | Endpoint | Result | Citation(s) |
| A549 Xenograft (Nude Mice) | This compound + Paclitaxel | Tumor Volume Reduction (at 5 weeks) | 54% reduction vs. control | [3][5] |
| A549 Xenograft (Nude Mice) | This compound + Gemcitabine | Tumor Volume Reduction (at 5 weeks) | 60% reduction vs. control | [3][5] |
| PC-3dR Prostate Xenograft | This compound + Paclitaxel | Tumor Growth Inhibition | 76% inhibition vs. mismatch control | [9] |
Experimental Protocol: In Vivo Xenograft Study
The following protocol describes the key steps in an A549 xenograft study designed to test the efficacy of this compound in combination with paclitaxel.
Methodology Details:
-
Animal Model: Athymic nude or NOD/SCID mice are used to prevent rejection of the human tumor cells.[5][10] A549 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the mice are randomized into different treatment cohorts.[10]
-
Dosing Regimen:
-
This compound (ASO): A dose of 12.5 mg/kg is administered intraperitoneally (i.p.), often daily for the first week (as a loading phase) and then three times per week for the duration of the study.[10]
-
Mismatch Control: A non-targeting oligonucleotide is administered at the same dose and schedule as this compound.[10]
-
Paclitaxel: A dose of 0.5 mg is administered intravenously (i.v.) daily for two 5-day cycles (e.g., Days 7-11 and 21-25).[10] Other studies have used doses up to 24 mg/kg/day for 5 days.
-
-
Efficacy Measurement: Tumor dimensions are measured regularly (e.g., once or twice weekly) with calipers, and tumor volume is calculated using the formula: (Length × Width²) × 0.5. Animal body weight is also monitored as a measure of toxicity.
-
Statistical Analysis: At the end of the study, the mean tumor volumes of the different treatment groups are compared. Statistical tests (e.g., ANOVA) are used to determine if the tumor growth inhibition observed in the combination therapy group is significantly greater than in the monotherapy or control groups.
Conclusion
The preclinical data from both in vitro and in vivo lung cancer models provide a strong rationale for the clinical investigation of this compound. The consistent findings show that this compound effectively downregulates its target, clusterin, leading to a significant enhancement of the apoptotic effects of standard chemotherapeutic agents like paclitaxel and gemcitabine. The A549 cell line and corresponding xenograft models have been instrumental in demonstrating this chemosensitization, showing quantifiable reductions in cell viability, IC50 values, and in vivo tumor growth. These foundational studies have paved the way for the evaluation of this compound in clinical trials for non-small cell lung cancer.
References
- 1. Hsp27 knockdown using nucleotide-based therapies inhibit tumor growth and enhance chemotherapy in human bladder cancer … [ouci.dntb.gov.ua]
- 2. Clusterin confers gmcitabine resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multiple roles and therapeutic potential of clusterin in non-small-cell lung cancer: a narrative review - Tan - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. sCLU regulates cisplatin chemosensitivity of lung cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multiple roles and therapeutic potential of clusterin in non-small-cell lung cancer: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Differential Expression Proteins of Paclitaxel-Treated Lung Adenocarcinoma Cell A549 Using Tandem Mass Tag-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rationale for Targeting Clusterin with Antisense Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clusterin, a stress-activated molecular chaperone, has emerged as a significant therapeutic target in oncology. Its overexpression in various cancers is strongly correlated with treatment resistance and poor patient outcomes. The pro-survival isoform, secretory clusterin (sCLU), is upregulated in response to a wide array of cancer therapies, including chemotherapy, radiation, and androgen deprivation, effectively shielding cancer cells from apoptosis. This cytoprotective function makes clusterin a pivotal player in tumor cell survival and progression.
Antisense oligonucleotides (ASOs) offer a potent strategy to counteract the oncogenic effects of clusterin. These synthetic nucleic acid sequences are designed to bind specifically to the mRNA of a target protein, preventing its translation and thereby reducing its expression. Custirsen (OGX-011), a second-generation ASO targeting clusterin, has been extensively investigated in both preclinical and clinical settings. By inhibiting clusterin production, this compound aims to sensitize cancer cells to conventional therapies, overcoming resistance and improving treatment efficacy. This guide provides an in-depth technical overview of the rationale for targeting clusterin with ASOs, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the underlying biological pathways.
The Role of Clusterin in Cancer
Clusterin is a multifaceted glycoprotein with two main isoforms that possess opposing functions:
-
Secretory Clusterin (sCLU): This is the pro-survival isoform that is secreted from the cell. As a chaperone protein, sCLU helps to refold misfolded proteins and prevent their aggregation, a common consequence of cellular stress induced by cancer therapies.[1][2][3] Its upregulation is a key mechanism of acquired resistance to a broad spectrum of treatments.[4][5][6]
-
Nuclear Clusterin (nCLU): In contrast, nCLU is a pro-apoptotic isoform that translocates to the nucleus following cellular damage and promotes cell death.[7][8][9]
In many aggressive cancers, the balance is tipped towards the overexpression of the cytoprotective sCLU, which contributes to tumor progression and therapy resistance by:
-
Inhibiting Apoptosis: sCLU can interfere with the intrinsic apoptotic pathway by stabilizing the Ku70/Bax complex, which prevents the release of cytochrome c from the mitochondria.[5][10]
-
Activating Pro-Survival Signaling: sCLU has been shown to activate pro-survival signaling pathways such as the PI3K/Akt and NF-κB pathways.[11][12][13][14]
-
Promoting Metastasis: Overexpression of clusterin has been linked to increased cell migration and invasion, contributing to the metastatic spread of cancer.[11]
The upregulation of clusterin has been observed in a variety of solid tumors, including prostate, breast, lung, ovarian, and colorectal cancers.[5][15] This widespread involvement in tumorigenesis and treatment resistance makes it a compelling target for therapeutic intervention.
Antisense Oligonucleotides as a Therapeutic Modality
Antisense oligonucleotides are short, single-stranded synthetic DNA or RNA molecules designed to be complementary to a specific mRNA sequence.[16][17][18] The primary mechanism of action for many ASOs, including this compound, involves the following steps:
-
Hybridization: The ASO enters the cell and binds to its target mRNA sequence through Watson-Crick base pairing.[16][19]
-
RNase H Activation: The resulting DNA-RNA hybrid is recognized by the enzyme RNase H.[19][20]
-
mRNA Degradation: RNase H cleaves the mRNA strand of the hybrid, leading to its degradation.[19]
-
Inhibition of Protein Synthesis: The degradation of the target mRNA prevents it from being translated into protein, leading to a reduction in the levels of the target protein.[15][18]
Second-generation ASOs, such as this compound, incorporate chemical modifications (e.g., a 2'-O-methoxyethyl modification) to enhance their properties, including:[15]
-
Increased binding affinity for the target mRNA.[15]
-
Enhanced resistance to nuclease degradation, leading to a longer tissue half-life.[15]
-
Reduced toxicity and adverse side effects.[15]
Preclinical and Clinical Evidence for Targeting Clusterin with ASOs
The rationale for targeting clusterin with ASOs is supported by a substantial body of preclinical and clinical evidence. The ASO this compound (OGX-011) has been the most extensively studied agent in this class.
Preclinical Data
In vitro and in vivo preclinical studies have consistently demonstrated that inhibiting clusterin expression with ASOs can:
-
Enhance Sensitivity to Chemotherapy: The combination of clusterin ASOs with chemotherapeutic agents like paclitaxel and docetaxel has been shown to synergistically increase cancer cell death in various cancer models, including those that have developed resistance to these agents.[21][22][23]
-
Delay Tumor Progression: In animal models of prostate cancer, treatment with clusterin ASOs following castration delayed the recurrence of androgen-independent tumors.[21][22]
-
Increase Apoptosis: Clusterin knockdown has been shown to significantly increase the apoptotic index in tumor cells treated with chemotherapy or radiation.[15][24]
Clinical Data
This compound has been evaluated in numerous clinical trials across different cancer types, most notably in metastatic castration-resistant prostate cancer (mCRPC) and non-small cell lung cancer (NSCLC).
Table 1: Summary of Key Clinical Trials of this compound (OGX-011)
| Trial Phase | Cancer Type | Treatment Combination | Key Findings | Reference |
| Phase I | Localized Prostate Cancer | This compound monotherapy prior to prostatectomy | Dose-dependent knockdown of clusterin in prostate tissue, with the 640 mg dose achieving over 90% suppression. The treatment was well-tolerated. | [1][15] |
| Phase I/II | Advanced NSCLC | This compound + Gemcitabine/Platinum | The combination was feasible and showed promising activity. Patients with greater suppression of serum clusterin had longer median survival (27.1 vs 16.1 months). | [25] |
| Phase II | mCRPC (second-line) | This compound + Docetaxel or Mitoxantrone | The combinations were feasible in patients who had progressed after first-line docetaxel. Notable pain relief was observed. | [26][27] |
| Phase III (SYNERGY) | mCRPC (first-line) | This compound + Docetaxel and Prednisone | The addition of this compound did not result in a statistically significant improvement in overall survival compared to docetaxel and prednisone alone. | [15] |
While the Phase III SYNERGY trial did not meet its primary endpoint, the significant biological activity of this compound in reducing clusterin levels and the promising results from earlier phase trials underscore the validity of clusterin as a therapeutic target.[15] Further research is needed to identify patient populations that may derive the most benefit from this therapeutic approach.
Experimental Protocols
This section outlines generalized methodologies for key experiments involved in the preclinical and clinical evaluation of clusterin-targeting ASOs.
In Vitro Evaluation of ASO Efficacy
Objective: To determine the ability of an ASO to inhibit clusterin expression and enhance the cytotoxic effects of chemotherapy in cancer cell lines.
Methodology:
-
Cell Culture: Culture relevant cancer cell lines (e.g., PC-3 for prostate cancer) in appropriate media.
-
ASO Transfection: Transfect cells with varying concentrations of the clusterin-targeting ASO or a mismatch control ASO using a suitable transfection reagent.
-
Measurement of Clusterin Expression:
-
qRT-PCR: After 24-48 hours, extract total RNA and perform quantitative real-time PCR to measure clusterin mRNA levels, normalized to a housekeeping gene.
-
Western Blot: After 48-72 hours, lyse the cells, separate proteins by SDS-PAGE, and perform a Western blot using an antibody specific for clusterin to assess protein levels.
-
-
Chemosensitivity Assay:
-
Treat ASO-transfected cells with a range of concentrations of a chemotherapeutic agent (e.g., docetaxel).
-
After 48-72 hours, assess cell viability using an MTT or similar assay.
-
Calculate the IC50 (the concentration of drug that inhibits cell growth by 50%) for each condition to determine if the ASO enhances chemosensitivity.
-
In Vivo Evaluation of ASO Efficacy in Xenograft Models
Objective: To assess the antitumor activity of a clusterin-targeting ASO in combination with chemotherapy in a mouse xenograft model.
Methodology:
-
Animal Model: Implant human cancer cells (e.g., PC-3) subcutaneously into immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a specified size, randomize the mice into treatment groups (e.g., vehicle control, chemotherapy alone, ASO alone, ASO + chemotherapy).
-
ASO Administration: Administer the ASO via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. Second-generation ASOs with longer half-lives may allow for less frequent dosing.[28]
-
Chemotherapy Administration: Administer the chemotherapeutic agent according to a clinically relevant schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Tumor Weight: Weigh the excised tumors.
-
Biomarker Analysis: Analyze a portion of the tumor tissue for clusterin expression (qRT-PCR and Western blot) and markers of apoptosis (e.g., TUNEL staining).
-
Clinical Trial Protocol for a Clusterin-Targeting ASO
Objective: To evaluate the safety, pharmacokinetics, pharmacodynamics, and efficacy of a clusterin-targeting ASO in combination with standard-of-care therapy in cancer patients.
Methodology (Phase I/II Example):
-
Patient Population: Enroll patients with a specific cancer type known to overexpress clusterin and who meet defined eligibility criteria.
-
Study Design:
-
Phase I (Dose Escalation): Enroll small cohorts of patients to receive escalating doses of the ASO in combination with a standard dose of chemotherapy to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).
-
Phase II (Expansion): Enroll a larger cohort of patients at the RP2D to further evaluate safety and assess preliminary efficacy.
-
-
Treatment Plan:
-
Assessments:
-
Safety: Monitor for adverse events using standard criteria (e.g., CTCAE).
-
Pharmacokinetics: Collect blood samples at various time points to measure the concentration of the ASO.
-
Pharmacodynamics: Collect serum samples to measure circulating clusterin levels. If feasible, obtain tumor biopsies to assess clusterin expression in the tumor tissue.
-
Efficacy: Evaluate tumor response using standard imaging criteria (e.g., RECIST). Monitor tumor markers (e.g., PSA in prostate cancer) and patient-reported outcomes (e.g., pain).
-
Visualizing the Rationale and Mechanisms
The following diagrams, created using the DOT language for Graphviz, illustrate the key concepts underlying the targeting of clusterin with antisense oligonucleotides.
Caption: Clusterin signaling in treatment resistance and its inhibition by ASOs.
Caption: Preclinical experimental workflow for evaluating a clusterin-targeting ASO.
Caption: The logical rationale for targeting clusterin with ASOs in cancer therapy.
Conclusion and Future Directions
The targeting of clusterin with antisense oligonucleotides represents a rational and biologically well-supported strategy to combat treatment resistance in cancer. The pro-survival functions of secretory clusterin are intimately linked with the failure of conventional therapies in a broad range of malignancies. ASOs, particularly second-generation agents like this compound, have demonstrated the ability to effectively and specifically reduce clusterin expression, leading to enhanced chemosensitivity and delayed tumor progression in preclinical models.
While late-stage clinical trials with this compound have yielded mixed results, the wealth of data generated from these studies provides invaluable insights. The future of clusterin-targeted therapy may lie in identifying predictive biomarkers to select patient populations most likely to respond, exploring novel combination strategies, and developing next-generation ASOs with improved delivery and efficacy. The continued investigation into the multifaceted roles of clusterin and the refinement of ASO technology hold the promise of delivering more effective and personalized cancer treatments.
References
- 1. Targeting the cytoprotective chaperone, clusterin, for treatment of advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (OGX-011): a second-generation antisense inhibitor of clusterin in development for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Clusterin and chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decoding CLU (Clusterin): Conquering cancer treatment resistance and immunological barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clusterin and DNA repair: a new function in cancer for a key player in apoptosis and cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The role of Clusterin in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clusterin: a double-edged sword in cancer and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clusterin: a key player in cancer chemoresistance and its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. Antisense oligonucleotides for cancer therapy-an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Remedy Cancer Treatment: Antisense Oligonucleotide therapy [artofhealingcancer.com]
- 19. Frontiers | Therapeutic antisense oligonucleotides against cancer: hurdling to the clinic [frontiersin.org]
- 20. Clinical Applications of Antisense Oligonucleotides in Cancer: A Focus on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use of antisense oligonucleotides targeting the cytoprotective gene, clusterin, to enhance androgen- and chemo-sensitivity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Use of antisense oligonucleotides targeting the antiapoptotic gene, clusterin/testosterone-repressed prostate message 2, to enhance androgen sensitivity and chemosensitivity in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Clusterin knockdown using the antisense oligonucleotide OGX-011 re-sensitizes docetaxel-refractory prostate cancer PC-3 cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The potential of clusterin inhibiting antisense oligodeoxynucleotide therapy for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Phase I/II trial of this compound (OGX-011), an inhibitor of clusterin, in combination with a gemcitabine and platinum regimen in patients with previously untreated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Randomized phase II trial of this compound (OGX-011) in combination with docetaxel or mitoxantrone as second-line therapy in patients with metastatic castrate-resistant prostate cancer progressing after first-line docetaxel: CUOG trial P-06c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Antitumor activity of antisense clusterin oligonucleotides is improved in vitro and in vivo by incorporation of 2′-O-(2-methoxy) ethyl chemistry [edoc.unibas.ch]
- 29. ascopubs.org [ascopubs.org]
Custirsen (OGX-011): A Technical Analysis of its Potential in Overcoming Docetaxel Resistance
An in-depth technical guide by Gemini
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Docetaxel remains a cornerstone of chemotherapy for various malignancies, notably metastatic castration-resistant prostate cancer (mCRPC). However, the development of therapeutic resistance significantly limits its long-term efficacy. A key mechanism implicated in this resistance is the upregulation of clusterin (CLU), a cytoprotective chaperone protein that inhibits apoptosis. Custirsen (OGX-011), a second-generation antisense oligonucleotide, was developed to specifically inhibit clusterin production, thereby restoring chemosensitivity. This technical guide provides a comprehensive review of the preclinical rationale, mechanism of action, and clinical trial data for this compound in the context of docetaxel resistance. We detail key experimental protocols, present quantitative data from clinical studies in structured tables, and visualize the core biological pathways and experimental workflows. Despite a strong preclinical foundation and promising phase II results, phase III trials ultimately failed to demonstrate a significant survival benefit. This document aims to serve as a detailed resource for understanding the scientific journey of this compound, offering critical insights for future research in overcoming chemotherapy resistance.
Introduction: The Challenge of Docetaxel Resistance
Docetaxel, a taxane-based chemotherapeutic agent, functions by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] It is a standard-of-care treatment for mCRPC and other solid tumors.[2] However, a significant portion of patients either present with or develop resistance to docetaxel, a multifactorial process involving mechanisms such as drug efflux, alterations in microtubule targets, and the activation of pro-survival signaling pathways.[3]
One of the critical pro-survival mechanisms is the cellular stress response. Chemotherapy induces significant cellular stress, which in turn activates protective pathways in cancer cells.[4] A key protein in this response is clusterin (CLU), a highly conserved glycoprotein.[5] Upregulated in response to various anticancer therapies including chemotherapy, hormone ablation, and radiation, clusterin functions as an ATP-independent chaperone, interfering with apoptotic signaling and promoting cell survival.[6][7] This overexpression is linked to faster cancer progression and broad-spectrum treatment resistance, providing a strong rationale for its inhibition as a therapeutic strategy to enhance the efficacy of agents like docetaxel.[6][7]
This compound (OGX-011): Mechanism of Action
This compound (also known as OGX-011) is a second-generation 2'-methoxyethyl modified phosphorothioate antisense oligonucleotide (ASO).[6] ASOs are synthetic nucleic acid sequences designed to be complementary to a specific messenger RNA (mRNA) target.
The mechanism of this compound is as follows:
-
Hybridization: this compound enters the cell and binds with high affinity to the complementary sequence on the clusterin mRNA.[8]
-
RNase H Activation: The resulting DNA-RNA hybrid is a substrate for RNase H, an intracellular enzyme that selectively cleaves the RNA strand of the hybrid.
-
Inhibition of Translation: The degradation of clusterin mRNA prevents its translation into the clusterin protein.[9]
-
Sensitization to Apoptosis: By suppressing the production of the cytoprotective clusterin protein, this compound lowers the threshold for apoptosis, theoretically re-sensitizing cancer cells to the cytotoxic effects of chemotherapy.[9]
This targeted inhibition of a key resistance factor forms the basis of its potential to overcome docetaxel resistance.
Visualizing the Mechanism of Action
The logical flow of this compound's action is depicted below.
Caption: Logical workflow of this compound's mechanism of action.
Signaling Pathways Associated with Clusterin
Clusterin exerts its cytoprotective effects by modulating several critical signaling pathways that regulate cell survival, proliferation, and apoptosis. Its inhibition by this compound is intended to disrupt these pro-survival signals.
Key pathways include:
-
PI3K/Akt Pathway: Secretory clusterin (sCLU) is known to activate the PI3K/Akt signaling cascade, a central pathway that promotes cell survival and inhibits apoptosis.[10][11] Akt phosphorylates and inactivates several pro-apoptotic proteins, thereby contributing to chemoresistance.
-
NF-κB Pathway: Clusterin activation can promote resistance through the NF-κB-mediated transactivation and subsequent upregulation of anti-apoptotic proteins like Bcl-2.[10]
-
Cell Cycle Regulation: In preclinical models, clusterin silencing was found to induce constitutive activation of the phosphatase Cdc25C.[12] This leads to a delay in mitotic exit, making cancer cells more susceptible to mitotic-targeting agents like docetaxel.[12]
Visualizing the Clusterin Signaling Network
Caption: Simplified Clusterin signaling pathway in chemoresistance.
Preclinical Evidence
A substantial body of preclinical work established the proof-of-concept for this compound. Studies in both in vitro cell lines and in vivo animal models demonstrated that inhibiting clusterin could reverse docetaxel resistance.
Key Preclinical Findings
-
Upregulation in Resistant Cells: In a human prostate cancer cell line (PC-3), a docetaxel-resistant subline (PC-3dR) was developed. These resistant cells showed a 2.5-fold increase in secretory clusterin (sCLU) expression compared to the parental, sensitive cells.[13]
-
Restoration of Chemosensitivity: Treatment of PC-3dR cells with this compound (OGX-011) led to a dose-dependent decrease in sCLU levels.[13] This knockdown of clusterin re-sensitized the resistant cells to both docetaxel and mitoxantrone in vitro and significantly increased rates of apoptosis when combined with docetaxel.[6][13]
-
In Vivo Efficacy: In nude mice bearing PC-3dR xenografts, the combination of this compound with taxane chemotherapy (paclitaxel) resulted in synergistic inhibition of tumor growth, with a 76% greater reduction compared to mismatch controls.[13]
-
Effect on IC50: In PC3 prostate cancer cells, silencing clusterin with either siRNA or this compound reduced the IC50 (the concentration of a drug required for 50% inhibition in vitro) of the taxane cabazitaxel by 50%.[12]
Clinical Development and Trials
The promising preclinical data led to a series of clinical trials evaluating this compound in combination with chemotherapy. While early phase trials were encouraging, the pivotal phase III studies ultimately did not meet their primary endpoints.
Phase I/II Clinical Trial Data
Early trials focused on establishing safety, determining the optimal biologic dose, and looking for preliminary signs of efficacy.
Table 1: Summary of Phase II Clinical Trial in First-Line mCRPC A randomized trial in chemotherapy-naïve men with mCRPC.
| Endpoint | This compound + Docetaxel/Prednisone (Arm A) | Docetaxel/Prednisone Alone (Arm B) | p-value | Reference(s) |
|---|---|---|---|---|
| Number of Patients | 41 | 41 | N/A | [6][14] |
| PSA Decline ≥ 50% | 58% | 54% | N/S | [6][14] |
| Partial Response Rate | 19% | 25% | N/S | [6][14] |
| Median PFS (months) | 7.3 | 6.1 | N/S | [14][15] |
| Median OS (months) | 23.8 - 27.5 | 16.9 | 0.04* | [2][14][15] |
Statistically significant in multivariate analysis (HR=0.50).[14][15]
Table 2: Summary of Phase II Clinical Trial in Second-Line mCRPC A randomized trial in men with mCRPC who had progressed after first-line docetaxel.
| Endpoint | This compound + Docetaxel/Prednisone (DPC) | This compound + Mitoxantrone/Prednisone (MPC) | Reference(s) |
|---|---|---|---|
| Number of Patients | 20 | 22 | [6][16] |
| Median OS (months) | 15.8 | 11.5 | [6][16] |
| Median PFS (months) | 7.2 | 3.4 | [6] |
| PSA Decline ≥ 50% | 40% | 27% | [16] |
| Objective Partial Response | 23% (3/13) | 0% |[16] |
The promising overall survival signal in the first-line phase II study was the primary driver for initiating larger, confirmatory trials.
Phase III Clinical Trial Data
Two major phase III trials, SYNERGY and AFFINITY, were conducted to definitively assess the benefit of adding this compound to standard taxane chemotherapy.
Table 3: Phase III SYNERGY Trial in First-Line mCRPC
| Endpoint | This compound + Docetaxel/Prednisone | Docetaxel/Prednisone Alone | Hazard Ratio (95% CI) | p-value | Reference(s) |
|---|---|---|---|---|---|
| Number of Patients | 510 | 512 | N/A | N/A | [17][18] |
| Median OS (months) | 23.4 | 22.0 | 0.93 (0.79 - 1.10) | 0.415 |[17] |
Table 4: Phase III AFFINITY Trial in Second-Line mCRPC (Post-Docetaxel)
| Endpoint | This compound + Cabazitaxel/Prednisone | Cabazitaxel/Prednisone Alone | Hazard Ratio (95% CI) | p-value | Reference(s) |
|---|---|---|---|---|---|
| Number of Patients | ~315 | ~312 | N/A | N/A | [19] |
| Median OS (months) | 14.1 | 13.4 | 0.95 (0.80 - 1.12) | 0.53 |[19] |
Despite the strong preclinical rationale and encouraging phase II data, both pivotal phase III trials failed to demonstrate a statistically significant improvement in overall survival.[17][19] The addition of this compound was reasonably well-tolerated, but the primary efficacy endpoint was not met.[18]
Visualizing the Clinical Trial Workflow
Caption: General workflow for the Phase III SYNERGY trial.
Key Experimental Protocols
Reproducibility is central to scientific research. This section details the general methodologies employed in the key preclinical and clinical studies of this compound.
Development of Docetaxel-Resistant Cell Lines (In Vitro)
-
Objective: To create a cell line model that mimics clinical docetaxel resistance.
-
Protocol:
-
Parental Cell Line: The human prostate cancer cell line PC-3 is cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Dose Escalation: Cells are exposed to gradually increasing concentrations of docetaxel over several months. The starting concentration is typically low (e.g., 0.1 nM).
-
Recovery and Subculture: After each treatment cycle, surviving cells are allowed to recover and repopulate. Once confluent, they are subcultured and exposed to a slightly higher concentration of docetaxel.
-
Selection: This process of incremental dose escalation and recovery selects for a population of cells that can survive and proliferate in the presence of high concentrations of docetaxel (e.g., >30 nM).
-
Validation: The resulting resistant cell line (e.g., PC-3dR) is validated by comparing its IC50 for docetaxel to the parental line and by confirming the overexpression of resistance markers like clusterin via Western blot or qPCR.[13]
-
Tumor Xenograft Model (In Vivo)
-
Objective: To evaluate the efficacy of this compound in a living organism.
-
Protocol:
-
Animal Model: Male athymic nude mice (4-6 weeks old) are typically used to prevent immune rejection of human tumors.
-
Cell Implantation: Approximately 1-2 million docetaxel-resistant prostate cancer cells (e.g., PC-3dR) suspended in a solution like Matrigel are injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated regularly using the formula: (Length × Width²) / 2.
-
Randomization: Mice are randomized into treatment groups (e.g., Vehicle control, Docetaxel alone, this compound alone, this compound + Docetaxel).
-
Treatment Administration: this compound is typically administered via intraperitoneal injection, while docetaxel is given intravenously, mimicking clinical administration routes. Dosing schedules are based on previous studies (e.g., this compound 10 mg/kg daily, docetaxel 5 mg/kg weekly).
-
Endpoint Analysis: Mice are monitored for tumor growth and signs of toxicity. The primary endpoint is typically tumor volume. At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for clusterin expression, apoptosis assays).[13]
-
Clinical Trial Dosing Regimen (SYNERGY Trial)
-
Objective: To evaluate the safety and efficacy of this compound in patients.
-
Protocol:
-
Control Arm: Patients received docetaxel 75 mg/m² intravenously every 21 days, plus prednisone 5 mg orally twice daily.[17][18]
-
Experimental Arm: Patients received the same docetaxel and prednisone regimen as the control arm. In addition, they received this compound 640 mg intravenously.[17][18]
-
This compound Administration: The this compound regimen consisted of three initial weekly loading doses, followed by one infusion on Day 1 of each subsequent 21-day chemotherapy cycle.[17][18]
-
Treatment Duration: Treatment continued until disease progression, unacceptable toxicity, or completion of a predefined number of cycles.[19]
-
Conclusion and Future Perspectives
This compound represents a well-designed therapeutic strategy based on a strong biological rationale: targeting the cytoprotective protein clusterin to overcome resistance to docetaxel. Preclinical studies and phase II clinical trials provided compelling evidence supporting this approach, particularly in mCRPC.[6][13][14]
However, the definitive phase III SYNERGY and AFFINITY trials failed to demonstrate a survival benefit from the addition of this compound to standard taxane chemotherapy.[17][19] This outcome was unexpected and highlights the significant challenge of translating preclinical findings into clinical success. Several factors may have contributed to this result:
-
Biomarker Selection: The trials were conducted in unselected patient populations. It is possible that only a subset of patients with very high baseline clusterin levels might have benefited, and a predictive biomarker was not used for patient stratification.[6]
-
Compensatory Mechanisms: Cancer cells may have activated alternative, redundant survival pathways upon the inhibition of clusterin, thereby negating the effect of this compound.[12]
-
Complexity of Resistance: Docetaxel resistance is highly complex and multifactorial. Targeting a single resistance mechanism, even a critical one, may be insufficient to produce a clinically meaningful impact.
The story of this compound serves as a crucial case study for the development of resistance-modulating agents. While this specific agent did not succeed in late-stage trials, the underlying principle of targeting cytoprotective mechanisms remains a valid and important area of research. Future endeavors may require more sophisticated approaches, such as combination therapies that target multiple resistance pathways simultaneously or the use of robust predictive biomarkers to select patients most likely to respond. The comprehensive data gathered from the this compound program provides an invaluable resource for scientists and researchers working to solve the enduring problem of chemotherapy resistance.
References
- 1. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming docetaxel resistance in prostate cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docetaxel-resistance in prostate cancer: evaluating associated phenotypic changes and potential for resistance transfer via exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The role of Clusterin in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential use of this compound to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase III this compound/Docetaxel/Prednisone Trial Fails Primary Endpoint of Overall Survival - The Cancer Letter [cancerletter.com]
- 8. This compound (OGX-011): a second-generation antisense inhibitor of clusterin in development for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: Cancer Treatment Uses, Side Effects, Dosage [medicinenet.com]
- 10. Clusterin: a double-edged sword in cancer and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Clusterin by AKT—Role in Cytoprotection against Docetaxel in Prostate Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clusterin knockdown sensitizes prostate cancer cells to taxane by modulating mitosis | EMBO Molecular Medicine [link.springer.com]
- 13. Clusterin knockdown using the antisense oligonucleotide OGX-011 re-sensitizes docetaxel-refractory prostate cancer PC-3 cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Randomized phase II trial of this compound (OGX-011) in combination with docetaxel or mitoxantrone as second-line therapy in patients with metastatic castrate-resistant prostate cancer progressing after first-line docetaxel: CUOG trial P-06c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound in combination with docetaxel and prednisone for patients with metastatic castration-resistant prostate cancer (SYNERGY trial): a phase 3, multicentre, open-label, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. urotoday.com [urotoday.com]
- 19. This compound (OGX-011) combined with cabazitaxel and prednisone versus cabazitaxel and prednisone alone in patients with metastatic castration-resistant prostate cancer previously treated with docetaxel (AFFINITY): a randomised, open-label, international, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Custirsen in Breast Cancer Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Custirsen, also known as OGX-011, is a second-generation antisense oligonucleotide designed to inhibit the production of clusterin (CLU), a stress-activated cytoprotective chaperone protein.[1][2][3][4] Overexpression of clusterin is observed in various cancers, including breast carcinoma, and is associated with resistance to a broad spectrum of cancer therapies.[1][4][5][6] By reducing clusterin levels, this compound aims to sensitize cancer cells to the effects of chemotherapy and other treatments, thereby improving therapeutic outcomes.[6] This technical guide provides an in-depth overview of the early-stage research on this compound in different subtypes of breast cancer, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action and Signaling Pathways
This compound is a 2'-O-methoxyethyl (2'-MOE) modified phosphorothioate antisense oligonucleotide that specifically binds to the translation initiation site of clusterin mRNA, leading to its degradation and subsequent reduction in clusterin protein synthesis.[4][7] Clusterin exerts its anti-apoptotic effects through various mechanisms, including the inhibition of the intrinsic apoptosis pathway. Secretory clusterin (sCLU) can interact with and stabilize the Ku70-Bax complex in the cytosol, preventing Bax from translocating to the mitochondria.[8] This inhibition of Bax translocation prevents the release of cytochrome c and the subsequent activation of caspase-9 and the downstream apoptotic cascade.[8] By inhibiting clusterin, this compound facilitates the pro-apoptotic signaling of Bax.
Furthermore, clusterin is implicated in the activation of pro-survival signaling pathways such as the PI3K/Akt and NF-κB pathways.[8] Overexpression of clusterin has been linked to resistance to TNF-α-induced apoptosis through the activation of NF-κB and subsequent upregulation of the anti-apoptotic protein Bcl-2.[9] Therefore, inhibition of clusterin by this compound is hypothesized to suppress these survival pathways, rendering cancer cells more susceptible to apoptosis.
Preclinical Research in Breast Cancer Subtypes
Early-stage research on this compound in specific breast cancer subtypes has been limited, with a notable focus on triple-negative breast cancer (TNBC) models. While direct quantitative data for this compound in a wide array of breast cancer cell lines is not extensively published, studies using siRNA to silence clusterin provide valuable insights into its potential therapeutic effects across different subtypes.
Triple-Negative Breast Cancer (TNBC)
The MDA-MB-231 cell line, a widely used model for TNBC, has been the subject of studies investigating the impact of clusterin inhibition. Silencing of secretory clusterin (sClu) using siRNA in these cells has demonstrated significant anti-tumor effects.
Table 1: Effects of sClu Silencing in MDA-MB-231 TNBC Cells [10][11]
| Parameter | Method | Result |
| Cell Proliferation | MTS Assay | ~50% decrease in proliferation fold compared to control. |
| Colony Formation | Clonogenic Survival Assay | ~60% decrease in colony formation ability. |
| Apoptosis | TUNEL Assay | Significant increase in the number of apoptotic cells. |
| Caspase-3 Activity | Colorimetric Assay | Dramatic increment in caspase-3 activity. |
| Invasion | Matrigel Invasion Assay | Dramatic decrease in invasion ability. |
| Migration | Motility Assay | Dramatic decrease in migration ability. |
| In Vivo Tumor Growth | Orthotopic Xenograft in Nude Mice | Significantly slower tumor growth. |
| Metastasis | Lung Metastasis Assessment in Xenograft Model | Reduced metastasis to the lungs. |
These findings suggest that targeting clusterin in TNBC can inhibit key processes of tumor progression, including proliferation, survival, invasion, and metastasis.
Luminal A Breast Cancer
Research in luminal A breast cancer has utilized the MCF-7 cell line. While detailed in vitro quantitative data with this compound is scarce in the public domain, in vivo studies have shown its activity.
Table 2: Effect of this compound (OGX-011) in MCF-7 Luminal A Xenografts [12]
| Parameter | Method | Result |
| Clusterin Expression | Western Blot | Dose-dependent knockdown of both nuclear (nCLU) and secreted (sCLU) clusterin isoforms. |
This demonstrates the in vivo biological activity of this compound in a luminal A breast cancer model.
Clinical Research in Metastatic Breast Cancer
A Phase II clinical trial evaluated the combination of this compound (OGX-011) and docetaxel in women with metastatic breast cancer who had received one or fewer prior chemotherapy regimens.[7][13]
Table 3: Efficacy of this compound and Docetaxel in Metastatic Breast Cancer (Phase II) [7][13]
| Endpoint | Result | 95% Confidence Interval |
| Objective Response Rate | 33% (5 partial responses) | 11.8% - 61.6% |
| Stable Disease | 60% (9 patients) | - |
| Median Duration of Stable Disease | 9.3 months | - |
| Median Time to Progression | 8.0 months | 5.62 - 9.43 months |
The combination of this compound and docetaxel was well-tolerated and demonstrated clinical activity in this patient population.[7][13]
Experimental Protocols
In Vitro Cell Proliferation (MTS) Assay
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000 cells per well in complete culture medium and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound or control oligonucleotides.
-
Incubation: Incubate the cells for the desired duration (e.g., 48-72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[11][14][15]
Western Blot for Apoptosis Markers
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2, cytochrome c) overnight at 4°C.[9][16][17]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[9]
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of breast cancer cells (e.g., 1 x 10^6 MDA-MB-231 cells) in Matrigel into the flank of female athymic nude mice.[10]
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., via intraperitoneal injection) and/or chemotherapy according to the study protocol. The control group may receive a saline or a scrambled oligonucleotide control.[18]
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week.
-
Endpoint: At the end of the study (e.g., due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).[10]
-
Data Analysis: Compare tumor growth rates and final tumor volumes between the treatment and control groups.
Conclusion
Early-stage research indicates that this compound (OGX-011), by inhibiting the cytoprotective protein clusterin, holds promise as a therapeutic agent in breast cancer. Preclinical studies, particularly in triple-negative breast cancer models, have demonstrated its potential to inhibit tumor growth, invasion, and metastasis while promoting apoptosis. A Phase II clinical trial in metastatic breast cancer has shown that this compound in combination with docetaxel is clinically active and well-tolerated. Further research is warranted to fully elucidate the efficacy of this compound across all breast cancer subtypes and to identify predictive biomarkers for patient selection. The detailed experimental protocols and pathway visualizations provided in this guide serve as a resource for researchers and drug development professionals working to advance novel therapies for breast cancer.
References
- 1. This compound (OGX-011): a second-generation antisense inhibitor of clusterin for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (OGX-011): a second-generation antisense inhibitor of clusterin in development for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential use of this compound to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of OGX-011, a 2'-methoxyethyl phosphorothioate antisense to clusterin, in combination with docetaxel in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of clusterin in human breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A population pharmacokinetic meta‐analysis of this compound, an antisense oligonucleotide, in oncology patients and healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Small interfering RNA targeted to secretory clusterin blocks tumor growth, motility, and invasion in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phase II trial of OGX-011 in combination with docetaxel in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. asco.org [asco.org]
Methodological & Application
Application Notes and Protocols for In Vitro Custirsen (OGX-011) Treatment of Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Custirsen, also known as OGX-011, is a second-generation antisense oligonucleotide designed to inhibit the production of the protein clusterin.[1][2] Clusterin is a cytoprotective chaperone protein that is overexpressed in various cancers and is associated with resistance to treatment.[3][4] By binding to the mRNA of the clusterin gene, this compound prevents its translation into protein, thereby promoting cancer cell death (apoptosis) and increasing the sensitivity of tumors to conventional cancer therapies.[1][5] These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with this compound to evaluate its efficacy as a monotherapy or in combination with other anti-cancer agents.
Mechanism of Action
This compound is a 21-mer phosphorothioate antisense oligonucleotide with 2'-O-(2-methoxy)ethyl modifications, which enhance its stability and affinity for the target mRNA.[5] It specifically targets the translation initiation site of the clusterin mRNA, leading to its degradation and a subsequent reduction in the levels of clusterin protein.[5] The downregulation of clusterin has been shown to induce apoptosis and sensitize cancer cells to chemotherapeutic agents and radiation.[6][7]
Signaling Pathway of Clusterin in Cancer Cell Survival
The following diagram illustrates the central role of clusterin in promoting cancer cell survival and how its inhibition by this compound can lead to apoptosis.
Caption: this compound inhibits clusterin, promoting apoptosis.
Experimental Protocols
Cell Culture
A variety of cancer cell lines can be used to study the effects of this compound. Prostate cancer (PC-3, LNCaP), non-small cell lung cancer (A549), and breast cancer cell lines are common models.
Materials:
-
Selected cancer cell line (e.g., PC-3 from ATCC)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin for PC-3 cells)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in T-75 flasks with the appropriate complete growth medium.
-
Passage the cells every 3-4 days to maintain them in the exponential growth phase.
-
Ensure cell viability is >90% before starting any experiment.
This compound Preparation and In Vitro Treatment
Materials:
-
This compound (OGX-011)
-
Nuclease-free water or PBS for reconstitution
-
Transfection reagent (e.g., Lipofectamine™ 3000), optional
Protocol:
-
Reconstitution: Reconstitute lyophilized this compound in nuclease-free water to a stock concentration of 100 µM. Aliquot and store at -20°C or -80°C for long-term storage.
-
Cell Seeding: The day before treatment, seed the cells in 96-well, 24-well, or 6-well plates at a density that will result in 70-80% confluency at the time of treatment. For PC-3 cells, a seeding density of 1.24 x 10^4 cells/well in a 24-well plate is a good starting point.[8]
-
Treatment Preparation:
-
Without Transfection Reagent (Gymnotic Delivery): Second-generation antisense oligonucleotides like this compound may be taken up by cells without a transfection reagent. Dilute the this compound stock solution to the desired final concentrations (e.g., 10 nM to 500 nM) in complete growth medium.
-
With Transfection Reagent: For potentially enhanced uptake, use a transfection reagent like Lipofectamine™ 3000. Follow the manufacturer's protocol for siRNA transfection, substituting this compound for the siRNA.[8][9] Briefly, dilute this compound and the transfection reagent separately in serum-free medium (e.g., Opti-MEM™), then combine and incubate to form complexes before adding to the cells.
-
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the desired concentration of this compound. Include a negative control (untreated cells) and a mismatch oligonucleotide control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Assessment of this compound Efficacy
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
96-well plate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of DMSO or solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
This technique is used to quantify the amount of clusterin protein.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against clusterin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated and control cells and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-clusterin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the clusterin band intensity to a loading control (e.g., GAPDH or β-actin).
This method quantifies the level of clusterin mRNA.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for clusterin and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Extract total RNA from treated and control cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for clusterin and a housekeeping gene.
-
Calculate the relative expression of clusterin mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the untreated control.
Data Presentation
Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| PC-3 | Prostate Cancer | Data not consistently reported for monotherapy; enhances chemotherapy | [6] |
| LNCaP | Prostate Cancer | Data not consistently reported for monotherapy; enhances chemotherapy | [10] |
| A549 | Non-Small Cell Lung Cancer | Data not consistently reported for monotherapy; enhances chemotherapy | [11] |
| BxPC-3 | Pancreatic Cancer | Dose-dependent inhibition of clusterin observed | [7] |
| Note: IC50 values for this compound as a monotherapy are not widely published, as it is primarily developed as a chemosensitizer. The effective concentrations for clusterin knockdown and sensitization are typically in the range of 100-500 nM. |
Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines
| Cell Line | This compound Concentration (nM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) | Reference |
| PC-3 | 300 | 48 | Significant increase in combination with chemotherapy | [6] |
| LNCaP | 300 | 48 | Significant increase in combination with chemotherapy | [10] |
| Note: The percentage of apoptotic cells will vary depending on the cell line and experimental conditions. A significant increase compared to control is expected. |
Table 3: Knockdown of Clusterin Expression by this compound
| Cell Line | This compound Concentration (nM) | Treatment Duration (h) | % Reduction in Clusterin Protein | % Reduction in Clusterin mRNA | Reference |
| PC-3 | 300 | 48 | >80% | >80% | [6] |
| BxPC-3 | 200 | 48 | ~75% | Not Reported | [7] |
| Note: The percentage of knockdown can be dose- and time-dependent. |
Experimental Workflow
The following diagram outlines the general workflow for in vitro studies with this compound.
Caption: Workflow for in vitro this compound experiments.
Conclusion
These protocols provide a framework for conducting in vitro studies to evaluate the anti-cancer effects of this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the efficacy of this compound in various cancer cell lines. The provided diagrams and tables serve as a guide for data presentation and understanding the underlying mechanisms of action. Further optimization of concentrations and incubation times may be necessary for specific cell lines and experimental goals.
References
- 1. This compound (OGX-011): a second-generation antisense inhibitor of clusterin for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (OGX-011): a second-generation antisense inhibitor of clusterin in development for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound (OGX-011): clusterin inhibitor in metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential use of this compound to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Administering Custirsen in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Custirsen, also known as OGX-011, is a second-generation antisense oligonucleotide (ASO) designed to inhibit the production of clusterin (CLU), a cytoprotective chaperone protein.[1][2][3] Clusterin is overexpressed in various cancers and is associated with resistance to conventional cancer therapies such as chemotherapy and radiation.[4][5][6] By binding to the mRNA of the clusterin gene, this compound prevents its translation into protein, thereby reducing clusterin levels in tumor cells.[1] This reduction in clusterin is intended to sensitize cancer cells to the cytotoxic effects of anticancer treatments, leading to increased apoptosis and inhibition of tumor growth.[5][7] Preclinical studies in xenograft mouse models have demonstrated the potential of this compound to enhance the efficacy of various chemotherapeutic agents.[5][8][9]
These application notes provide detailed protocols for the administration of this compound in xenograft mouse models, based on findings from preclinical research. They are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound is a phosphorothioate antisense oligonucleotide with 2'-O-(2-methoxy)ethyl (2'-MOE) modifications, which enhance its stability, binding affinity, and tissue half-life.[1] It specifically targets the initiation codon region of the human clusterin mRNA. The binding of this compound to the target mRNA creates a DNA-RNA heteroduplex that is a substrate for RNase H, an enzyme that cleaves the RNA strand of the duplex. This enzymatic degradation of the clusterin mRNA leads to a sequence-specific reduction in the synthesis of the clusterin protein.
The reduction in clusterin levels has several downstream effects that contribute to its anticancer activity:
-
Inhibition of Anti-Apoptotic Signaling: Secretory clusterin (sCLU) can interact with activated Bax, preventing the release of cytochrome c from the mitochondria and thereby inhibiting apoptosis.[10] By reducing sCLU levels, this compound promotes the intrinsic apoptotic pathway.
-
Modulation of NF-κB Signaling: Clusterin has been shown to influence the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[11][12][13] Inhibition of clusterin can impact NF-κB activity, further contributing to the sensitization of cancer cells to therapy.
-
Overcoming Treatment Resistance: Clusterin is often upregulated in response to the stress induced by chemotherapy and radiation, acting as a cellular protector.[4][5] By suppressing this protective mechanism, this compound can restore or enhance the sensitivity of tumor cells to these treatments.[7]
Data Presentation
The following tables summarize quantitative data from preclinical studies involving the administration of this compound in xenograft mouse models.
| Tumor Model | Treatment Groups | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| PC-3 Human Prostate Cancer | This compound (OGX-011) + Paclitaxel | This compound: 15 mg/kg, IP, 3x/week | 76% (compared to mismatch control) | [7] |
| PC-3 Human Prostate Cancer | This compound (OGX-011) + Mitoxantrone | This compound: 15 mg/kg, IP, 3x/week | 44% (compared to mismatch control) | [7] |
| Castrate-Resistant LNCaP Prostate Cancer | This compound (OGX-011) + PF-04929113 (Hsp90 inhibitor) | This compound: 15 mg/kg, IP, 3x/week; PF-04929113: 25 mg/kg, oral | 80% | [8][9] |
| PC-3 Human Prostate Cancer | This compound (OGX-011) + 17-AAG (Hsp90 inhibitor) | This compound: 15 mg/kg, IP, 3x/week; 17-AAG: 50 mg/kg, oral | 80% | [8][9] |
| Tumor Model | Treatment | Effect on Apoptosis | Effect on Clusterin Levels | Reference |
| Docetaxel-resistant PC-3 (PC-3dR) | This compound + Docetaxel | Significantly increased apoptotic rates | Dose-dependent decrease in sCLU | [7] |
| Castrate-Resistant LNCaP Prostate Cancer | This compound + Hsp90 inhibitor | Increased sub-G1 fraction and PARP cleavage | Decreased expression of clusterin | [8] |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Mouse Model
This protocol describes the subcutaneous implantation of human cancer cells into immunocompromised mice.
Materials:
-
Human cancer cell line (e.g., PC-3, LNCaP)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., athymic nude, SCID, or NSG mice), 6-8 weeks old
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Digital calipers
Procedure:
-
Culture the selected cancer cell line under standard conditions to ~80-90% confluency.
-
On the day of injection, harvest the cells by trypsinization.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Centrifuge the cells and resuspend the pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (typically 1 x 10^6 to 10 x 10^7 cells/mL). Keep the cell suspension on ice.
-
Anesthetize the mice using isoflurane or another appropriate anesthetic.
-
Draw the cell suspension (typically 100-200 µL per mouse) into a 1 mL syringe fitted with a 27-30 gauge needle.
-
Inject the cells subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth. Begin tumor measurements once the tumors become palpable.
Protocol 2: Preparation and Administration of this compound
This protocol outlines the preparation and intraperitoneal administration of this compound.
Materials:
-
This compound (OGX-011)
-
Sterile, nuclease-free PBS or saline
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (27-30 gauge)
Procedure:
-
Reconstitute the lyophilized this compound powder in sterile, nuclease-free PBS or saline to a desired stock concentration. Gently vortex to ensure complete dissolution.
-
Based on the dosing regimen (e.g., 15 mg/kg), calculate the required volume of this compound solution for each mouse. The final injection volume for intraperitoneal administration is typically 100-200 µL.
-
Dilute the this compound stock solution with sterile PBS or saline to the final concentration needed for the calculated injection volume.
-
Gently restrain the mouse and locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or other organs.
-
Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Administer this compound according to the planned schedule (e.g., three times per week).
Protocol 3: Tumor Volume Measurement
This protocol describes the measurement of subcutaneous tumor volume using digital calipers.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Measure the tumor volume 2-3 times per week.
-
Gently restrain the mouse to expose the tumor.
-
Use the digital calipers to measure the longest diameter (length) and the shortest diameter (width) of the tumor.
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2 [14][15]
-
Record the tumor volume for each mouse at each time point.
-
Monitor the body weight of the mice as an indicator of overall health and treatment toxicity.
-
Continue measurements until the tumor reaches the predetermined endpoint size as specified in the animal use protocol, or until the end of the study period.
Mandatory Visualization
Caption: this compound's mechanism of action targeting the clusterin signaling pathway.
Caption: Experimental workflow for a this compound xenograft mouse model study.
References
- 1. Multiple pathways regulating the anti-apoptotic protein clusterin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound (OGX-011): a second-generation antisense inhibitor of clusterin in development for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of Clusterin in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential use of this compound to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (OGX-011): a second-generation antisense inhibitor of clusterin for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clusterin knockdown using the antisense oligonucleotide OGX-011 re-sensitizes docetaxel-refractory prostate cancer PC-3 cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Clusterin inhibition using OGX-011 synergistically enhances Hsp90 inhibitor activity by suppressing the heat shock response in castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumor Volume Estimation and Quasi-Continuous Administration for Most Effective Bevacizumab Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Custirsen's Effect on Clusterin (CLU) mRNA using Quantitative PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Custirsen (also known as OGX-011) is a second-generation antisense oligonucleotide designed to inhibit the production of Clusterin (CLU), a stress-activated chaperone protein implicated in treatment resistance in various cancers.[1] By binding to the messenger RNA (mRNA) of the CLU gene, this compound mediates its degradation, thereby preventing the translation of the CLU protein.[1] Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and specific method to quantify the expression levels of target genes, making it an ideal tool to measure the direct effect of this compound on CLU mRNA levels. This document provides detailed protocols and application notes for researchers to assess the efficacy of this compound in downregulating CLU mRNA.
Mechanism of Action of this compound
This compound is a synthetic single-strand DNA molecule that is complementary to the translation initiation site of the human CLU mRNA.[1] This binding creates a DNA-RNA hybrid that is a substrate for RNase H, an enzyme that selectively degrades the RNA strand of such hybrids. The resulting cleavage of the CLU mRNA prevents the ribosome from translating it into the Clusterin protein, leading to a reduction in its cellular levels. This mechanism is intended to sensitize cancer cells to conventional therapies like chemotherapy and radiation.
Data Presentation: Efficacy of this compound on CLU mRNA Expression
The following table summarizes the quantitative data on the reduction of CLU mRNA levels following this compound treatment from clinical studies.
| Tissue/Cancer Type | Treatment Dose | CLU mRNA Reduction | Reference |
| Prostate Cancer Tissue | 640 mg | >90% | [1] |
| Castration-Resistant Prostate Cancer | 640 mg | 92% | [2] |
Experimental Protocols
This section outlines the detailed methodologies for conducting experiments to measure the effect of this compound on CLU mRNA levels in a laboratory setting.
Protocol 1: In Vitro Treatment of Cancer Cell Lines with this compound
-
Cell Culture:
-
Culture human cancer cell lines (e.g., PC-3 or LNCaP for prostate cancer, or other relevant lines) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in nuclease-free water.
-
On the day of treatment, dilute the this compound stock solution in a serum-free medium to the desired final concentrations. A range of concentrations, for example, 5 µg/mL to 50 µg/mL, can be used to assess a dose-response.
-
Remove the growth medium from the cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add the medium containing this compound to the cells. Include a negative control group treated with a scrambled oligonucleotide and an untreated control group.
-
Incubate the cells for a specified period, typically 24 to 48 hours, to allow for the uptake of the oligonucleotide and its effect on mRNA levels.
-
Protocol 2: RNA Extraction and cDNA Synthesis
-
Total RNA Extraction:
-
Following treatment, lyse the cells directly in the culture wells using a TRIzol-based reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and assess purity (A260/A280 ratio should be ~2.0).
-
Assess RNA integrity by gel electrophoresis if necessary.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., SuperScript VILO cDNA Synthesis Kit, Invitrogen) as per the manufacturer's protocol.
-
Typically, 1 µg of total RNA is used as a template for each reaction.
-
The resulting cDNA will be used as the template for the qPCR analysis.
-
Protocol 3: Quantitative PCR (qPCR) for CLU mRNA Quantification
-
Primer Design:
-
Use validated primers specific for the human CLU gene. An example of primer sequences is provided in the table below.
-
Select a stable housekeeping gene (e.g., GAPDH, ACTB, B2M) for normalization of the data. The choice of the housekeeping gene should be validated for the specific cell line and experimental conditions.
-
| Gene | Primer Sequence (5' to 3') |
| CLU (Forward) | CAGCTTCACCACCAGCTC |
| CLU (Reverse) | GCTTTTCCTTCTGCTGGA |
| GAPDH (Forward) | GAAGGTGAAGGTCGGAGTCA |
| GAPDH (Reverse) | TTGAGGTCAATGAAGGGGTC |
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture using a SYBR Green-based qPCR master mix. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA template
-
6 µL of nuclease-free water
-
-
Set up reactions in triplicate for each sample and each gene (CLU and housekeeping gene).
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
-
qPCR Cycling Conditions:
-
Perform the qPCR on a real-time PCR instrument with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the CLU and the housekeeping gene for each sample.
-
Calculate the relative quantification of CLU mRNA expression using the ΔΔCt method:
-
Normalize Ct values for the target gene (CLU) to the housekeeping gene (HKG): ΔCt = Ct(CLU) - Ct(HKG)
-
Normalize the ΔCt of the treated samples to the ΔCt of the control (untreated or scrambled oligo) samples: ΔΔCt = ΔCt(treated) - ΔCt(control)
-
Calculate the fold change in expression: Fold Change = 2^(-ΔΔCt)
-
-
The fold change represents the relative expression of CLU mRNA in this compound-treated cells compared to the control. A fold change of less than 1 indicates a reduction in mRNA expression.
-
Visualizations
This compound's Mechanism of Action
Caption: Mechanism of this compound action on CLU mRNA.
Experimental Workflow for qPCR Analysis
Caption: Workflow for quantifying this compound's effect.
Clusterin Signaling Pathways
Caption: Clusterin's role in cell survival and apoptosis.
References
Application Notes and Protocols for Cell Viability Assays Following Custirsen and Chemotherapy Co-treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing cell viability in cancer cell lines following co-treatment with Custirsen (also known as OGX-011) and various chemotherapeutic agents. The protocols and data presented are intended to aid in the preclinical evaluation of this combination therapy.
Introduction
This compound is a second-generation antisense oligonucleotide that targets clusterin (CLU), a stress-activated chaperone protein.[1][2] Clusterin is overexpressed in various cancers and is associated with treatment resistance by inhibiting apoptosis.[1][3] By inhibiting clusterin expression, this compound aims to sensitize cancer cells to the cytotoxic effects of chemotherapy.[1][4] Preclinical and clinical studies have explored the combination of this compound with chemotherapeutic agents such as docetaxel, paclitaxel, and mitoxantrone in cancers like prostate and breast cancer.[1][5][6] Accurate assessment of cell viability is crucial to determine the efficacy of this co-treatment strategy in vitro.
Mechanism of Action: this compound and Apoptosis
This compound functions by binding to the mRNA of the clusterin gene, thereby preventing its translation into the clusterin protein. The reduction in clusterin levels is hypothesized to promote apoptosis in cancer cells, particularly when they are under the stress of chemotherapy. The anti-apoptotic activity of clusterin is mediated through its interaction with key signaling pathways. For instance, clusterin can inhibit the pro-apoptotic protein Bax and also modulate the NF-κB signaling pathway, both of which are critical in regulating cell survival and death.[1][7][8] By downregulating clusterin, this compound allows for the unimpeded pro-apoptotic signaling of chemotherapeutic agents.
Data Presentation: In Vitro Efficacy of this compound and Chemotherapy Co-treatment
The following table summarizes quantitative data from a preclinical study investigating the effect of this compound (OGX-011) in combination with docetaxel on docetaxel-refractory prostate cancer cells (PC-3dR).
| Cell Line | Treatment | Apoptotic Rate (%) | Fold Increase in Apoptosis vs. Control |
| PC-3dR | Control (untreated) | 2.5 | 1.0 |
| PC-3dR | Docetaxel (5 nM) | 5.0 | 2.0 |
| PC-3dR | OGX-011 (400 nM) | 7.5 | 3.0 |
| PC-3dR | OGX-011 (400 nM) + Docetaxel (5 nM) | 20.0 | 8.0 |
Data adapted from a study on docetaxel-refractory prostate cancer cells, demonstrating a significant increase in apoptosis with the combination treatment.[5]
Key Experimental Protocols
Here, we provide detailed protocols for assessing cell viability following co-treatment with this compound and chemotherapy. The MTT assay is a widely used colorimetric assay to assess cell viability by measuring the metabolic activity of cells.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted for a 96-well plate format and is suitable for adherent or suspension cancer cell lines.
Materials:
-
Cancer cell line of interest
-
This compound (OGX-011)
-
Chemotherapeutic agent (e.g., Docetaxel)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
For suspension cells, directly seed the cells at an appropriate density in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete culture medium.
-
Carefully remove the medium from the wells (for adherent cells).
-
Add 100 µL of the drug-containing medium to the respective wells. Include wells for:
-
Untreated control (medium only)
-
This compound alone
-
Chemotherapeutic agent alone
-
Combination of this compound and the chemotherapeutic agent
-
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, carefully remove the drug-containing medium.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
This is a manual cell counting method to differentiate viable from non-viable cells based on membrane integrity.
Materials:
-
Cells treated with this compound and/or chemotherapy
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Preparation:
-
Following the drug treatment period, collect the cells. For adherent cells, trypsinize and resuspend them in complete medium. For suspension cells, gently pipette to ensure a single-cell suspension.
-
Centrifuge the cell suspension and discard the supernatant.
-
Resuspend the cell pellet in a known volume of PBS.
-
-
Staining:
-
Take a small aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).
-
Incubate for 1-2 minutes at room temperature.
-
-
Cell Counting:
-
Load 10 µL of the cell-Trypan Blue mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.
-
-
Calculation:
-
Calculate the total number of viable and non-viable cells per mL.
-
Determine the percentage of cell viability using the following formula:
-
% Cell Viability = (Number of viable cells / Total number of cells) x 100
-
-
Visualizations
Signaling Pathway of Clusterin Inhibition by this compound
Caption: this compound inhibits clusterin, promoting apoptosis.
Experimental Workflow for Cell Viability Assays
Caption: Workflow for assessing cell viability post-treatment.
References
- 1. Potential use of this compound to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (OGX-011): a second-generation antisense inhibitor of clusterin in development for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Clusterin knockdown using the antisense oligonucleotide OGX-011 re-sensitizes docetaxel-refractory prostate cancer PC-3 cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I study of OGX-011, a 2'-methoxyethyl phosphorothioate antisense to clusterin, in combination with docetaxel in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clusterin inhibits apoptosis by interacting with activated Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of clusterin domain involved in NF-kappaB pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for Clusterin in Custirsen-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Custirsen (OGX-011) is a second-generation antisense oligonucleotide designed to inhibit the production of clusterin, a cytoprotective chaperone protein.[1] Clusterin is overexpressed in various cancers, including prostate and non-small cell lung cancer, in response to cellular stress induced by therapies such as chemotherapy, hormone ablation, and radiation.[2][3] This overexpression is associated with treatment resistance and poor prognosis.[2] By reducing clusterin levels, this compound aims to sensitize cancer cells to therapeutic interventions and induce apoptosis.[3][4]
These application notes provide a comprehensive overview of the immunohistochemical (IHC) analysis of clusterin in tissues treated with this compound. Included are detailed protocols for IHC staining, methods for quantitative analysis, and a summary of key findings from clinical trials. Additionally, relevant cellular signaling pathways involving clusterin are illustrated to provide a broader context for the mechanism of action of this compound.
Data Presentation
Quantitative Analysis of Clusterin Expression
Clinical studies have demonstrated a significant dose-dependent reduction in clusterin protein expression in tumor tissues of patients treated with this compound. The following tables summarize the key quantitative findings from a pivotal Phase I clinical trial in patients with localized prostate cancer.
Table 1: Dose-Dependent Inhibition of Clusterin in Prostate Cancer Tissue by this compound [3][5][6]
| This compound Dose Level (mg) | Number of Patients | Mean Reduction in Clusterin Expression (%) |
| 160 | 3 | 58 |
| 320 | 6 | 66 |
| 480 | 6 | 73 |
| 640 | 6 | >90 |
Table 2: Summary of Clusterin Inhibition and Apoptotic Index in this compound-Treated Prostate Cancer Tissue (640 mg Dose) [2][6]
| Parameter | This compound-Treated | Untreated Historical Controls |
| Clusterin Protein Levels (IHC Score) | ||
| Median | Significantly Lower | Higher |
| Interquartile Range | Significantly Lower | Higher |
| Apoptotic Index (%) | ||
| Mean | Significantly Increased | Lower |
Experimental Protocols
Immunohistochemistry Protocol for Clusterin in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol is based on methodologies reported in clinical trials of this compound and is optimized for use with an automated staining platform, such as the Ventana Discovery XT.
1. Specimen Preparation:
-
Fix freshly dissected tissue (<3mm thick) in 10% neutral buffered formalin for 24-48 hours at room temperature.[3][5]
-
Process the fixed tissue through graded alcohols and xylene.
-
Embed the tissue in paraffin wax. Paraffin blocks can be stored at room temperature.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
2. Deparaffinization and Rehydration:
-
Perform deparaffinization and rehydration using an automated system with appropriate reagents (e.g., EZ Prep solution on a Ventana Discovery XT).
3. Antigen Retrieval:
-
This step is crucial for unmasking the epitope.
-
Method: Heat-Induced Epitope Retrieval (HIER).
-
Reagent: Tris-EDTA buffer (pH 7.8).
-
Procedure (automated): Incubate slides in the retrieval solution at 95°C for 44 minutes (standard CC1 protocol on Ventana Discovery XT).
4. Peroxidase Block:
-
Incubate sections with a 3% hydrogen peroxide solution for 10 minutes at room temperature to block endogenous peroxidase activity.
5. Primary Antibody Incubation:
-
Antibody: Mouse anti-human clusterin monoclonal antibody.
-
Dilution: The optimal dilution should be determined by the end-user, but a starting point of 1:100 to 1:500 is recommended.
-
Incubation: Incubate for 60 minutes at 37°C in a humidified chamber.
6. Detection System:
-
Use a polymer-based detection system (e.g., OmniMap anti-Rb HRP and OmniMap anti-Ms HRP on a Ventana Discovery XT) to minimize non-specific background staining.
-
Incubate with the secondary antibody for 16 minutes.
7. Chromogen and Counterstain:
-
Chromogen: Diaminobenzidine (DAB). Incubate for 8 minutes.
-
Counterstain: Hematoxylin. Incubate for 8 minutes to stain the cell nuclei.
-
Bluing Reagent: Apply for 8 minutes.
8. Dehydration and Mounting:
-
Dehydrate the slides through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
Semi-Quantitative Scoring of Clusterin Staining
A semi-quantitative scoring method can be used to evaluate clusterin expression levels. This involves assessing both the intensity of the staining and the percentage of positively stained tumor cells.
-
Intensity Score:
-
0 = No staining
-
1+ = Weak staining
-
2+ = Moderate staining
-
3+ = Strong staining
-
-
Percentage Score:
-
0 = 0% of cells stained
-
1 = 1-25% of cells stained
-
2 = 26-50% of cells stained
-
3 = 51-75% of cells stained
-
4 = 76-100% of cells stained
-
-
Total Score: The final score can be calculated by multiplying the intensity and percentage scores (ranging from 0 to 12).
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound in inhibiting clusterin production.
Caption: Simplified overview of clusterin's role in inhibiting apoptosis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Potential use of this compound to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OncoGenex and Isis Pharmaceuticals Announce Compelling Data from Phase I Prostate Cancer Study at ASCO Annual Meeting | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 4. Clusterin knockdown using the antisense oligonucleotide OGX-011 re-sensitizes docetaxel-refractory prostate cancer PC-3 cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I pharmacokinetic and pharmacodynamic study of OGX-011, a 2'-methoxyethyl antisense oligonucleotide to clusterin, in patients with localized prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis After Custirsen Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Custirsen (also known as OGX-011) is a second-generation antisense oligonucleotide designed to inhibit the production of clusterin, a stress-induced chaperone protein.[1][2] Clusterin is overexpressed in various cancers and is associated with resistance to cancer therapies by protecting cells from apoptosis (programmed cell death).[3][4] By reducing clusterin levels, this compound aims to enhance the efficacy of chemotherapy and other anticancer treatments by sensitizing cancer cells to apoptosis.[1]
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. This application note provides a detailed protocol for assessing apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining, a common method for detecting the stages of apoptosis.[5][6]
Scientific Background
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to label early apoptotic cells.[6][7]
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, causing a significant increase in its fluorescence.[5][7]
By using a combination of Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Mechanism of Action of this compound and Induction of Apoptosis
This compound is a synthetic strand of nucleic acid that is complementary to the messenger RNA (mRNA) that codes for clusterin. By binding to the clusterin mRNA, this compound promotes its degradation, thereby preventing the synthesis of the clusterin protein.[2] The reduction in clusterin levels disables a key survival mechanism of cancer cells, making them more susceptible to the pro-apoptotic signals induced by chemotherapeutic agents.
Caption: this compound inhibits clusterin synthesis, thereby sensitizing cancer cells to apoptosis.
Data Presentation
The following table presents illustrative quantitative data from a flow cytometry analysis of apoptosis in a prostate cancer cell line (e.g., PC-3) treated with this compound in combination with a chemotherapeutic agent like docetaxel. This data is representative of expected outcomes and is intended for instructional purposes.
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Control (Untreated) | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| This compound (OGX-011) alone | 92.8 ± 3.5 | 4.1 ± 1.2 | 2.5 ± 0.7 | 0.6 ± 0.3 |
| Docetaxel alone | 75.4 ± 4.2 | 12.3 ± 2.5 | 10.1 ± 1.9 | 2.2 ± 0.8 |
| This compound + Docetaxel | 55.1 ± 5.8 | 25.7 ± 3.9 | 16.5 ± 2.4 | 2.7 ± 1.1 |
Values are presented as mean ± standard deviation for triplicate experiments.
Experimental Protocols
Materials
-
Target cancer cell line (e.g., PC-3, LNCaP)
-
This compound (OGX-011)
-
Chemotherapeutic agent (e.g., Docetaxel)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
Cell Culture and Treatment
-
Culture the target cancer cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will allow for approximately 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere overnight.
-
Treat the cells with this compound, the chemotherapeutic agent, or a combination of both at predetermined concentrations and for the desired duration. Include an untreated control group.
-
Note: The optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.
-
Staining Protocol for Flow Cytometry
-
Harvest Cells:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping to minimize membrane damage. For suspension cells, proceed to the next step.
-
Collect the cells, including any floating cells from the supernatant, into microcentrifuge tubes.
-
-
Wash Cells:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Resuspend in Binding Buffer:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a new microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC (or equivalent) to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour) to ensure data accuracy.
-
Set up appropriate voltage settings and compensation for FITC and PI channels using single-stained controls.
-
Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Caption: A streamlined workflow for the flow cytometric analysis of apoptosis.
Data Analysis
-
Create a dot plot of Annexin V-FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Set up quadrant gates based on the unstained and single-stained controls to define the four populations:
-
Lower-Left (Q3): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
-
-
Calculate the percentage of cells in each quadrant for each treatment condition.
Caption: Quadrant gating for distinguishing cell populations in an Annexin V/PI assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in the negative control | Inappropriate compensation settings. | Re-run single-color controls to set proper compensation. |
| Cell death during harvesting. | Use a gentler harvesting method (e.g., EDTA-based dissociation buffer instead of trypsin). | |
| Low Annexin V signal in positive control | Insufficient calcium in the binding buffer. | Ensure the binding buffer contains the correct concentration of CaCl2. |
| Reagent degradation. | Use fresh or properly stored reagents. | |
| High percentage of necrotic cells in all samples | Harsh cell handling. | Handle cells gently, avoid vigorous vortexing, and keep cells on ice when possible. |
| Cells were overgrown before treatment. | Seed cells at a lower density to avoid overconfluency. |
Conclusion
The combination of this compound treatment and flow cytometric analysis of apoptosis provides a robust method for evaluating the efficacy of clusterin inhibition in sensitizing cancer cells to therapy. The detailed protocol and guidelines presented here offer a framework for researchers to quantitatively assess the pro-apoptotic effects of this compound, contributing to a better understanding of its therapeutic potential in cancer treatment.
References
- 1. Clusterin knockdown using the antisense oligonucleotide OGX-011 re-sensitizes docetaxel-refractory prostate cancer PC-3 cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Docetaxel-induced prostate cancer cell death involves concomitant activation of caspase and lysosomal pathways and is attenuated by LEDGF/p75 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
- 7. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging Techniques for Monitoring Custirsen Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Custirsen (OGX-011) is a second-generation antisense oligonucleotide that targets clusterin (CLU), a stress-induced cytoprotective chaperone protein. Overexpression of clusterin is associated with resistance to various cancer therapies, including chemotherapy, hormone therapy, and radiation. By inhibiting the production of clusterin, this compound aims to enhance the efficacy of these treatments by promoting apoptosis (programmed cell death) in cancer cells.[1] Preclinical studies in various cancer models, including prostate, lung, and breast cancer, have demonstrated that this compound can increase apoptosis and sensitize tumors to conventional therapies.[1]
Effective monitoring of this compound's therapeutic efficacy in vivo is crucial for its clinical development and for personalizing patient treatment. Non-invasive in vivo imaging techniques offer a powerful approach to longitudinally assess the biological effects of this compound on tumors, providing insights into its pharmacodynamics and predictive biomarkers of response. These techniques can visualize and quantify key cellular and physiological processes modulated by this compound, such as apoptosis, tumor metabolism, and angiogenesis.
This document provides detailed application notes and protocols for utilizing various in vivo imaging modalities to monitor the efficacy of this compound in preclinical and clinical research settings.
This compound's Mechanism of Action and Rationale for Imaging
This compound is a single-strand DNA molecule designed to be complementary to the messenger RNA (mRNA) of the clusterin gene. By binding to the clusterin mRNA, this compound initiates its degradation, thereby preventing the synthesis of the clusterin protein. The downregulation of clusterin is hypothesized to sensitize cancer cells to therapy-induced apoptosis.[1]
The primary biological effects of this compound that can be monitored using in vivo imaging include:
-
Induction of Apoptosis: The principal desired effect of this compound in combination with other therapies is the enhancement of apoptosis.
-
Alterations in Tumor Metabolism: Increased apoptosis and inhibition of survival pathways can lead to changes in tumor glucose metabolism.
-
Modulation of Angiogenesis: As clusterin has been implicated in angiogenesis, its inhibition may affect tumor vasculature.
The following sections detail specific in vivo imaging techniques to monitor these biological processes.
Signaling Pathway of this compound Action
I. Monitoring Apoptosis with Optical Imaging
Optical imaging, particularly bioluminescence and fluorescence, offers high sensitivity for detecting molecular processes like apoptosis in preclinical models.
A. Bioluminescence Imaging (BLI) of Caspase Activity
Rationale: Caspases are key executioner enzymes in the apoptotic cascade. Bioluminescence assays using caspase-cleavable substrates can provide a quantitative measure of apoptosis induction.
Experimental Protocol:
-
Cell Line Preparation:
-
Transfect the tumor cell line of interest (e.g., PC-3 for prostate cancer) with a vector co-expressing a luciferase (e.g., Firefly luciferase) and a fusion protein where a substrate for a key executioner caspase (e.g., DEVD for caspase-3/7) is linked to a reporter. Alternatively, use a commercially available caspase-3/7 activatable luciferin substrate.[2]
-
-
Animal Model:
-
Establish tumor xenografts in immunocompromised mice (e.g., nude or SCID) by subcutaneously or orthotopically injecting the engineered tumor cells.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment Regimen:
-
Randomize mice into control and treatment groups.
-
Administer this compound in combination with a standard chemotherapeutic agent (e.g., docetaxel for prostate cancer) according to a predetermined schedule.
-
-
Imaging Procedure:
-
At baseline and various time points post-treatment (e.g., 24, 48, 72 hours), anesthetize the mice.
-
Administer the appropriate luciferin substrate intraperitoneally. For caspase activity, a specific caspase-activated substrate is used.[2] To monitor overall tumor burden, D-luciferin is used.[1]
-
Acquire bioluminescence images using an in vivo imaging system (IVIS).
-
-
Data Analysis:
-
Quantify the bioluminescent signal (photon flux) from the tumor region of interest (ROI).
-
Normalize the caspase activity signal to the tumor burden signal (if using a dual reporter system) to account for changes in tumor size.
-
B. Fluorescence Imaging of Annexin V
Rationale: The externalization of phosphatidylserine (PS) is an early hallmark of apoptosis. Annexin V has a high affinity for PS and can be conjugated to a fluorescent dye for in vivo imaging.
Experimental Protocol:
-
Animal Model and Treatment:
-
As described in the BLI protocol.
-
-
Imaging Probe:
-
Use a near-infrared (NIR) fluorescent dye-conjugated Annexin V for optimal tissue penetration.
-
-
Imaging Procedure:
-
At desired time points post-treatment, inject the fluorescent Annexin V probe intravenously.
-
Allow for probe circulation and accumulation at the tumor site (typically 2-4 hours).
-
Acquire fluorescence images using an in vivo imaging system.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity within the tumor ROI.
-
Compare the signal between treated and control groups.
-
Experimental Workflow for Apoptosis Imaging
II. Monitoring Tumor Metabolism with PET
Positron Emission Tomography (PET) is a highly sensitive and quantitative imaging modality that can assess various aspects of tumor metabolism.
A. [¹⁸F]FDG-PET for Glucose Metabolism
Rationale: Many tumors exhibit increased glucose uptake, which can be visualized with the glucose analog [¹⁸F]FDG. A decrease in [¹⁸F]FDG uptake can be an early indicator of treatment response.
Experimental Protocol:
-
Animal Model and Treatment:
-
As described previously.
-
-
Imaging Procedure:
-
Fast animals for 4-6 hours prior to imaging.
-
Administer [¹⁸F]FDG intravenously.
-
Allow for tracer uptake (typically 60 minutes).
-
Acquire a whole-body PET scan, often in conjunction with a CT scan for anatomical co-registration (PET/CT).
-
-
Data Analysis:
-
Calculate the Standardized Uptake Value (SUV) in the tumor. The maximum SUV (SUVmax) and mean SUV (SUVmean) are commonly used metrics.
-
Compare changes in SUV from baseline and between treatment and control groups.
-
III. Monitoring Tumor Vasculature and Perfusion with MRI
Magnetic Resonance Imaging (MRI) provides excellent soft-tissue contrast and can be used to assess anatomical and functional changes in tumors.
A. Dynamic Contrast-Enhanced MRI (DCE-MRI) for Vascular Permeability
Rationale: Changes in tumor vasculature, including permeability and perfusion, can be indicative of treatment response. DCE-MRI involves the rapid acquisition of images before, during, and after the administration of a contrast agent.
Experimental Protocol:
-
Animal Model and Treatment:
-
As described previously.
-
-
Imaging Procedure:
-
Anesthetize the animal and place it in the MRI scanner.
-
Acquire pre-contrast T1-weighted images.
-
Administer a gadolinium-based contrast agent intravenously.
-
Acquire a series of T1-weighted images for several minutes.
-
-
Data Analysis:
-
Analyze the signal intensity-time curves in the tumor to derive pharmacokinetic parameters such as Ktrans (volume transfer constant) and ve (extracellular extravascular volume fraction).
-
A decrease in Ktrans may indicate a reduction in vascular permeability and blood flow.
-
B. Diffusion-Weighted MRI (DW-MRI) for Cellularity
Rationale: DW-MRI measures the random motion of water molecules in tissue. In densely packed tumors, water diffusion is restricted. An increase in the apparent diffusion coefficient (ADC) can reflect a decrease in tumor cellularity due to apoptosis or necrosis.
Experimental Protocol:
-
Animal Model and Treatment:
-
As described previously.
-
-
Imaging Procedure:
-
Acquire DW-MRI images at multiple b-values.
-
-
Data Analysis:
-
Generate ADC maps by fitting the signal intensity decay at different b-values to a mono-exponential model.
-
Calculate the mean ADC within the tumor ROI. An increase in mean ADC is indicative of a positive treatment response.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from the described imaging experiments.
Table 1: Bioluminescence Imaging of Caspase-3/7 Activity
| Treatment Group | Baseline (photons/s) | 24h Post-Treatment (photons/s) | 48h Post-Treatment (photons/s) | Fold Change at 48h |
| Control | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound + Chemo | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Table 2: [¹⁸F]FDG-PET Imaging of Tumor Glucose Metabolism
| Treatment Group | Baseline SUVmax | Day 3 Post-Treatment SUVmax | Day 7 Post-Treatment SUVmax | % Change from Baseline (Day 7) |
| Control | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound + Chemo | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Table 3: Diffusion-Weighted MRI of Tumor Cellularity
| Treatment Group | Baseline ADC (x 10⁻³ mm²/s) | Day 3 Post-Treatment ADC (x 10⁻³ mm²/s) | Day 7 Post-Treatment ADC (x 10⁻³ mm²/s) | % Change from Baseline (Day 7) |
| Control | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| This compound + Chemo | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Conclusion
In vivo imaging techniques provide a powerful, non-invasive means to monitor the therapeutic efficacy of this compound. By visualizing and quantifying key biological processes such as apoptosis, tumor metabolism, and vascular dynamics, these methods can offer early insights into treatment response, aid in dose optimization, and help identify predictive biomarkers. The protocols outlined in these application notes provide a framework for researchers to design and execute preclinical and clinical imaging studies to evaluate the in vivo effects of this compound and other clusterin-targeting therapies. The integration of these advanced imaging strategies into the drug development pipeline is essential for accelerating the translation of promising new cancer therapeutics into the clinic.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Custirsen (OGX-011) for Maximum Clusterin Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing Custirsen (OGX-011) to inhibit clusterin expression in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OGX-011) and how does it inhibit clusterin?
This compound, also known as OGX-011, is a second-generation antisense oligonucleotide (ASO).[1][2] It is a synthetic, single-stranded nucleic acid designed to specifically bind to the messenger RNA (mRNA) that codes for the protein clusterin.[1] By binding to the clusterin mRNA, this compound forms a duplex that prevents the translation of the mRNA into protein, thereby inhibiting clusterin production.[2] This mechanism is further facilitated by the recruitment of RNase H, an enzyme that degrades the RNA strand of the RNA/DNA duplex.
Q2: What are the key chemical modifications of this compound and why are they important?
This compound incorporates two critical chemical modifications: a phosphorothioate (PS) backbone and 2'-O-methoxyethyl (2'-MOE) wings. The phosphorothioate modification, where a sulfur atom replaces a non-bridging oxygen, enhances the oligonucleotide's resistance to degradation by cellular enzymes called nucleases. The 2'-MOE modifications at the ends of the ASO increase its binding affinity to the target mRNA and further improve its stability and pharmacokinetic properties.[1]
Q3: What is the primary biological function of clusterin that this compound targets?
Clusterin is a stress-activated, cytoprotective chaperone protein that is overexpressed in many cancer cells in response to therapeutic agents like chemotherapy and radiation.[1][3] Its primary role in this context is to protect cancer cells from apoptosis (programmed cell death), thereby contributing to treatment resistance.[1][3] By inhibiting clusterin, this compound aims to lower the apoptotic threshold and sensitize cancer cells to the effects of anti-cancer therapies.[1]
Q4: In which cancer cell lines has this compound or clusterin inhibition been studied?
Preclinical studies have demonstrated the potent suppression of clusterin mRNA and protein levels by this compound in various cancer cell lines.[1] These include, but are not limited to, prostate cancer cell lines such as PC-3 and LNCaP, as well as models for breast, lung, and bladder cancer.[1][4]
Troubleshooting Guides
Issue 1: Suboptimal Clusterin Knockdown
If you are observing lower than expected inhibition of clusterin expression after this compound treatment, consider the following:
| Potential Cause | Troubleshooting Step |
| Inefficient Delivery | Optimize the transfection protocol. The delivery of ASOs into cells is a critical step. For in vitro experiments, cationic lipid-based transfection reagents are commonly used. Ensure the correct ratio of transfection reagent to this compound and optimal incubation times for your specific cell line. Serum-free media is often recommended during the initial incubation with the transfection complex. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal this compound concentration for your cell line. Effective concentrations can vary between cell types. Start with a range of concentrations (e.g., 10 nM to 500 nM) to identify the IC50 for clusterin inhibition. |
| Incorrect Handling/Storage | Ensure that this compound is stored and handled correctly to maintain its integrity. Stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| High Clusterin Expression | Some cell lines may have very high basal or induced levels of clusterin, requiring higher concentrations of this compound or longer incubation times to achieve significant knockdown. |
| Cell Line Specifics | The uptake and efficacy of ASOs can vary significantly between different cell lines. It may be necessary to screen different transfection reagents or methods (e.g., electroporation) for particularly difficult-to-transfect cells. |
Issue 2: Observed Cytotoxicity or Off-Target Effects
If you observe unexpected cellular toxicity or effects not related to clusterin inhibition, consider the following:
| Potential Cause | Troubleshooting Step |
| Phosphorothioate Backbone Toxicity | The phosphorothioate modification, while enhancing stability, can sometimes lead to non-specific protein binding and cellular toxicity at high concentrations. Reduce the concentration of this compound and/or the incubation time. |
| Transfection Reagent Toxicity | The transfection reagent itself can be toxic to cells. Perform a control experiment with the transfection reagent alone to assess its contribution to any observed cytotoxicity. Optimize the concentration of the transfection reagent. |
| Off-Target Hybridization | While designed to be specific, ASOs can sometimes bind to unintended mRNA sequences. Use a mismatch control oligonucleotide (with a similar composition but scrambled sequence) to differentiate between sequence-specific and non-specific effects. |
Data Presentation
Table 1: In Vitro Efficacy of this compound on Clusterin Expression and Cellular Response
| Cell Line | This compound Concentration | Effect | Reference |
| PC-3dR (Docetaxel-resistant Prostate Cancer) | Dose-dependent | Sequence-specific decrease in secretory clusterin (sCLU) levels. | |
| PC-3 (Prostate Cancer) | Not specified | Reduced cabazitaxel IC50 by 50%. | [4] |
| LNCaP (Prostate Cancer) | Not specified | Increased Cdc25C protein levels in xenografts. | [4] |
| Prostate Cancer Tissue (Human) | 640 mg (in vivo dose) | >90% decrease in clusterin expression. | [1] |
Experimental Protocols
1. General Protocol for In Vitro Delivery of this compound
This protocol provides a general guideline for the delivery of this compound into cultured mammalian cells using a cationic lipid-based transfection reagent. Optimization for specific cell lines is recommended.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium such that they are 50-70% confluent at the time of transfection.
-
Preparation of Transfection Complex:
-
Dilute the required amount of this compound stock solution in serum-free medium (e.g., Opti-MEM®).
-
In a separate tube, dilute the cationic lipid transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted this compound and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-30 minutes to allow the formation of the transfection complex.
-
-
Transfection:
-
Wash the cells once with serum-free medium.
-
Add the transfection complex dropwise to the cells.
-
Incubate the cells with the transfection complex for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, replace the transfection medium with fresh, complete growth medium.
-
Incubate the cells for 24-72 hours before assessing clusterin knockdown.
-
2. Quantification of Clusterin Protein by Western Blot
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix a defined amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for clusterin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
3. Quantification of Clusterin mRNA by RT-qPCR
-
RNA Extraction: Extract total RNA from cells using a commercial RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe a defined amount of RNA (e.g., 1 µg) into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for clusterin, and a SYBR Green or probe-based master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Include a no-template control and a no-reverse-transcriptase control.
-
-
Data Analysis: Determine the Ct values and calculate the relative expression of clusterin mRNA using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Clusterin's anti-apoptotic signaling pathway.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. Potential use of this compound to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clusterin knockdown sensitizes prostate cancer cells to taxane by modulating mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clusterin knockdown using the antisense oligonucleotide OGX-011 re-sensitizes docetaxel-refractory prostate cancer PC-3 cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Off-Target Effects of Custirsen In Vitro
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects of Custirsen (OGX-011) in in vitro experiments. This compound is a second-generation antisense oligonucleotide (ASO) that targets clusterin mRNA to promote apoptosis in cancer cells.[1][2][3][4][5][6][7][8] While designed for specificity, off-target effects can arise, and this guide provides a framework for identifying and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic antisense oligonucleotide, specifically a 2'-methoxyethyl modified phosphorothioate ASO.[1][4] It is designed to bind to the messenger RNA (mRNA) of the anti-apoptotic protein, clusterin.[1][9][3][6] This binding event prevents the translation of clusterin mRNA into protein, leading to a decrease in clusterin levels.[2][4] The subsequent reduction in clusterin is intended to sensitize cancer cells to apoptosis, particularly in combination with chemotherapeutic agents.[9][8][10]
Q2: What are the potential off-target effects of this compound in vitro?
A2: Off-target effects of this compound, like other ASOs, can be categorized into two main types:
-
Hybridization-dependent (Sequence-specific) off-target effects: This occurs when this compound binds to unintended mRNA sequences that have a degree of similarity to the target clusterin mRNA. This can lead to the unintended downregulation of other genes. The specificity of ASOs is not absolute and depends on the degree of complementarity with off-target sequences.[2][11]
-
Hybridization-independent (Non-sequence-specific) off-target effects: These effects are not related to the specific sequence of this compound but rather to its chemical properties. The phosphorothioate backbone of this compound can lead to interactions with cellular proteins, which can be sequence-independent but length-dependent.[12] These interactions can sometimes result in cytotoxicity or other unintended biological consequences.[3][12][13] Additionally, ASOs can sometimes trigger innate immune responses.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
A3: Differentiating between on-target and off-target effects is crucial for the correct interpretation of your results. A key strategy is the use of appropriate controls. A scrambled or mismatch control ASO, which has a similar length and chemical composition to this compound but a sequence that does not target any known gene, is essential.[14][15] If an observed phenotype is present with this compound but not with the control ASO, it is more likely to be an on-target effect. Conversely, if both this compound and the control ASO produce the same effect, it is likely a hybridization-independent off-target effect. To confirm on-target engagement, it is critical to demonstrate a reduction in clusterin mRNA and protein levels.[12]
Q4: What are the initial signs that I might be observing off-target effects?
A4: Initial signs of potential off-target effects in your in vitro experiments can include:
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Unexpected cytotoxicity: Significant cell death at concentrations where the on-target effect is not expected to be maximal.
-
Phenotypes inconsistent with clusterin knockdown: Observing cellular effects that cannot be readily explained by the known functions of clusterin.
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High variability between experiments: Inconsistent results that are difficult to reproduce can sometimes be a sign of off-target activity.
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Similar effects with control ASOs: If your scrambled or mismatch control ASO is producing similar effects to this compound, this is a strong indicator of non-sequence-specific off-target effects.[15]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound and suggests potential solutions.
| Observed Problem | Potential Cause | Suggested Solution |
| High level of cytotoxicity observed at low this compound concentrations. | Hybridization-independent off-target effects due to the phosphorothioate backbone. | 1. Perform a dose-response curve: Determine the optimal concentration of this compound that provides significant clusterin knockdown with minimal cytotoxicity. 2. Use a scrambled or mismatch control ASO: This will help determine if the cytotoxicity is sequence-specific. 3. Optimize transfection/delivery method: For non-self-delivering ASOs, the transfection reagent itself can be a source of toxicity. Optimize the reagent concentration.[15][16] |
| Inconsistent clusterin knockdown efficiency between experiments. | 1. Suboptimal ASO delivery: Inefficient delivery of this compound into the cells. 2. Cell confluency and health: Variations in cell density and health can affect ASO uptake and efficacy. 3. Degradation of this compound stock. | 1. Optimize ASO delivery protocol: Follow the manufacturer's protocol for ASO delivery. For self-delivering ASOs, ensure proper handling and dilution. For other ASOs, optimize the transfection reagent and protocol.[17][18] 2. Standardize cell culture conditions: Ensure consistent cell seeding density and monitor cell health. Plate cells to be 30-50% confluent at the time of treatment.[17][18] 3. Properly store and handle this compound: Aliquot the stock solution to avoid multiple freeze-thaw cycles and store at the recommended temperature.[17][18] |
| Observed phenotype (e.g., apoptosis) is not correlated with the level of clusterin knockdown. | 1. Hybridization-dependent off-target effects: this compound may be downregulating other genes that are contributing to the observed phenotype. 2. Hybridization-independent off-target effects: The phenotype may be a result of non-specific interactions of the ASO. | 1. Perform transcriptomic analysis (RNA-seq or microarray): This can identify unintended downregulated genes.[1][2][11] 2. Validate potential off-targets with qPCR: Confirm the downregulation of candidate off-target genes. 3. Use a second ASO targeting a different region of the clusterin mRNA: If two different ASOs targeting the same gene produce the same phenotype, it strengthens the conclusion that the effect is on-target.[14] |
| Scrambled/mismatch control ASO shows biological activity. | Hybridization-independent off-target effects: The control ASO is causing non-specific effects due to its chemical nature. | 1. Lower the concentration of the control ASO: Use the lowest concentration that is appropriate for a negative control. 2. Test a different control ASO sequence: Some "scrambled" sequences may have unintentional biological activity. 3. Acknowledge and report the background activity: If the control activity cannot be eliminated, it should be reported and taken into account when interpreting the results with this compound. |
Key Experimental Protocols
Protocol for ASO Delivery into Cultured Cells
This protocol provides a general guideline for the delivery of this compound into mammalian cells in culture. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
This compound ASO (and control ASOs)
-
Appropriate cell culture medium
-
Mammalian cells of interest
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Culture plates or vessels
-
Sterile, nuclease-free water or buffer for ASO resuspension
-
Transfection reagent (if required for the specific ASO)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a culture plate at a density that will result in 30-50% confluency at the time of transfection.[17][18]
-
ASO Preparation:
-
If lyophilized, resuspend the ASO in sterile, nuclease-free water or buffer to a stock concentration (e.g., 100 µM).
-
Prepare working dilutions of the ASO in serum-free medium.
-
-
Transfection (if applicable):
-
For ASOs requiring a transfection reagent, prepare the ASO-lipid complexes according to the manufacturer's protocol. Typically, this involves diluting the ASO and the transfection reagent separately in serum-free medium, then combining them and incubating for a specified time to allow complex formation.
-
-
Cell Treatment:
-
Incubation: Incubate the cells for 24-72 hours, or for the time required to observe the desired effect on the target gene. The optimal incubation time will depend on the half-life of the target mRNA and protein.
-
Analysis: After incubation, harvest the cells for downstream analysis, such as RNA extraction for qPCR or protein extraction for Western blotting.
Protocol for Western Blotting to Assess Clusterin Knockdown
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against clusterin
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Sample Preparation: Prepare cell lysates and determine protein concentration. Mix lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[19][20][21][22]
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19][22]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21][23]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against clusterin (diluted in blocking buffer) overnight at 4°C with gentle agitation.[20][21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.[21]
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Protocol for Cell Viability (MTT) Assay
Materials:
-
Cells treated with this compound and controls in a 96-well plate
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound and control ASOs. Include untreated cells as a control.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound Off-Target Analysis
| Parameter | On-Target (Clusterin) | Potential Off-Target 1 | Potential Off-Target 2 |
| IC50 for mRNA knockdown (nM) | 50 | > 1000 | 500 |
| % mRNA remaining at 100 nM | 20% | 95% | 75% |
| Binding Affinity (Kd, nM) | 10 | 500 | 250 |
This table is for illustrative purposes and does not represent actual experimental data.
Visualizations
Caption: On-target mechanism of this compound action.
References
- 1. axcelead.com [axcelead.com]
- 2. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single Stranded Fully Modified-Phosphorothioate Oligonucleotides can Induce Structured Nuclear Inclusions, Alter Nuclear Protein Localization and Disturb the Transcriptome In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (OGX-011): clusterin inhibitor in metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mcgill.ca [mcgill.ca]
- 9. academic.oup.com [academic.oup.com]
- 10. Meta-analysis of efficacy and safety of this compound in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI - The experimental use of antisense oligonucleotides: a guide for the perplexed [jci.org]
- 13. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ncardia.com [ncardia.com]
- 17. aumbiotech.com [aumbiotech.com]
- 18. aumbiotech.com [aumbiotech.com]
- 19. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. bio-rad.com [bio-rad.com]
- 22. sinobiological.com [sinobiological.com]
- 23. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Custirsen Stability and Handling in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Custirsen in cell culture experiments. The following sections address common questions and troubleshooting scenarios to help ensure the stability and efficacy of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as OGX-011) is a second-generation antisense oligonucleotide (ASO). It is a synthetic, single-stranded nucleic acid designed to specifically bind to the messenger RNA (mRNA) of the clusterin (CLU) gene. This binding prevents the translation of the clusterin mRNA into protein, leading to a reduction in the levels of the clusterin protein.[1][2] Clusterin is a stress-induced cytoprotective chaperone protein that is overexpressed in various cancers and is associated with resistance to cancer therapies. By inhibiting clusterin production, this compound can enhance the sensitivity of cancer cells to chemotherapeutic agents and other treatments.[3]
Q2: What modifications does this compound have to improve its stability?
A2: this compound incorporates two key chemical modifications to enhance its stability and efficacy:
-
Phosphorothioate (PS) backbone: The replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone makes the oligonucleotide resistant to degradation by nucleases, which are enzymes that break down nucleic acids.[3]
-
2'-O-methoxyethyl (2'-MOE) sugar modifications: This modification at the ribose sugar moieties of the nucleotide increases the binding affinity of the ASO to its target mRNA and provides additional resistance to nuclease degradation.[3]
These modifications significantly increase the half-life of this compound in biological fluids compared to unmodified oligonucleotides.[4]
Q3: How stable is this compound in cell culture media?
A3: Due to its chemical modifications, this compound is highly stable in standard cell culture media supplemented with fetal bovine serum (FBS). Studies on 2'-O-methyl-modified phosphorothioate oligonucleotides, which have similar stability profiles to 2'-MOE modified ASOs, have shown a half-life of greater than 72 hours in media containing 10% FBS.[5] This indicates that this compound should remain largely intact for the duration of typical cell culture experiments.
Q4: What are the optimal storage conditions for this compound stock solutions?
A4: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can potentially lead to degradation of the oligonucleotide, it is best practice to aliquot the stock solution into single-use volumes.[6] When preparing solutions, use sterile, nuclease-free water or a buffered solution like TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).
Q5: Can I expect off-target effects with this compound?
A5: While this compound is designed to be highly specific for clusterin mRNA, off-target effects can occur with antisense oligonucleotides. These can be either hybridization-dependent (binding to unintended mRNA sequences) or hybridization-independent (non-specific interactions with cellular proteins). The phosphorothioate backbone, while enhancing stability, has been associated with some non-specific protein binding.[2] To mitigate off-target effects, it is crucial to use the lowest effective concentration of this compound and to include appropriate negative controls in your experiments.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during cell culture experiments with this compound.
Issue 1: Lower than Expected Efficacy (Reduced Clusterin Knockdown)
| Potential Cause | Troubleshooting Step |
| Nuclease Contamination | Ensure all reagents, plasticware, and media are nuclease-free. Use aseptic techniques and a dedicated cell culture hood. Test for nuclease activity in your media and serum. |
| Inefficient Cellular Uptake | Optimize the delivery method. For gymnotic (naked) delivery, ensure cells are actively dividing as uptake is often higher in proliferating cells. If using a transfection reagent, follow the manufacturer's protocol and optimize the lipid-to-ASO ratio. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range of concentrations based on literature values for similar ASOs. |
| Incorrect Cell Density | Cell confluency can affect ASO uptake and efficacy. Standardize your cell seeding density for all experiments. Generally, cells at 50-70% confluency at the time of treatment show good uptake. |
| Degraded this compound Stock | Prepare fresh dilutions from a properly stored, aliquoted stock solution. Avoid using stocks that have undergone multiple freeze-thaw cycles. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent pipetting technique. |
| Uneven Drug Distribution | Gently swirl the culture plate after adding this compound to ensure even distribution in the media. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS. |
| Passage Number Variation | Use cells within a consistent and narrow passage number range for all experiments, as cellular characteristics can change with prolonged culture. |
Issue 3: Observed Cellular Toxicity
| Potential Cause | Troubleshooting Step |
| High this compound Concentration | Reduce the concentration of this compound. High concentrations of phosphorothioate ASOs can sometimes lead to cytotoxicity.[7] |
| Toxicity of Delivery Reagent | If using a transfection reagent, perform a control experiment with the reagent alone to assess its toxicity on your cells. Optimize the reagent concentration. |
| Contamination | Test your cell culture for microbial or mycoplasma contamination, which can cause cellular stress and death. |
| On-Target Toxicity | In some cell lines, the knockdown of clusterin itself may lead to increased apoptosis, especially if the cells are already under stress. This would be an expected outcome of successful treatment. |
Data Presentation
Table 1: Stability of Second-Generation Antisense Oligonucleotides in Cell Culture Media
| Media Composition | Oligonucleotide Type | Half-Life (t½) | Reference |
| RPMI 1640 + 10% FBS | 15-mer Phosphorothioate | ~14 hours | [1] |
| DMEM + 10% FBS | 20-mer 2'-O-methyl Phosphorothioate | >72 hours | [5] |
| α-MEM + 10% Heat-Inactivated FCS | Alternating Methylphosphonate/Phosphodiester | >3 hours | [8] |
| α-MEM + 10% Heat-Inactivated FCS | Phosphorothioate | <3 hours (degradation observed within 1 hour) | [8] |
Note: Data for this compound (a 2'-MOE phosphorothioate ASO) is expected to be similar to or better than the 2'-O-methyl phosphorothioate ASO listed above due to the enhanced stability conferred by the 2'-MOE modification.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This protocol allows for the qualitative and semi-quantitative assessment of this compound integrity over time in a cell culture environment.
Materials:
-
This compound
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Nuclease-free water
-
1.25x formamide loading buffer (containing bromophenol blue and xylene cyanol)
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10x TBE buffer
-
40% Acrylamide/Bis-acrylamide (29:1) solution
-
Urea
-
10% Ammonium persulfate (APS)
-
TEMED
-
Methylene blue staining solution (0.02% in 0.1x TBE)
-
PAGE apparatus and power supply
Procedure:
-
Sample Preparation and Incubation: a. Prepare the desired cell culture medium with the appropriate concentration of FBS (e.g., DMEM + 10% FBS). b. Spike the medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM). c. Aliquot the this compound-containing medium into sterile, nuclease-free microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours). d. Incubate the tubes at 37°C in a cell culture incubator.
-
Sample Collection and Storage: a. At each time point, remove one tube and immediately freeze it at -80°C to stop any nuclease activity.
-
Denaturing PAGE Gel Preparation (15% Gel): a. Prepare a 15% polyacrylamide gel containing 7 M urea in 1x TBE buffer.[9] b. Assemble the gel casting apparatus. c. Mix the gel solution and add APS and TEMED to initiate polymerization. d. Pour the gel and insert the comb. Allow the gel to polymerize completely.
-
Sample Loading and Electrophoresis: a. Thaw the collected samples. b. Mix an appropriate amount of each sample (e.g., 200 pmol) with an equal volume of 1.25x formamide loading buffer.[9] c. Heat the samples at 95°C for 2 minutes and then immediately place them on ice.[9] d. Assemble the electrophoresis apparatus and fill the buffer chambers with 1x TBE buffer. e. Pre-run the gel for 30 minutes at 200V.[9] f. Load the samples into the wells. g. Run the gel at a constant voltage (e.g., 200V) until the bromophenol blue dye reaches the bottom of the gel.[9]
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Staining and Visualization: a. After electrophoresis, carefully remove the gel from the glass plates. b. Stain the gel with methylene blue solution for 20-30 minutes with gentle agitation.[9] c. Destain the gel with distilled water, changing the water several times until the bands are clearly visible. d. Image the gel using a gel documentation system. The intensity of the full-length this compound band can be compared across the different time points to assess degradation.
Mandatory Visualizations
Caption: Mechanism of action of this compound targeting clusterin mRNA.
Caption: Workflow for assessing this compound stability using PAGE.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Potential use of this compound to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of second generation antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Different Storage Conditions and Repeated Freeze/Thaw Cycles on the Concentration, Purity and Integrity of Genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meta-analysis of efficacy and safety of this compound in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. qiagen.com [qiagen.com]
Technical Support Center: Custirsen (OGX-011)
Welcome to the technical support center for Custirsen (OGX-011). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as OGX-011) is a second-generation antisense oligonucleotide (ASO).[1][2] It is a synthetic, single-stranded DNA molecule designed to be complementary to the messenger RNA (mRNA) of the clusterin (CLU) gene.[1][3] By binding to the clusterin mRNA, this compound forms a DNA-RNA duplex that triggers the degradation of the mRNA by RNase H.[4][5] This prevents the translation of the mRNA into the clusterin protein, leading to a decrease in both intracellular and secreted clusterin levels.[3][6]
Q2: What are the chemical modifications of this compound and why are they important?
This compound is a phosphorothioate-modified ASO with 2'-O-methoxyethyl (2'-MOE) modifications.[1][5] The phosphorothioate backbone, where a sulfur atom replaces a non-bridging oxygen, increases resistance to nuclease degradation, enhancing the drug's stability and half-life in biological systems.[1][7] The 2'-MOE modifications at the ends of the oligonucleotide increase its binding affinity to the target mRNA and further improve its resistance to nucleases.[1][8]
Q3: What is the role of clusterin in cancer?
Clusterin is a stress-activated chaperone protein that is overexpressed in various cancers, including prostate, breast, lung, and ovarian cancer.[9][10] High levels of clusterin are often associated with a poor prognosis and resistance to cancer therapies such as chemotherapy, hormone therapy, and radiation.[5][9][11] The secretory form of clusterin (sCLU) is particularly involved in promoting cell survival and inhibiting apoptosis (programmed cell death).[3]
Q4: What were the key findings from the clinical trials of this compound?
This compound was evaluated in multiple clinical trials for various cancers, most notably for metastatic castration-resistant prostate cancer (mCRPC) and non-small cell lung cancer (NSCLC).[1][5][6] While early-phase trials showed some promise in reducing clusterin levels and suggested potential for improved survival when combined with chemotherapy, subsequent large-scale Phase III trials (such as SYNERGY and AFFINITY) did not demonstrate a significant improvement in overall survival compared to chemotherapy alone.[1][12]
Troubleshooting Guide
Issue 1: Suboptimal reduction of clusterin expression.
Q1: I am not observing the expected decrease in clusterin protein levels after treating my cells with this compound. What are the possible reasons?
Several factors could contribute to a lack of efficacy in your experiment:
-
Poor Cellular Uptake: Antisense oligonucleotides are large, negatively charged molecules and their unaided entry into cells can be inefficient.
-
Incorrect Dosage: The concentration of this compound may be too low to achieve a significant knockdown of clusterin mRNA.
-
Inappropriate Controls: The control oligonucleotides may not be appropriate for your experiment, leading to misleading results.
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Degradation of this compound: Although chemically modified for stability, improper handling or storage could lead to degradation.
-
Cell Line Variability: Different cell lines can exhibit varying efficiencies of ASO uptake and response.
Q2: How can I improve the cellular uptake of this compound in my in vitro experiments?
While this compound is designed for enhanced uptake, you can try the following strategies if you suspect poor delivery:
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Use a Transfection Reagent: Cationic lipids or other transfection reagents can be used to facilitate the entry of ASOs into cells. However, be aware that these reagents can have their own effects on cells.
-
Conjugation Strategies: For more advanced troubleshooting, consider conjugating this compound to molecules that can enhance uptake, such as:
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Cell-Penetrating Peptides (CPPs): Short peptides that can traverse the cell membrane.
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Fatty Acids or Cholesterol: These can improve interaction with the cell membrane and serum proteins for better delivery.[8]
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Antibodies: Targeting a cell surface receptor that is efficiently internalized can improve uptake.[4][8]
-
-
Scrape Loading: A mechanical method to transiently permeabilize the cell membrane and allow ASO entry.[13]
Q3: What are the recommended control experiments when using this compound?
To ensure that the observed effects are due to the specific antisense activity of this compound and not off-target effects, the following controls are essential:[13][14]
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Mismatch Control Oligonucleotide: An oligonucleotide with a similar length and chemical composition as this compound but with several mismatched bases that should not bind to the clusterin mRNA.[14]
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Scrambled Control Oligonucleotide: An oligonucleotide with the same base composition as this compound but in a randomized sequence.[14]
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Unrelated ASO Control: An ASO targeting a different, non-essential gene to control for general effects of ASO treatment.
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Untreated and Vehicle-Treated Controls: To assess the baseline levels of clusterin and the effect of the delivery vehicle (e.g., saline, transfection reagent) alone.
Issue 2: Observing unexpected cellular toxicity.
Q1: My cells are showing signs of toxicity after treatment with this compound. What could be the cause?
Toxicity can arise from several sources:
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High Concentration of this compound: Even with modifications to reduce toxicity, high concentrations of ASOs can be toxic to cells.
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Toxicity of Delivery Vehicle: Transfection reagents are often a source of cellular toxicity.
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Off-Target Effects: The ASO may be binding to and affecting the expression of other unintended genes.
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Immunostimulatory Effects: Certain sequence motifs in ASOs can trigger an immune response.
Q2: How can I troubleshoot and mitigate cellular toxicity?
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Perform a Dose-Response Curve: Determine the optimal concentration of this compound that provides significant clusterin knockdown with minimal toxicity.
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Optimize Delivery Method: If using a transfection reagent, optimize the reagent-to-ASO ratio and the incubation time. Consider alternative delivery methods.
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Sequence Analysis: Use bioinformatics tools to check for potential off-target binding sites of your ASO sequence.
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Use Proper Controls: Compare the toxicity of this compound with that of your mismatch and scrambled controls. If the controls show similar toxicity, the effect is likely not sequence-specific.
Data Presentation
Table 1: this compound Phase I Dose-Escalation Trial Data
| Dose Cohort | Number of Patients | Maximum Tolerated Dose (MTD) | Key Finding |
| 40 mg | 3 | Not Reached | Tolerable |
| 80 mg | 3 | Not Reached | Tolerable |
| 160 mg | 4 | Not Reached | Tolerable |
| 320 mg | 7 | Not Reached | Tolerable |
| 480 mg | 6 | Not Reached | Tolerable |
| 640 mg | 17 | 640 mg | Recommended Phase II dose; maximum decrease in clusterin plasma levels observed.[1] |
Table 2: Selected Phase II/III Clinical Trial Outcomes for this compound
| Trial Name / Identifier | Cancer Type | Treatment Arms | Primary Endpoint | Key Outcome |
| Phase II (NCT00537918) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Docetaxel + Prednisone + this compound vs. Mitoxantrone + Prednisone + this compound | Safety | Combination was well-tolerated.[5][15] Median overall survival was 15.8 months for the docetaxel arm.[5][15] |
| SYNERGY (Phase III - NCT01188187) | mCRPC | Docetaxel + Prednisone + this compound vs. Docetaxel + Prednisone | Overall Survival | No significant improvement in overall survival with the addition of this compound.[1][12] |
| AFFINITY (Phase III - NCT01578655) | mCRPC | Cabazitaxel + Prednisone + this compound vs. Cabazitaxel + Prednisone | Overall Survival | No significant improvement in overall survival with the addition of this compound.[12] |
| Phase I/II (NCT00453613) | Non-Small Cell Lung Cancer (NSCLC) | Gemcitabine + Platinum + this compound | Response Rate | Overall response rate of 31%.[16] Patients with greater reduction in serum clusterin had longer median survival.[16] |
Experimental Protocols
Protocol 1: In Vitro Transfection of this compound using Cationic Lipids
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Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
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Preparation of this compound-Lipid Complex: a. In tube A, dilute the desired concentration of this compound (e.g., 100 nM) in serum-free medium. b. In tube B, dilute the cationic lipid transfection reagent in serum-free medium according to the manufacturer's instructions. c. Add the contents of tube A to tube B and mix gently. Incubate at room temperature for 15-20 minutes to allow the complex to form.
-
Transfection: a. Wash the cells once with serum-free medium. b. Add the this compound-lipid complex to the cells. c. Incubate the cells for 4-6 hours at 37°C. d. Replace the transfection medium with complete growth medium.
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Analysis: Harvest the cells 24-48 hours post-transfection for analysis of clusterin mRNA (by RT-qPCR) and protein (by Western blot) levels.
Protocol 2: Western Blot for Clusterin Protein Expression
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for clusterin overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) for loading control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Simplified Clusterin signaling pathway.
Caption: Troubleshooting workflow for ASO experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 3. What are CLU inhibitors and how do they work? [synapse.patsnap.com]
- 4. Mechanisms and strategies for effective delivery of antisense and siRNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential use of this compound to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Cancer Treatment Uses, Side Effects, Dosage [medicinenet.com]
- 7. Antisense Oligonucleotides: Treatment Strategies and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Potential of Clusterin Inhibition in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (OGX-011): a second-generation antisense inhibitor of clusterin in development for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clusterin: a key player in cancer chemoresistance and its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Phase I/II trial of this compound (OGX-011), an inhibitor of clusterin, in combination with a gemcitabine and platinum regimen in patients with previously untreated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Custirsen (OGX-011) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving Custirsen (OGX-011).
Section 1: Frequently Asked Questions (FAQs) - General
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as OGX-011) is a second-generation antisense oligonucleotide (ASO)[1][2]. It is a single-stranded synthetic DNA sequence designed to be complementary to the messenger RNA (mRNA) of the clusterin (CLU) gene[1]. By binding to the clusterin mRNA, this compound prevents the translation of this mRNA into the clusterin protein, thereby reducing its levels in the cell[1][3].
Q2: What is the function of clusterin and why is it a target in cancer therapy?
A2: Clusterin is a stress-induced, cytoprotective chaperone protein that is overexpressed in many types of cancer, including prostate, breast, and non-small cell lung cancer[1][4]. Its overexpression is associated with resistance to various cancer treatments like chemotherapy, radiation, and hormone therapy[1][4][5]. Clusterin helps cancer cells survive by inhibiting apoptosis (programmed cell death) through several signaling pathways[1][6]. By inhibiting clusterin production, this compound aims to sensitize cancer cells to the effects of conventional anticancer therapies[7][8].
Q3: What were the major outcomes of the Phase III clinical trials for this compound?
A3: Despite promising preclinical and early-phase clinical data, this compound failed to meet its primary endpoint of improving overall survival in several key Phase III trials. The SYNERGY, AFFINITY, and ENSPIRIT trials, which combined this compound with standard chemotherapy for prostate and non-small cell lung cancer, did not show a statistically significant survival benefit compared to chemotherapy alone[9][10][11].
Q4: Why is there a discrepancy between preclinical success and clinical trial failure?
A4: The variability between promising preclinical results and disappointing Phase III outcomes is a central challenge. Potential reasons include:
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Tumor Heterogeneity: The complex and varied genetic landscape of tumors in patient populations may lead to different responses compared to more uniform preclinical models.
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Complex Biology: Clusterin has multiple isoforms and complex roles that may not be fully recapitulated in cell line or xenograft models[12]. Its inhibition may have unforeseen downstream effects.
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Off-Target Effects: As with any oligonucleotide-based therapy, potential off-target effects could contribute to toxicity or confound efficacy signals.
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Biomarker Strategy: While serum clusterin levels were monitored, they may not have been a sufficiently predictive biomarker for identifying the patient populations most likely to benefit[13][14].
Section 2: FAQs - Experimental Design & Protocols
Q1: What are the essential controls for an in vitro experiment using this compound?
A1: To ensure that the observed effects are due to the specific inhibition of clusterin and not due to off-target or non-specific effects of the oligonucleotide, a rigorous set of controls is mandatory. Based on established guidelines for ASO experiments, the following should be included[15][16][17]:
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Mismatch Control: An oligonucleotide with a similar length and chemical modification pattern as this compound but with several base mismatches that prevent it from binding to the clusterin mRNA.
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Scrambled Control: An oligonucleotide with the same base composition and modifications as this compound but in a randomized sequence.
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Untreated Control: Cells that are not exposed to any oligonucleotide.
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Transfection Reagent-Only Control: Cells treated with the delivery vehicle (e.g., lipofectamine) without any oligonucleotide to control for toxicity or effects of the delivery method itself.
Q2: How should I confirm that this compound is effectively knocking down clusterin?
A2: Confirmation of target engagement is critical. You should measure the knockdown at both the mRNA and protein levels.
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mRNA Level: Use quantitative real-time PCR (RT-qPCR) to measure clusterin mRNA levels. A significant reduction in CLU mRNA in this compound-treated cells compared to controls indicates successful delivery and target engagement.
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Protein Level: Use Western blotting or ELISA to measure clusterin protein levels. Since this compound's therapeutic goal is to reduce the functional protein, confirming a decrease at this level is essential[1]. A time-course experiment is recommended, as there may be a delay between mRNA reduction and subsequent protein depletion due to protein half-life.
Q3: What is the recommended dose of this compound to use?
A3: The optimal dose is cell-line dependent and requires empirical determination. A dose-response study should be performed. In clinical trials, the recommended dose was determined to be 640 mg, which resulted in the maximum decrease in plasma clusterin levels[1][13]. For in vitro studies, you should titrate this compound to determine the EC50 (effective concentration for 50% knockdown) in your specific cell model.
Section 3: Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| High variability in clusterin knockdown between replicates. | 1. Inconsistent transfection efficiency. 2. Poor cell health or inconsistent cell density at the time of transfection. | 1. Optimize transfection protocol. Use a positive control (e.g., a validated siRNA for a housekeeping gene) to confirm transfection efficiency is >80%[18]. 2. Ensure cells are seeded uniformly, are in the logarithmic growth phase, and have high viability (>90%) before transfection. |
| No significant reduction in clusterin mRNA or protein levels. | 1. Ineffective delivery of this compound into cells. 2. Degradation of the ASO. 3. Incorrect measurement time point. | 1. Screen different transfection reagents or consider alternative delivery methods like electroporation. 2. Ensure proper storage and handling of the oligonucleotide to prevent nuclease degradation. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to identify the optimal time point for measuring mRNA and protein knockdown. |
| Cell death observed in control groups (e.g., mismatch/scrambled ASO). | 1. Toxicity from the transfection reagent. 2. Off-target effects or innate immune response triggered by the control oligonucleotide sequence. | 1. Perform a dose-response curve with the transfection reagent alone to find the optimal concentration with minimal toxicity. 2. Test a second, different control oligonucleotide. Ensure control sequences are screened for potential off-target binding or motifs that can trigger immune responses[15]. |
| Clusterin knockdown is successful, but no downstream effect (e.g., increased apoptosis with chemotherapy) is observed. | 1. The chosen cell line may not be dependent on clusterin for survival in the context of your experiment. 2. The downstream assay is not sensitive enough or is performed at the wrong time point. 3. Redundant survival pathways are compensating for the loss of clusterin. | 1. Test multiple cancer cell lines with varying baseline clusterin expression levels. 2. Optimize the timing and sensitivity of your functional assay (e.g., apoptosis, cell viability). 3. Investigate compensatory signaling pathways (e.g., Akt, NF-κB) via Western blot or other molecular techniques. |
Section 4: Data Presentation - Summary of Clinical Trial Results
Table 1: this compound Phase III Trial Efficacy Outcomes
| Trial Name | Cancer Type | Combination Therapy | Control Therapy | Median Overall Survival (this compound Arm) | Median Overall Survival (Control Arm) | Hazard Ratio (HR) | p-value | Reference |
| SYNERGY | mCRPC | This compound + Docetaxel/Prednisone | Docetaxel/Prednisone | 23.4 months | 22.2 months | 0.93 | 0.207 | [11] |
| AFFINITY | mCRPC | This compound + Cabazitaxel/Prednisone | Cabazitaxel/Prednisone | 14.2 months | 13.4 months | 0.95 | 0.529 | [11] |
| ENSPIRIT | NSCLC | This compound + Docetaxel | Docetaxel | 9.0 months | 7.9 months | 0.92 | 0.178 | [11] |
| (mCRPC: metastatic Castration-Resistant Prostate Cancer; NSCLC: Non-Small Cell Lung Cancer) |
Table 2: Common Grade ≥3 Adverse Events with this compound Combinations
| Adverse Event | This compound + Chemo (%) | Chemo Alone (%) | Odds Ratio (OR) | Reference |
| Neutropenia | 22% - 53% | 20% - 22% | 1.59 | [9][11][13] |
| Anemia | 22% | 16% | 1.86 | [9][11] |
| Thrombocytopenia | Not specified | Not specified | 2.62 | [9][10] |
| Fatigue | 7% | 6% | Not specified | [11][19] |
| Febrile Neutropenia | 5% | 3% | Not specified | [19] |
Section 5: Experimental Protocols
Protocol 5.1: In Vitro Evaluation of this compound-Mediated Clusterin Knockdown
This protocol provides a general framework. Concentrations and time points should be optimized for your specific cell line.
-
Cell Seeding:
-
Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate for 24 hours under standard conditions (e.g., 37°C, 5% CO2).
-
-
Oligonucleotide Transfection:
-
For each well, prepare two tubes:
-
Tube A (Diluent): Dilute the required amount of transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium (e.g., Opti-MEM).
-
Tube B (ASO): Dilute this compound or a control oligonucleotide to the desired final concentration (e.g., 50 nM) in serum-free medium.
-
-
Add the contents of Tube B to Tube A, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
Add the ASO-lipid complex mixture dropwise to the cells.
-
Incubate for the desired period (e.g., 48 hours).
-
-
Sample Collection:
-
For RNA Analysis: After incubation, wash cells with PBS and lyse directly in the well using a lysis buffer suitable for RNA extraction (e.g., TRIzol).
-
For Protein Analysis: Wash cells with PBS, then lyse with RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Analysis:
-
RT-qPCR:
-
Extract total RNA using a standard kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for the clusterin gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. Calculate relative expression using the ΔΔCt method.
-
-
Western Blot:
-
Determine protein concentration of the lysate using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against clusterin, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody against a loading control (e.g., β-actin) for normalization.
-
Visualize bands using a chemiluminescence substrate.
-
-
Section 6: Mandatory Visualizations
Caption: Workflow of this compound inhibiting clusterin protein synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 3. This compound: Cancer Treatment Uses, Side Effects, Dosage [medicinenet.com]
- 4. This compound (OGX-011): a second-generation antisense inhibitor of clusterin in development for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Clusterin - Wikipedia [en.wikipedia.org]
- 7. A population pharmacokinetic meta‐analysis of this compound, an antisense oligonucleotide, in oncology patients and healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Meta-analysis of efficacy and safety of this compound in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Meta-analysis of efficacy and safety of this compound in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. Complement Regulator of Complement System: Clusterin / CLU - Creative Biolabs [creative-biolabs.com]
- 13. Potential use of this compound to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I/II trial of this compound (OGX-011), an inhibitor of clusterin, in combination with a gemcitabine and platinum regimen in patients with previously untreated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 18. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 19. researchgate.net [researchgate.net]
Mitigating Custirsen-induced cytotoxicity in non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Custirsen (also known as OGX-011). The focus is on understanding and mitigating potential cytotoxic effects in non-cancerous cell lines during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a second-generation antisense oligonucleotide (ASO). It is designed to bind specifically to the messenger RNA (mRNA) of a protein called clusterin (CLU).[1][2] Clusterin is a cytoprotective chaperone protein that is often overexpressed in cancer cells in response to stress, such as chemotherapy, and it helps these cells survive by inhibiting apoptosis (programmed cell death).[3][4] By binding to the clusterin mRNA, this compound prevents the translation of this mRNA into functional clusterin protein, thereby reducing its levels.[5][6] This inhibition is intended to lower the apoptotic threshold and sensitize cancer cells to therapeutic agents.[7]
Q2: Why am I observing cytotoxicity in my non-cancerous control cell line after this compound treatment?
A2: While this compound is designed to be specific for clusterin mRNA, cytotoxicity in non-cancerous cells can occur due to several factors inherent to antisense oligonucleotides. These can include:
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Hybridization-dependent "off-target" effects: The ASO may partially bind to the mRNA of other genes with similar sequences, leading to unintended gene silencing.[8]
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Hybridization-independent effects: The ASO molecule itself can interact with cellular proteins (aptameric effect), potentially triggering unintended biological responses, including immune stimulation or disruption of normal cellular processes.[9][10]
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Class-specific ASO toxicities: Certain chemical modifications of ASOs, even those designed to improve stability and reduce toxicity like the 2'-O-methoxyethyl (2'-MOE) modification in this compound, can still be associated with mild toxicities.[9][11]
Q3: What are the known cytotoxic effects of this compound from clinical trials?
A3: In clinical settings, this compound has been administered primarily in combination with chemotherapy agents like docetaxel or cabazitaxel.[12] The most frequently reported adverse events are often a combination of the effects of both drugs. Common side effects include fatigue, chills, nausea, fever, and blood disorders such as neutropenia (low neutrophil count), anemia (low red blood cell count), and thrombocytopenia (low platelet count).[1][12][13] It is important to note that lymphopenia (low lymphocyte count) is considered a known class effect of antisense agents.[1]
Troubleshooting Guide: Mitigating Cytotoxicity in Non-Cancerous Cells
This guide addresses the common issue of unexpected cytotoxicity in non-cancerous or control cell lines during in-vitro experiments with this compound.
Problem: High levels of cell death or growth inhibition observed in my non-cancerous control cell line treated with this compound.
| Potential Cause | Suggested Troubleshooting Step | Rationale |
| Concentration Too High | Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) up to the desired experimental concentration. Determine the IC50 (half-maximal inhibitory concentration) for your control cells. | ASOs can exhibit off-target toxicity at high concentrations. Identifying the lowest effective concentration for on-target clusterin knockdown that maintains high viability in control cells is critical. |
| Delivery Method Toxicity | If using a transfection reagent to deliver this compound, test the reagent alone on your cells. Consider alternative delivery methods such as electroporation or gymnosis (free uptake), if applicable to your cell type. | Transfection reagents can have their own inherent cytotoxicity. Optimizing the ASO-to-reagent ratio or switching methods can significantly reduce cell death. |
| Inappropriate Control | Use a non-targeting or scrambled ASO with the same chemical modifications and backbone as this compound as a negative control. | This helps differentiate between sequence-specific off-target effects and general toxicity caused by the ASO chemistry itself. |
| Contamination | Routinely test cell cultures for mycoplasma and other contaminants. | Contaminants can stress cells, making them more susceptible to the cytotoxic effects of any treatment. |
| Prolonged Exposure | Optimize the duration of this compound exposure. Perform a time-course experiment (e.g., 24h, 48h, 72h) to find the shortest incubation time that achieves sufficient clusterin knockdown. | Continuous exposure increases the likelihood of off-target effects and cellular stress. Limiting the duration can mitigate this. |
Quantitative Data from Clinical Trials
The following tables summarize adverse events reported in key clinical trials of this compound in combination with chemotherapy. This data provides context on the types of cytotoxicity observed in human subjects.
Table 1: Grade ≥3 Adverse Events in the Phase III AFFINITY Trial (this compound + Cabazitaxel/Prednisone) [8][14]
| Adverse Event | This compound Combination Arm (%) | Control Arm (Chemotherapy Alone) (%) |
| Neutropenia | 22% | 20% |
| Anemia | 22% | 16% |
| Fatigue | 7% | 6% |
| Asthenia | 5% | 3% |
| Bone Pain | 5% | 2% |
| Febrile Neutropenia | 5% | 3% |
| Any Serious AE | 49.2% | 42.3% |
Table 2: Common Adverse Events (Any Grade) in Phase II Trials [1]
| Adverse Event | Frequency (%) |
| Fatigue | 64% |
| Chills | 50% |
| Nausea | 50% |
| Fever | 40% |
| Diarrhea | 36% |
Visualizations and Protocols
Signaling Pathway: this compound's Mechanism of Action
References
- 1. Potential use of this compound to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta-analysis of efficacy and safety of this compound in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clusterin: a key player in cancer chemoresistance and its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A population pharmacokinetic meta‐analysis of this compound, an antisense oligonucleotide, in oncology patients and healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Toxicology of antisense therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound: Cancer Treatment Uses, Side Effects, Dosage [medicinenet.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. targetedonc.com [targetedonc.com]
Identifying and resolving issues with Custirsen delivery in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of Custirsen (OGX-011).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as OGX-011) is a second-generation antisense oligonucleotide (ASO).[1] It is designed to specifically target and bind to the messenger RNA (mRNA) of the clusterin (CLU) gene.[1] This binding prevents the translation of the CLU mRNA into the clusterin protein, thereby reducing its levels in cancer cells.[1] Clusterin is a stress-activated chaperone protein that helps cancer cells survive by inhibiting apoptosis (programmed cell death), and its overexpression is associated with resistance to various cancer therapies.[2][3] By inhibiting clusterin production, this compound aims to sensitize cancer cells to the effects of chemotherapy and other treatments.[2][4]
Q2: What are the key chemical modifications of this compound and their purpose?
This compound is a 2'-O-methoxyethyl (2'-MOE) modified phosphorothioate ASO.[2][3] These modifications are crucial for its in vivo application:
-
Phosphorothioate (PS) backbone: The replacement of a non-bridging oxygen with a sulfur atom in the phosphate backbone of the oligonucleotide enhances its resistance to degradation by nucleases, which are enzymes that break down nucleic acids.[5] This increases the half-life of this compound in the body.
-
2'-O-methoxyethyl (2'-MOE) modification: The addition of a 2'-O-methoxyethyl group to the ribose sugar units of the oligonucleotide increases its binding affinity to the target mRNA and further enhances nuclease resistance.[1][6] This modification also helps in reducing certain off-target effects and toxicity.[1]
Q3: What was the recommended dose of this compound in clinical trials?
In Phase I clinical trials, this compound was administered in dose cohorts ranging from 40 mg to 640 mg.[1][2] The recommended dose was determined to be 640 mg, as this was the dose at which the maximum decrease in clusterin blood plasma levels was observed and was found to be a tolerable and biologically active dose.[1][2]
Q4: What are the common side effects associated with this compound administration in vivo?
Clinical trials have reported several common side effects. These include:
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Fatigue[2]
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Chills[2]
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Fever[2]
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Nausea[2]
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Diarrhea[2]
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Hematological toxicities such as neutropenia, anemia, and thrombocytopenia.[1]
Troubleshooting Guides
Issue 1: Lower than Expected In Vivo Efficacy
Symptoms:
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Minimal or no reduction in tumor volume in xenograft models.
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Lack of significant increase in apoptosis in tumor tissue.
-
No observed sensitization to concomitant chemotherapy.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing or Administration | 1. Verify Dose Calculation: Double-check all calculations for dose preparation based on animal weight. 2. Dose-Response Study: If not already performed, conduct a dose-response study to determine the optimal dose for your specific animal model and tumor type. 3. Route of Administration: Ensure the route of administration (e.g., intravenous) is appropriate and is being performed correctly to ensure systemic delivery. |
| Rapid Degradation of this compound | 1. Confirm ASO Integrity: Although 2'-MOE modifications enhance stability, ensure the integrity of your this compound stock. Store as recommended and avoid multiple freeze-thaw cycles. 2. Assess Formulation: For preclinical studies, this compound is typically formulated in a simple saline solution. Ensure the formulation is prepared fresh and is sterile. |
| Inefficient Delivery to Tumor Tissue | 1. Biodistribution Analysis: Perform a biodistribution study using a labeled version of this compound to confirm its accumulation in the tumor tissue versus other organs. 2. Tumor Vasculature: Assess the vascularization of your tumor model. Poorly vascularized tumors may have limited access to systemically delivered agents. |
| Compensatory Cellular Mechanisms | 1. Upregulation of Other Anti-Apoptotic Pathways: Investigate if there is a compensatory upregulation of other survival pathways in the tumor cells in response to clusterin knockdown. This may require further molecular analysis of the tumor tissue. |
Issue 2: Observed In Vivo Toxicity
Symptoms:
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Significant weight loss in animals (>15-20%).
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Signs of distress (e.g., lethargy, ruffled fur).
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Organ-specific toxicity (e.g., elevated liver enzymes).
| Potential Cause | Troubleshooting Steps |
| Hybridization-Dependent Off-Target Effects | 1. Sequence Analysis: While this compound has been clinically tested, if you are using a custom ASO targeting clusterin, perform a thorough bioinformatics analysis (e.g., BLAST search) to identify potential off-target binding sites in the genome of your animal model. 2. Dose Reduction: Lower the dose of this compound to see if toxicity is mitigated while maintaining a reasonable level of efficacy. |
| Hybridization-Independent Toxicity | 1. Immune Stimulation: Phosphorothioate backbones can sometimes trigger an immune response. Consider monitoring for inflammatory markers in your animals. 2. Purity of this compound: Ensure the purity of your this compound preparation. Contaminants from the synthesis process can contribute to toxicity. |
| Toxicity of Co-administered Agents | 1. Evaluate Chemotherapy Dose: If this compound is being used in combination with chemotherapy, ensure that the chemotherapy dose is appropriate for the animal model and that the observed toxicity is not solely due to the chemotherapeutic agent. Run a control group with the chemotherapy agent alone. |
Quantitative Data Summary
The following tables summarize preclinical and clinical data for this compound.
Table 1: Preclinical Efficacy of this compound in a Docetaxel-Resistant Prostate Cancer Xenograft Model (PC-3)
| Treatment Group | Effect on Apoptosis | Sensitization to Chemotherapy |
| This compound | Increased rate of apoptosis | Resensitized cells to docetaxel and paclitaxel |
Source: Adapted from preclinical studies of this compound.[2]
Table 2: Phase I Dose-Escalation Study of this compound in Prostate Cancer Patients
| Dose Cohort | Effect on Clusterin Expression | Effect on Apoptotic Index |
| 40 mg | Dose-dependent decrease | Dose-dependent increase |
| 80 mg | Dose-dependent decrease | Dose-dependent increase |
| 160 mg | Dose-dependent decrease | Dose-dependent increase |
| 320 mg | Dose-dependent decrease | Dose-dependent increase |
| 480 mg | Dose-dependent decrease | Dose-dependent increase |
| 640 mg | >90% decrease in prostate tissue and lymph nodes | Significant increase in prostatectomy specimens |
Source: Adapted from a Phase I neoadjuvant trial of this compound.[2]
Experimental Protocols
Protocol 1: Quantification of this compound in Animal Tissues
This protocol provides a general method for quantifying ASOs like this compound in tissue samples.
Materials:
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Tissue sample (tumor, liver, kidney, etc.)
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Lysis buffer
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Proteinase K
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Phenol-chloroform
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Ethanol
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Oligonucleotide quantification kit (e.g., ELISA-based or qPCR-based)
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Homogenizer
Procedure:
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Tissue Homogenization:
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Excise and weigh the tissue sample on ice.
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Add lysis buffer and homogenize the tissue using a mechanical homogenizer until a uniform lysate is obtained.
-
-
Protein Digestion:
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Add Proteinase K to the lysate and incubate at 55°C for 2-4 hours to digest proteins.
-
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Oligonucleotide Extraction:
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Perform a phenol-chloroform extraction to separate the nucleic acids from other cellular components.
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Precipitate the nucleic acids with ethanol and resuspend the pellet in nuclease-free water.
-
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Quantification:
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Use a commercially available ASO quantification kit (e.g., ELISA-based kit that detects the 2'-MOE modification or a qPCR-based method) to determine the concentration of this compound in the extracted sample. Follow the manufacturer's instructions for the specific kit.
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Protocol 2: Western Blot for Clusterin Protein in Tumor Xenografts
This protocol outlines the steps for assessing the knockdown of clusterin protein in tumor tissue.
Materials:
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Tumor tissue from control and this compound-treated animals
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RIPA buffer with protease inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody against clusterin
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Secondary HRP-conjugated antibody
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ECL detection reagent
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Loading control antibody (e.g., GAPDH, β-actin)
Procedure:
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Protein Extraction:
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Homogenize tumor tissue in ice-cold RIPA buffer with protease inhibitors.
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Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Gel Electrophoresis:
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Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
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Run the gel to separate the proteins by size.
-
-
Protein Transfer:
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Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary anti-clusterin antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
Protocol 3: In Vivo Apoptosis Assessment (TUNEL Assay)
This protocol describes the use of a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptosis in tumor tissue sections.[9][10][11]
Materials:
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Formalin-fixed, paraffin-embedded tumor tissue sections
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Xylene and ethanol series for deparaffinization and rehydration
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Proteinase K
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TUNEL assay kit (containing TdT enzyme and labeled dUTP)
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DAPI or other nuclear counterstain
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Fluorescence microscope
Procedure:
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Deparaffinization and Rehydration:
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Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Permeabilization:
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Treat the sections with Proteinase K to permeabilize the tissue.
-
-
TUNEL Staining:
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Incubate the sections with the TUNEL reaction mixture (TdT enzyme and labeled dUTP) according to the kit manufacturer's instructions. This will label the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.[12]
-
-
Counterstaining:
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Stain the nuclei with a counterstain like DAPI.
-
-
Imaging and Analysis:
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Mount the slides and visualize them using a fluorescence microscope.
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Apoptotic cells will show fluorescence from the labeled dUTP, while all nuclei will be visible with the counterstain.
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Quantify the apoptotic index by counting the percentage of TUNEL-positive cells relative to the total number of cells in multiple fields of view.
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Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Simplified Clusterin signaling pathway in cancer.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Potential use of this compound to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (OGX-011): a second-generation antisense inhibitor of clusterin for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mcgill.ca [mcgill.ca]
- 5. benchchem.com [benchchem.com]
- 6. microsynth.com [microsynth.com]
- 7. Clusterin knockdown sensitizes prostate cancer cells to taxane by modulating mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clusterin knockdown sensitizes prostate cancer cells to taxane by modulating mitosis | EMBO Molecular Medicine [link.springer.com]
- 9. Detection of apoptotic process in situ using immunocytochemical and TUNEL assays [cyto.purdue.edu]
- 10. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
How to control for batch-to-batch variation of Custirsen
Welcome to the technical support center for Custirsen (OGX-011). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use and troubleshooting of this compound in your experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you control for potential batch-to-batch variation.
Product Characterization
This compound is a second-generation antisense oligonucleotide (ASO) designed to inhibit the production of the protein clusterin.[1][2] It is a phosphorothioate ASO with 2'-O-methoxyethyl (2'-MOE) modifications, which enhance its stability against nucleases, increase its binding affinity to the target mRNA, and prolong its tissue half-life.[1][3] this compound targets the initiation site of the clusterin mRNA, leading to its degradation and a subsequent reduction in the synthesis of the clusterin protein.[1] Clusterin is a stress-induced cytoprotective chaperone protein that is overexpressed in various cancers and is associated with resistance to treatment.[4][5] By inhibiting clusterin, this compound aims to increase the sensitivity of cancer cells to chemotherapeutic agents.[6][7]
Frequently Asked Questions (FAQs)
Q1: We are observing a difference in the efficacy of this compound between two different lots. What could be the potential causes?
A1: Batch-to-batch variation in the efficacy of antisense oligonucleotides like this compound can stem from several factors. These can be broadly categorized into two areas: intrinsic properties of the drug substance and extrinsic factors related to experimental procedures.
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Intrinsic Factors:
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Purity and Impurity Profile: Minor differences in the synthesis and purification process can lead to variations in the percentage of full-length product versus shorter or modified oligonucleotides. The nature and quantity of impurities can affect biological activity.
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Physical and Chemical Properties: Variations in salt form, water content, or the presence of aggregates can influence the solubility and bioavailability of the ASO.
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Structural Integrity: Although ASOs are chemically synthesized, variations in the phosphorothioate backbone stereochemistry or the 2'-MOE modifications could theoretically occur, though this is less common with stringent manufacturing controls.
-
-
Extrinsic Factors:
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Handling and Storage: this compound is a nucleic acid-based therapeutic and is susceptible to degradation if not handled and stored properly.[6] Exposure to freeze-thaw cycles, elevated temperatures, or nucleases can compromise its integrity.
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Experimental System Variability: Differences in cell line passage number, cell density, transfection reagents, and overall experimental conditions can significantly impact the observed efficacy.[8]
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Assay Performance: Variability in the assays used to measure the downstream effects of this compound (e.g., cell viability, clusterin protein levels) can be misinterpreted as a difference in lot potency.
-
Q2: How can we ensure that we are handling and storing our this compound batches correctly to minimize variability?
A2: Proper handling and storage are critical for maintaining the integrity and activity of this compound. Follow these guidelines:
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Storage: Store this compound as recommended by the manufacturer, typically at -20°C or -80°C in a non-frost-free freezer.[6] Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes to minimize the number of times the main stock is handled.
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Reconstitution: Reconstitute the lyophilized powder using nuclease-free water or buffer as specified in the product datasheet. Ensure complete dissolution before use.
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Working Solutions: Prepare fresh working solutions for each experiment from the stock aliquots. Do not store diluted solutions for extended periods unless stability data is available.
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Nuclease Contamination: Use nuclease-free consumables (pipette tips, tubes) and reagents to prevent degradation of the oligonucleotide.
Q3: What in-house quality control experiments can we perform to compare two different batches of this compound?
A3: To compare the quality of two different batches of this compound, you can perform a series of analytical and functional assays.
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Analytical Assays:
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Purity and Integrity: Analyze the purity and integrity of the ASO using techniques like anion-exchange high-performance liquid chromatography (AEX-HPLC) or capillary gel electrophoresis (CGE). This will allow you to quantify the percentage of the full-length product.
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Concentration Verification: Accurately determine the concentration of your this compound solutions using UV spectrophotometry at 260 nm (A260).
-
-
Functional Assays:
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In Vitro Potency Assay: Perform a dose-response experiment in a relevant cancer cell line (e.g., prostate or lung cancer cells) and measure the downstream effect of this compound. This could be the reduction of clusterin mRNA (by RT-qPCR) or protein (by Western blot or ELISA). Comparing the IC50 or EC50 values between the two lots will provide a direct measure of their relative potency.[9]
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Cell Viability/Cytotoxicity Assay: If you are using this compound in combination with a chemotherapeutic agent, you can assess the ability of each batch to sensitize cells to the chemotherapy drug.
-
Troubleshooting Guide: Investigating Batch-to-Batch Variation
This guide provides a systematic approach to troubleshooting observed differences in performance between two or more lots of this compound.
Step 1: Verify Experimental Consistency
Before assuming the variation is due to the this compound batch, it is crucial to rule out experimental variability.
-
Question: Have the experimental conditions remained consistent between experiments using different lots?
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Action: Review your lab notebooks to ensure that the cell line, passage number, cell seeding density, media, transfection reagent (if used), and assay protocols were identical.[8] If possible, run both lots in parallel in the same experiment.
Step 2: Assess this compound Integrity and Concentration
-
Question: Are the physical properties of the this compound batches comparable?
-
Action:
-
Concentration Check: Re-measure the concentration of the stock solutions for each batch using A260.
-
Integrity Check: If you have access to the necessary equipment, perform AEX-HPLC or CGE to compare the purity and integrity profiles of the two batches. Look for any significant differences in the main peak or the appearance of degradation products.
-
Step 3: Perform a Head-to-Head Functional Comparison
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Question: Do the batches show a difference in biological activity when tested side-by-side?
-
Action:
-
Dose-Response Experiment: Design an experiment to compare the potency of the two lots directly.
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Assay Readout: Measure the intended biological effect of this compound, which is the reduction of clusterin. Quantify clusterin mRNA levels using RT-qPCR or clusterin protein levels using a validated Western blot or ELISA protocol.
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Data Analysis: Calculate the IC50 or EC50 for each lot. A significant difference in these values would indicate a genuine difference in batch potency.
-
Step 4: Contact Technical Support
-
Question: If you have confirmed a significant difference in potency between lots, what is the next step?
-
Action: Contact the manufacturer's technical support. Provide them with the lot numbers, a detailed description of your experiments, the data you have collected (including the results of your QC checks), and a summary of your troubleshooting steps. This information will be essential for them to investigate the issue.
Experimental Protocols
Protocol 1: Determination of this compound Concentration by UV Spectrophotometry
-
Allow the this compound stock solution to equilibrate to room temperature.
-
Dilute the stock solution in nuclease-free water or an appropriate buffer to a concentration that will give an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
-
Measure the absorbance at 260 nm (A260) using a quartz cuvette. Use the same diluent as a blank.
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of this compound (if known), c is the concentration, and l is the path length of the cuvette (typically 1 cm). If the extinction coefficient is not available, an approximate value for single-stranded DNA can be used, or concentration can be expressed in A260 units/mL.
Protocol 2: In Vitro Potency Assay using RT-qPCR
-
Cell Seeding: Seed a human cancer cell line known to express clusterin (e.g., PC-3 for prostate cancer) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: The next day, transfect the cells with a range of concentrations of each this compound lot using a suitable lipid-based transfection reagent according to the manufacturer's instructions. Include a negative control (e.g., scrambled oligonucleotide) and a mock-transfected control.[10]
-
Incubation: Incubate the cells for 24-48 hours post-transfection.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.
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RT-qPCR: Perform reverse transcription followed by quantitative PCR (qPCR) to measure the relative expression levels of clusterin mRNA. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the percentage of clusterin mRNA knockdown for each concentration relative to the negative control. Plot the dose-response curves and determine the IC50 value for each batch.
Data Presentation
Table 1: Analytical Methods for this compound Quality Control
| Parameter | Analytical Method | Purpose |
| Identity | Mass Spectrometry (MS) | Confirms the molecular weight of the oligonucleotide. |
| Purity & Integrity | Anion-Exchange HPLC (AEX-HPLC), Capillary Gel Electrophoresis (CGE) | Quantifies the percentage of the full-length product and detects impurities. |
| Concentration | UV Spectrophotometry (A260) | Determines the concentration of the oligonucleotide solution. |
| Potency | Cell-based assay with RT-qPCR or ELISA readout | Measures the biological activity of the ASO in a relevant system. |
| Endotoxin | Limulus Amebocyte Lysate (LAL) Test | Quantifies endotoxin levels, which is critical for in vivo studies. |
Visualizations
Caption: Troubleshooting workflow for this compound batch-to-batch variation.
Caption: Simplified signaling pathway of this compound's target, clusterin.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (OGX-011): a second-generation antisense inhibitor of clusterin for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A population pharmacokinetic meta‐analysis of this compound, an antisense oligonucleotide, in oncology patients and healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (OGX-011): a second-generation antisense inhibitor of clusterin in development for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clusterin - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Meta-analysis of efficacy and safety of this compound in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 10. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Custirsen treatment schedules for synergistic effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Custirsen (also known as OGX-011). The information is designed to assist in the refinement of treatment schedules to achieve synergistic effects in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a second-generation antisense oligonucleotide (ASO) that specifically targets the mRNA of clusterin (CLU), a cytoprotective chaperone protein.[1][2] By binding to the clusterin mRNA, this compound inhibits its translation, leading to a reduction in the production of the clusterin protein.[1] Clusterin is often overexpressed in cancer cells in response to stressors like chemotherapy and radiation, where it helps cells survive and resist treatment by inhibiting apoptosis.[1][2][3] Therefore, by reducing clusterin levels, this compound is designed to sensitize cancer cells to the effects of cytotoxic therapies.
Q2: Why is the timing of this compound administration in relation to chemotherapy thought to be critical for synergy?
A2: The rationale for combining this compound with chemotherapy is to counteract the stress-induced overexpression of clusterin, which is a survival mechanism for cancer cells. Administering this compound prior to and concurrently with chemotherapy is intended to preemptively suppress the production of this protective protein. This timing allows the chemotherapeutic agent to exert its cytotoxic effects on cancer cells that are now more vulnerable due to the lack of clusterin-mediated protection, thereby leading to a synergistic anti-cancer effect.
Q3: What were the key findings from the Phase III clinical trials of this compound, and why did they fail to meet their primary endpoints?
A3: Despite promising preclinical and early-phase clinical data, the major Phase III trials of this compound (SYNERGY and AFFINITY) in combination with chemotherapy (docetaxel or cabazitaxel) for metastatic castration-resistant prostate cancer (mCRPC) did not demonstrate a statistically significant improvement in overall survival compared to chemotherapy alone.[4] Similarly, the ENSPIRIT trial in non-small cell lung cancer also failed to show a significant survival benefit.[5] While the addition of this compound was generally well-tolerated, the lack of efficacy in these large-scale trials led to the discontinuation of its development for these indications.[4] The reasons for the discrepancy between early promise and late-stage failure are likely multifactorial and may include the complexity of tumor biology, the development of other resistance mechanisms, and the specific patient populations studied.
Q4: What are the recommended control experiments when evaluating this compound in vitro?
A4: To ensure the specificity of the observed effects, it is crucial to include several control experiments. At a minimum, researchers should use at least one mismatch and one scrambled oligonucleotide control.[6][7] The scrambled control should be derived from the on-target oligonucleotide sequence to maintain similar chemical properties.[7] These controls help to distinguish the effects of clusterin knockdown from potential off-target or non-specific effects of the antisense oligonucleotide. Additionally, including a positive control (a known inducer of apoptosis) and a negative control (vehicle-treated cells) is essential for validating the experimental assays.
Q5: How should I handle and store this compound (a phosphorothioate oligonucleotide) for in vitro experiments?
A5: Phosphorothioate oligonucleotides like this compound are relatively stable.[8] For long-term storage, it is recommended to store them at -20°C. They are soluble in water, but for resuspension, using a buffered solution like TE buffer is preferable to maintain a stable pH. It is important to use sterile, nuclease-free water and solutions to prevent degradation.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or suboptimal clusterin knockdown | - Inefficient transfection/delivery of this compound into cells.- Degradation of this compound.- Incorrect timing of sample collection.- Cell line is resistant to ASO uptake. | - Optimize the delivery method; consider using a transfection reagent suitable for oligonucleotides if gymnotic delivery is insufficient.[9]- Ensure proper handling and storage of this compound in nuclease-free solutions.- Perform a time-course experiment to determine the optimal time point for maximal clusterin knockdown post-treatment.- Screen different cell lines for their ability to uptake ASOs. |
| High variability in cell viability assay results | - Uneven cell seeding.- Edge effects in multi-well plates.- Interference of the chemotherapeutic agent with the assay reagent. | - Ensure a single-cell suspension and use a calibrated multichannel pipette for seeding.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.- Run a control to check for any direct interaction between the drug and the assay components. |
| Difficulty interpreting synergy data (Combination Index) | - Inaccurate single-agent dose-response curves.- Incorrect calculation of the Combination Index (CI).- The chosen experimental model does not reflect the mechanism of synergy. | - Generate robust dose-response curves for each drug individually before combination studies.- Use validated software (e.g., CompuSyn) to calculate the CI.[10]- Ensure that the experimental design allows for the detection of the hypothesized synergistic mechanism (e.g., apoptosis). |
| Unexpected cytotoxicity with control oligonucleotides | - Off-target effects of the control sequence.- Contamination of the oligonucleotide stock. | - Test a second, different control oligonucleotide sequence.[6]- Use a fresh, validated stock of the control oligonucleotide. |
Quantitative Data Summary
Table 1: Selected Clinical Trial Data for this compound in Combination Therapies
| Trial Name (Cancer Type) | Treatment Arms | Median Overall Survival (this compound Arm) | Median Overall Survival (Control Arm) | Hazard Ratio (95% CI) | p-value | Reference |
| SYNERGY (mCRPC) | This compound + Docetaxel/Prednisone vs. Docetaxel/Prednisone | 23.4 months | 22.0 months | 0.93 (0.79-1.10) | 0.415 | [4] |
| AFFINITY (mCRPC) | This compound + Cabazitaxel/Prednisone vs. Cabazitaxel/Prednisone | 14.2 months | 13.4 months | 0.946 (0.796-1.124) | 0.529 | [5] |
| ENSPIRIT (NSCLC) | This compound + Docetaxel vs. Docetaxel | 9.0 months | 7.9 months | 0.915 | 0.178 | [5] |
| Phase II (mCRPC) | This compound + Docetaxel/Prednisone vs. Docetaxel/Prednisone | 23.8 months | 16.9 months | - | - | |
| Phase II (mCRPC) | This compound + Docetaxel/Prednisone vs. This compound + Mitoxantrone/Prednisone | 15.8 months | 11.5 months | - | - | [11] |
| Phase I/II (NSCLC) | This compound + Gemcitabine/Platinum | 1-year survival: 54%, 2-year survival: 30% | - | - | - | [12] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay) for this compound and Docetaxel Synergy
-
Cell Seeding:
-
Seed cancer cells (e.g., PC-3, a prostate cancer cell line) in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Pre-treatment:
-
Treat cells with varying concentrations of this compound or a control oligonucleotide (scrambled or mismatch sequence).
-
Incubate for 24-48 hours to achieve clusterin knockdown.
-
-
Docetaxel Co-treatment:
-
Add varying concentrations of docetaxel to the wells, including wells with and without this compound pre-treatment.
-
Include single-agent controls for both this compound and docetaxel.
-
Incubate for an additional 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[10]
-
Protocol 2: Western Blot for Clusterin Protein Quantification
-
Sample Preparation:
-
Treat cells with this compound or control oligonucleotides for the desired time.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for clusterin overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Protocol 3: Apoptosis Detection by Annexin V Staining and Flow Cytometry
-
Cell Treatment:
-
Treat cells with this compound and/or docetaxel as described in the cell viability protocol.
-
Include appropriate controls (untreated, single agents, and combination).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Visualizations
Caption: Mechanism of this compound Action and Synergy with Chemotherapy.
Caption: Experimental Workflow for Evaluating this compound-Docetaxel Synergy.
Caption: Interpretation of Combination Index (CI) for Drug Synergy.
References
- 1. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential use of this compound to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound in combination with docetaxel and prednisone for patients with metastatic castration-resistant prostate cancer (SYNERGY trial): a phase 3, multicentre, open-label, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 8. Phosphorothioate oligonucleotides: chemistry, purification, analysis, scale-up and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ncardia.com [ncardia.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phase I/II trial of this compound (OGX-011), an inhibitor of clusterin, in combination with a gemcitabine and platinum regimen in patients with previously untreated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Custirsen and siRNA-Mediated Clusterin Knockdown in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent strategies for inhibiting the anti-apoptotic protein clusterin: the antisense oligonucleotide Custirsen (OGX-011) and small interfering RNA (siRNA). Clusterin is a stress-activated chaperone protein that is overexpressed in various cancers, contributing to treatment resistance.[1][2][3] Both this compound and siRNA aim to downregulate clusterin expression, thereby sensitizing cancer cells to therapeutic agents. This guide will delve into their mechanisms of action, present available efficacy data from preclinical and clinical studies, and provide detailed experimental protocols for their application and evaluation.
Mechanism of Action: A Tale of Two Knockdown Strategies
This compound and siRNA employ distinct mechanisms to achieve clusterin knockdown, both culminating in the degradation of clusterin mRNA.
This compound (OGX-011) is a second-generation antisense oligonucleotide (ASO). It is a single-stranded, synthetic DNA molecule, approximately 15-25 nucleotides in length, designed to be complementary to the messenger RNA (mRNA) sequence of the clusterin gene.[4][5] Upon entering a cell, this compound binds to its target clusterin mRNA, forming an RNA-DNA heteroduplex. This hybrid molecule is recognized by the enzyme RNase H, which then cleaves the mRNA strand, leading to its degradation and preventing the translation of the clusterin protein.[4] The chemical modifications in this second-generation ASO enhance its stability and binding affinity.[6]
siRNA (Small Interfering RNA) , on the other hand, operates through the RNA interference (RNAi) pathway. siRNAs are double-stranded RNA molecules, typically 21-23 nucleotides long.[5] Once introduced into a cell, the siRNA duplex is recognized and incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex then unwinds the siRNA, retaining the "guide" strand. This guide strand directs the RISC to the complementary clusterin mRNA sequence. The Argonaute protein within the RISC complex then cleaves the target mRNA, leading to its degradation and subsequent silencing of clusterin gene expression.[5]
Efficacy Comparison: Preclinical and Clinical Insights
Direct head-to-head comparative studies of this compound and siRNA for clusterin knockdown are limited. However, data from independent preclinical and clinical studies provide insights into their respective efficacies.
Preclinical Data
Both this compound and siRNA have demonstrated potent suppression of clusterin expression in various cancer cell lines in vitro and in vivo.[7][8] This knockdown has been consistently associated with increased cancer cell apoptosis and sensitization to chemotherapy and radiation.
| Parameter | This compound (OGX-011) | siRNA-mediated Clusterin Knockdown | Reference |
| Clusterin mRNA Knockdown | >90% in prostate tissue and lymph nodes in a dose-dependent manner. | Significant suppression of clusterin mRNA expression in PC3 prostate cancer cells. | [7][9] |
| Clusterin Protein Knockdown | >90% in prostate cancer tissue at a 640 mg dose. | Significant suppression of clusterin protein expression in PC3 cells. | [7][9] |
| Effect on Apoptosis | Significant increase in apoptotic index in prostatectomy specimens. Increased rate of apoptosis in docetaxel-resistant PC-3 cells. | Increased apoptosis rate in MDA-MB-231 breast cancer cells. | [7][8] |
| In Vivo Tumor Growth Inhibition | Resensitized docetaxel-resistant prostate cancer xenografts to chemotherapy. | Significantly slower growth of orthotopic primary breast tumors. | [7][8] |
| Sensitization to Chemotherapy | Resensitized docetaxel-resistant PC-3 cells to docetaxel and paclitaxel. | Enhanced cytotoxic effect of paclitaxel in PC3 cells. | [7][9] |
Clinical Data
This compound has undergone extensive clinical evaluation, including Phase I, II, and III trials, primarily in prostate and non-small cell lung cancer. While early-phase trials showed promise in reducing serum clusterin levels and suggested potential improvements in survival when combined with chemotherapy, Phase III trials did not demonstrate a significant overall survival benefit.[7][10][11]
Information on the clinical development of siRNA specifically targeting clusterin is less readily available in the public domain. The in vivo delivery of siRNA remains a significant hurdle, although advancements in nanoparticle and lipid-based delivery systems are ongoing.[12]
Experimental Protocols
Below are detailed methodologies for key experiments related to the evaluation of this compound and siRNA-mediated clusterin knockdown.
In Vitro this compound Treatment Protocol
-
Cell Culture : Plate cancer cells (e.g., PC-3, LNCaP) in appropriate growth medium and allow them to adhere and reach 60-80% confluency.
-
This compound Preparation : Reconstitute lyophilized this compound (OGX-011) in nuclease-free water to create a stock solution. Further dilute in serum-free medium to the desired final concentrations (e.g., 100-500 nM).
-
Treatment : Remove the growth medium from the cells and wash with PBS. Add the this compound-containing medium to the cells.
-
Incubation : Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Analysis : Following incubation, cells can be harvested for analysis of clusterin expression (Western Blot or RT-PCR) or subjected to apoptosis and cell viability assays.
siRNA Transfection Protocol for Clusterin Knockdown
-
Cell Seeding : Seed 2 x 10^5 cells per well in a 6-well plate in 2 ml of antibiotic-free normal growth medium supplemented with FBS. Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent (typically 18-24 hours).[13]
-
siRNA Preparation (Solution A) : For each transfection, dilute 2-8 µl of clusterin siRNA duplex (e.g., 20-80 pmols) into 100 µl of siRNA Transfection Medium.[13]
-
Transfection Reagent Preparation (Solution B) : For each transfection, dilute 2-8 µl of a suitable siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.[13]
-
Complex Formation : Add the siRNA solution (A) to the diluted transfection reagent (B). Mix gently by pipetting and incubate for 15-45 minutes at room temperature.[13]
-
Transfection : Wash the cells once with siRNA Transfection Medium. Add 0.8 ml of siRNA Transfection Medium to each tube containing the siRNA-transfection reagent complex and overlay the mixture onto the washed cells.[13]
-
Incubation : Incubate the cells for 5-7 hours at 37°C in a CO2 incubator. Afterwards, add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration.[13]
-
Analysis : Assess clusterin knockdown and downstream effects 24-72 hours post-transfection.
Western Blot Protocol for Clusterin Detection
-
Sample Preparation : Lyse treated and control cells in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE : Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[14]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for clusterin overnight at 4°C with gentle agitation.[15]
-
Secondary Antibody Incubation : Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection : After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
Real-Time RT-PCR Protocol for Clusterin mRNA Quantification
-
RNA Extraction : Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis : Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[17]
-
Real-Time PCR : Perform real-time PCR using a qPCR instrument with SYBR Green or a TaqMan probe-based assay. Use primers specific for the clusterin gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis : Calculate the relative expression of clusterin mRNA using the ΔΔCt method.[18]
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Conclusion
Both this compound and siRNA represent powerful tools for the therapeutic targeting of clusterin in cancer. This compound, as an antisense oligonucleotide, has a more extensive clinical trial history, although it has faced challenges in demonstrating significant survival benefits in late-stage trials.[10][11] siRNA technology, while highly potent in preclinical models, is still navigating the complexities of in vivo delivery.[12] The choice between these two modalities for research and development will depend on the specific application, with siRNAs often being favored for in vitro studies due to their ease of use and high potency, while ASOs have a more established path for in vivo and clinical investigation.[19] Further research, including direct comparative studies, will be crucial to fully elucidate the relative merits of each approach for clinical applications.
References
- 1. This compound (OGX-011): a second-generation antisense inhibitor of clusterin for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (OGX-011): a second-generation antisense inhibitor of clusterin in development for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (OGX-011): clusterin inhibitor in metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. gencefebio.com [gencefebio.com]
- 6. A population pharmacokinetic meta‐analysis of this compound, an antisense oligonucleotide, in oncology patients and healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential use of this compound to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small interfering RNA targeted to secretory clusterin blocks tumor growth, motility, and invasion in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Knockdown of clusterin expression increases the in vitro sensitivity of human prostate cancer cells to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound (OGX-011) combined with cabazitaxel and prednisone versus cabazitaxel and prednisone alone in patients with metastatic castration-resistant prostate cancer previously treated with docetaxel (AFFINITY): a randomised, open-label, international, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. astorscientific.us [astorscientific.us]
- 17. gene-quantification.de [gene-quantification.de]
- 18. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Custirsen and Other Clusterin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Clusterin, a stress-activated cytoprotective chaperone protein, has emerged as a significant target in oncology due to its role in promoting treatment resistance and cell survival in various cancers. Inhibition of clusterin is a promising therapeutic strategy to enhance the efficacy of conventional cancer therapies. This guide provides a detailed head-to-head comparison of Custirsen (OGX-011), a well-studied antisense oligonucleotide inhibitor of clusterin, with other emerging clusterin inhibitors. The comparison is based on available preclinical and clinical data, with a focus on mechanism of action, efficacy, and safety.
Mechanism of Action: A Tale of Two Strategies
Clusterin inhibitors can be broadly categorized based on their mechanism of action: antisense oligonucleotides that prevent clusterin synthesis, and other approaches such as small molecules and monoclonal antibodies that target the protein directly.
This compound (OGX-011): As a second-generation antisense oligonucleotide, this compound is designed to bind specifically to the messenger RNA (mRNA) that codes for clusterin.[1][2] This binding event prevents the translation of the mRNA into the clusterin protein, thereby reducing its levels within the cancer cell.[1][2] This mechanism aims to sensitize cancer cells to the cytotoxic effects of chemotherapy and radiation.[3][4]
Other Clusterin Inhibitors:
-
Small Molecule Inhibitors: These are orally available drugs designed to bind to specific pockets on the clusterin protein, inhibiting its function. While the development of small molecule inhibitors for clusterin has been challenging due to its complex structure, computational studies using fragment-based drug discovery have identified potential binding sites and candidate molecules.[5][6]
-
Monoclonal Antibodies: These are laboratory-produced molecules engineered to recognize and bind to specific epitopes on the clusterin protein. By binding to clusterin, they can neutralize its activity. Several monoclonal antibodies against clusterin are commercially available for research purposes, though their therapeutic development is less advanced than antisense strategies.
-
siRNA: Small interfering RNAs (siRNAs) represent another nucleotide-based strategy to silence clusterin expression. Preclinical studies have shown that siRNA-mediated knockdown of clusterin can enhance the efficacy of chemotherapy.[7][8]
Performance Data: A Comparative Overview
Direct head-to-head clinical trials comparing this compound with other clusterin inhibitors are not yet available. However, a comparative analysis can be drawn from existing preclinical and clinical data for each inhibitor class.
Table 1: Preclinical Efficacy of Clusterin Inhibitors
| Inhibitor Class | Example | Cancer Model | Key Findings | Reference |
| Antisense Oligonucleotide | This compound (OGX-011) | Prostate Cancer (PC-3 xenograft) | Resensitized docetaxel-resistant cells to docetaxel and paclitaxel. | [3] |
| Non-Small Cell Lung Cancer | In combination with gemcitabine/platinum, showed promising survival rates in a Phase I/II trial. | |||
| siRNA | Clusterin siRNA | Prostate Cancer (PC3 cells) | Increased sensitivity to paclitaxel. | |
| Small Molecule | Fragment-based candidates | In silico models | Demonstrated good binding affinity to clusterin in computational studies. | [5] |
| Monoclonal Antibody | Research-grade antibodies | Various | Used for detection and quantification of clusterin in preclinical studies. |
Table 2: Clinical Trial Data for this compound (OGX-011)
| Trial Phase | Cancer Type | Combination Therapy | Key Outcomes | Reference |
| Phase II | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Docetaxel + Prednisone | Median overall survival of 15.8 months. | [9] |
| mCRPC | Mitoxantrone + Prednisone | Median overall survival of 11.5 months. | [9] | |
| Phase III (AFFINITY) | mCRPC | Cabazitaxel + Prednisone | No significant improvement in overall survival compared to chemotherapy alone. | [10] |
| Phase III (SYNERGY) | mCRPC | Docetaxel + Prednisone | No significant improvement in overall survival compared to chemotherapy alone. | [10] |
It is important to note that while early phase trials of this compound showed promise, subsequent Phase III trials in metastatic castration-resistant prostate cancer did not meet their primary endpoint of improving overall survival.[10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving clusterin and a general workflow for evaluating clusterin inhibitors.
Caption: Upregulation of secretory clusterin (sCLU) in response to cancer therapies promotes cell survival and treatment resistance by inhibiting apoptosis.
Caption: A typical experimental workflow for the preclinical evaluation of clusterin inhibitors, from in vitro cell-based assays to in vivo animal models.
Experimental Protocols
Quantification of Clusterin mRNA by Real-Time RT-PCR
Objective: To measure the levels of clusterin mRNA in cancer cells following treatment with a clusterin inhibitor.
Methodology:
-
RNA Extraction: Total RNA is extracted from treated and untreated cancer cells using a commercially available RNA isolation kit. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
Reverse Transcription (RT): First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Real-Time PCR (qPCR): The qPCR reaction is performed using a real-time PCR system. The reaction mixture includes the synthesized cDNA, forward and reverse primers specific for the clusterin gene, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The cycle threshold (Ct) values are determined for both the clusterin gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The relative expression of clusterin mRNA is calculated using the ΔΔCt method.
Quantification of Clusterin Protein by Western Blot
Objective: To determine the levels of clusterin protein in cancer cells or tumor tissues after treatment with a clusterin inhibitor.
Methodology:
-
Protein Extraction: Cells or tissues are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total protein. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for clusterin, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH).
Conclusion
This compound has been the most clinically investigated clusterin inhibitor to date, demonstrating a clear biological effect in reducing clusterin levels. However, its translation into a significant survival benefit in late-stage clinical trials has been challenging. The landscape of clusterin inhibition is evolving, with the potential for small molecules and monoclonal antibodies to offer alternative therapeutic strategies. Further preclinical and early-phase clinical studies are needed to directly compare the efficacy and safety of these different classes of clusterin inhibitors to determine their optimal role in cancer therapy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel clusterin-targeted agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What are CLU inhibitors and how do they work? [synapse.patsnap.com]
- 3. Potential use of this compound to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Clusterin in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Clusterin-Induced Chemoresistance in Cancer: A Computational Study Using a Fragment-Based Drug Discovery Approach | MDPI [mdpi.com]
- 6. Clusterin as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clusterin: a key player in cancer chemoresistance and its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the cytoprotective chaperone, clusterin, for treatment of advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Meta-analysis of efficacy and safety of this compound in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Custirsen's Specificity for the Clusterin Transcript: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Custirsen's performance against other clusterin-targeting alternatives, supported by experimental data. We delve into the specificity of this compound for its target, the clusterin transcript, and provide detailed methodologies for key validation experiments.
This compound (also known as OGX-011) is a second-generation antisense oligonucleotide (ASO) designed to inhibit the production of clusterin, a stress-activated chaperone protein implicated in treatment resistance in various cancers.[1][2][3][4][5][6][7] By binding to the translation initiation site of clusterin mRNA, this compound effectively reduces clusterin protein levels, thereby potentially sensitizing cancer cells to chemotherapy and radiotherapy.[1][8] This guide will explore the experimental evidence validating the on-target specificity of this compound and compare its activity with other clusterin inhibitors.
Mechanism of Action of this compound
This compound is a 21-mer phosphorothioate ASO with 2'-O-(2-methoxy)ethyl (2'-MOE) modifications on the flanking nucleotides.[8] This chemical modification enhances its binding affinity to the target mRNA, increases resistance to nuclease degradation, and improves its pharmacokinetic profile.[9] The central "gap" of deoxynucleotides in this "gapmer" design allows for the recruitment of RNase H, an enzyme that cleaves the target mRNA, leading to a reduction in clusterin protein synthesis.
Caption: Mechanism of action of this compound.
On-Target Efficacy: Dose-Dependent Inhibition of Clusterin
Preclinical and clinical studies have demonstrated this compound's ability to potently and dose-dependently inhibit clusterin expression in various cancer models.
| Cell Line/Tissue | Treatment Concentration/Dose | % Clusterin Knockdown (mRNA/Protein) | Reference |
| PC-3dR (Docetaxel-Resistant Prostate Cancer) | 500 nM | ~80% (mRNA) | [8] |
| PC-3dR (Docetaxel-Resistant Prostate Cancer) | 500 nM | Significant decrease (Protein) | [10] |
| BxPc-3 (Pancreatic Cancer) | 200 nM | Significant decrease (Protein) | [11] |
| LNCaP (Prostate Cancer) Xenografts | 640 mg | Significant decrease (Protein) | [12] |
| Human Prostate Tissue (Phase I) | 640 mg | >90% (Protein) | [11] |
| Human Lymph Node Tissue (Phase I) | 640 mg | >90% (Protein) | [11] |
| Serum from NSCLC Patients (Phase I/II) | 640 mg | 95% of patients showed decreased levels | [13] |
Specificity Validation: Use of Control Oligonucleotides
A critical aspect of validating the specificity of any antisense oligonucleotide is the use of appropriate negative controls. Mismatch and scrambled oligonucleotides, which have a similar composition to the active ASO but do not target the intended mRNA sequence, are essential to distinguish sequence-specific antisense effects from non-specific effects.
Preclinical studies on this compound have employed such controls to demonstrate its sequence-specific inhibition of clusterin. For instance, a study on docetaxel-refractory PC-3 cells utilized a mismatch control oligonucleotide, showing that the effects of this compound were indeed sequence-specific.[10] Similarly, a study on LNCaP xenografts used a scrambled ASO control to validate the on-target effects of this compound.[12]
Caption: Workflow for validating ASO specificity.
Off-Target Effects: An Ongoing Evaluation
While the use of control oligonucleotides provides strong evidence for on-target specificity, a comprehensive assessment of off-target effects requires global gene expression analysis. To date, no publicly available studies have reported a global microarray or proteomic analysis of cells treated directly with this compound.
However, a microarray transcriptome analysis was performed on PC-3 cells following clusterin knockdown using siRNA.[12] This study provides insights into the potential downstream signaling pathways affected by the reduction of clusterin, which would be expected to be similar to the effects of this compound. The study identified alterations in the expression of genes involved in cell cycle regulation, particularly those related to mitosis.[12] It is important to note that the off-target effects of siRNAs and ASOs can differ due to their distinct mechanisms of action and chemical modifications. Therefore, a dedicated global gene expression analysis following this compound treatment is warranted for a complete specificity profile.
Comparison with Other Clusterin Inhibitors
The therapeutic landscape for targeting clusterin is not limited to antisense oligonucleotides. Other approaches include small molecule inhibitors and monoclonal antibodies. However, there is a notable lack of direct, head-to-head preclinical or clinical studies comparing the efficacy and specificity of this compound with these alternative modalities. Such comparative studies would be invaluable for determining the optimal strategy for clusterin inhibition in different therapeutic contexts.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for Western Blotting and RT-qPCR, which are key assays for assessing clusterin knockdown.
Western Blotting for Clusterin Protein Levels
-
Cell Lysis:
-
Treat cancer cells (e.g., PC-3, LNCaP, A549) with varying concentrations of this compound or control oligonucleotides for the desired duration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against clusterin overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.
-
RT-qPCR for Clusterin mRNA Levels
-
RNA Extraction:
-
Treat cells as described for Western blotting.
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR:
-
Perform real-time PCR using a qPCR instrument with a SYBR Green or TaqMan-based assay.
-
Use primers specific for the human clusterin gene.
-
Normalize the expression of clusterin mRNA to a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative quantification of gene expression using the ΔΔCt method.
-
Conclusion
The available preclinical and clinical data provide strong evidence for the on-target specificity of this compound in downregulating clusterin expression. The use of mismatch and scrambled control oligonucleotides in these studies has been crucial in demonstrating the sequence-dependent nature of its activity. While a comprehensive global off-target analysis for this compound is not yet publicly available, existing data from siRNA-mediated clusterin knockdown offer some insights into the potential downstream effects. Further head-to-head comparative studies with other classes of clusterin inhibitors are needed to fully elucidate the relative advantages and disadvantages of each approach. The detailed experimental protocols provided in this guide serve as a foundation for researchers to independently validate and build upon the existing knowledge of this compound's specificity and efficacy.
References
- 1. Meta-analysis of efficacy and safety of this compound in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. This compound (OGX-011): a second-generation antisense inhibitor of clusterin for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (OGX-011): a second-generation antisense inhibitor of clusterin in development for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 7. This compound (OGX-011): clusterin inhibitor in metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound (OGX-011): a second-generation antisense inhibitor of clusterin for the treatment of cancer | Semantic Scholar [semanticscholar.org]
- 10. Clusterin knockdown using the antisense oligonucleotide OGX-011 re-sensitizes docetaxel-refractory prostate cancer PC-3 cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential use of this compound to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clusterin knockdown sensitizes prostate cancer cells to taxane by modulating mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clusterin: a key player in cancer chemoresistance and its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Custirsen's Efficacy in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Custirsen (OGX-011) is an investigational second-generation antisense oligonucleotide designed to inhibit the production of clusterin, a cytoprotective chaperone protein implicated in treatment resistance across various cancers.[1][2][3] Overexpression of clusterin is a cellular stress response to therapies such as chemotherapy, hormone therapy, and radiation, ultimately promoting cancer cell survival.[2] By reducing clusterin levels, this compound aims to enhance the efficacy of conventional cancer treatments. This guide provides a comparative overview of this compound's effects across different cancer cell lines, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo effects of this compound in combination with various anti-cancer agents across different cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Combination with Chemotherapy
| Cancer Type | Cell Line | Combination Agent | This compound Effect | Reference |
| Prostate Cancer | PC-3dR (docetaxel-resistant) | Docetaxel | Re-sensitized cells to docetaxel-induced apoptosis. | [4] |
| Prostate Cancer | PC-3dR (docetaxel-resistant) | Mitoxantrone | Chemosensitized cells to mitoxantrone. | [4] |
| Prostate Cancer | LNCaP, PC-3 | Hsp90 inhibitors (PF-04928473, 17-AAG) | Synergistically enhanced growth inhibition and apoptosis. | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line Xenograft | Combination Agent | This compound Effect | Reference |
| Prostate Cancer | PC-3dR (docetaxel-resistant) | Paclitaxel | 76% inhibition of tumor growth compared to mismatch control. | [4] |
| Prostate Cancer | PC-3dR (docetaxel-resistant) | Mitoxantrone | 44% inhibition of tumor growth compared to mismatch control. | [4] |
| Prostate Cancer | PC-3, LNCaP (castrate-resistant) | Hsp90 inhibitors (PF-04929113, 17-AAG) | 80% inhibition of tumor growth and prolonged survival compared to Hsp90 inhibitor alone. | [1][5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes involved in evaluating this compound, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound in cancer cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of this compound.
In Vitro Antisense Oligonucleotide Treatment
-
Cell Culture: Human cancer cell lines (e.g., PC-3, LNCaP) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Transfection: For in vitro studies, this compound (or a control oligonucleotide) is typically introduced to the cells. While some modern antisense oligonucleotides are self-delivering, others may require a transfection reagent. Cells are seeded to be 30-50% confluent at the time of treatment.[6] The oligonucleotide is diluted in serum-free media and then applied to the cells.
-
Incubation: Cells are incubated with the oligonucleotide for a specified period, typically 24 to 72 hours, before subsequent analysis.[6]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, a chemotherapeutic agent, or a combination of both. Control wells receive vehicle only.
-
Incubation: Plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to the untreated control.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining and Flow Cytometry)
-
Cell Treatment and Harvesting: Cells are treated with this compound and/or a chemotherapeutic agent for the desired time. Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.[7]
In Vivo Xenograft Studies
-
Animal Models: Athymic nude mice are typically used for xenograft studies.[8]
-
Tumor Inoculation: A suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) is injected subcutaneously into the flanks of the mice.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment groups: vehicle control, this compound alone, chemotherapy alone, and this compound plus chemotherapy.
-
Drug Administration: this compound is often administered via intraperitoneal (IP) injection multiple times a week (e.g., 15mg/kg, 3 times a week).[5] Chemotherapeutic agents are administered according to established protocols.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The general health and body weight of the mice are also monitored.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, or at the first sign of excessive morbidity. Tumor tissues may be harvested for further analysis.[8]
References
- 1. Clusterin inhibition using OGX-011 synergistically enhances Hsp90 inhibitor activity by suppressing the heat shock response in castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential use of this compound to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (OGX-011): a second-generation antisense inhibitor of clusterin for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clusterin knockdown using the antisense oligonucleotide OGX-011 re-sensitizes docetaxel-refractory prostate cancer PC-3 cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asco.org [asco.org]
- 6. aumbiotech.com [aumbiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
Comparative analysis of Custirsen in combination with various chemotherapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Custirsen (OGX-011) is a second-generation antisense oligonucleotide designed to inhibit the production of clusterin, a chaperone protein implicated in promoting treatment resistance in various cancers.[1] Overexpression of clusterin is associated with resistance to apoptosis induced by chemotherapy, radiation, and hormone therapy.[2][3] By downregulating clusterin, this compound aims to sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents. This guide provides a comparative analysis of this compound in combination with various chemotherapies, supported by data from key clinical trials and preclinical studies.
Mechanism of Action
This compound is a 2'-O-(2-methoxyethyl) modified phosphorothioate antisense oligonucleotide that specifically binds to the translation initiation site of clusterin mRNA.[1] This binding prevents the ribosome from translating the clusterin mRNA into protein, leading to a reduction in both intracellular and extracellular clusterin levels. The decrease in clusterin is hypothesized to lower the threshold for apoptosis in cancer cells, thereby enhancing the efficacy of co-administered chemotherapeutic agents.[2][4] Preclinical studies have demonstrated that the combination of this compound with taxanes, such as docetaxel and paclitaxel, leads to increased apoptosis and resensitization of resistant cancer cells.[2]
Preclinical to Clinical Rationale
The development of this compound in combination with chemotherapy was driven by strong preclinical evidence. In vitro and in vivo studies consistently demonstrated that inhibiting clusterin could enhance the anti-tumor activity of various chemotherapeutic agents, particularly taxanes. This preclinical foundation led to the design of several large-scale Phase III clinical trials to investigate the potential survival benefits in different cancer types.
References
Assessing the Synergistic Effects of Custirsen with Novel Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Custirsen, an antisense oligonucleotide targeting the chaperone protein clusterin, with various cancer therapies. While initial preclinical studies showed promise for this compound in enhancing the efficacy of chemotherapy, it is crucial to note that subsequent Phase III clinical trials in metastatic castration-resistant prostate cancer (mCRPC) and non-small cell lung cancer (NSCLC) did not demonstrate a significant overall survival benefit. This guide presents both the preclinical rationale and the clinical outcomes to offer a complete and objective assessment.
Preclinical Rationale for this compound Combination Therapy
This compound (also known as OGX-011) is a second-generation antisense oligonucleotide designed to inhibit the production of clusterin.[1] Clusterin is a stress-activated cytoprotective chaperone protein that is overexpressed in various cancers and is associated with treatment resistance.[1][2] By blocking the translation of clusterin mRNA, this compound aims to sensitize cancer cells to the apoptotic effects of anticancer agents.[1]
Preclinical studies in various cancer models, particularly prostate cancer, demonstrated that the inhibition of clusterin by this compound could lead to increased apoptosis and resensitization of resistant cancer cells to chemotherapy and other treatments.[1]
Summary of Preclinical Synergistic Effects
| Cancer Model | Combination Agent | Key Findings | Reference |
| Docetaxel-Refractory Prostate Cancer (PC-3dR) Xenograft | Paclitaxel | 76% synergistic inhibition of tumor growth compared to mismatch controls. | [3] |
| Docetaxel-Refractory Prostate Cancer (PC-3dR) Xenograft | Mitoxantrone | 44% synergistic inhibition of tumor growth compared to mismatch controls. | [3] |
| Docetaxel-Refractory Prostate Cancer (PC-3dR) Cells (in vitro) | Docetaxel | Significantly increased apoptotic rates when combined with this compound. | [3] |
| Human Prostate Cancer (PC-3) Cells (in vitro) | Docetaxel | This compound resensitized docetaxel-resistant cells to the cytotoxic effects of docetaxel. | [1] |
| Localized Prostate Cancer (Phase I Neoadjuvant Trial) | Androgen Deprivation Therapy | Dose-dependent decrease in clusterin expression (>90%) and a significant increase in the apoptotic index in prostatectomy specimens. | [1] |
Clinical Performance of this compound in Combination Therapies
The promising preclinical data led to several clinical trials investigating this compound in combination with standard-of-care chemotherapies. While Phase II studies showed encouraging results, the pivotal Phase III trials ultimately failed to meet their primary endpoints of improving overall survival.
Phase II Study in Metastatic Castration-Resistant Prostate Cancer (CUOG P-06c)
A randomized Phase II trial evaluated this compound in combination with either docetaxel and prednisone (DPC) or mitoxantrone and prednisone (MPC) in patients with mCRPC who had progressed after first-line docetaxel therapy.[4][5]
| Endpoint | This compound + Docetaxel + Prednisone (DPC) (n=20) | This compound + Mitoxantrone + Prednisone (MPC) (n=22) |
| Median Overall Survival | 15.8 months | 11.5 months |
| Median Time to Pain Progression | 10.0 months | 5.2 months |
| Pain Response | 77% (10 of 13 evaluable patients) | 46% (6 of 13 evaluable patients) |
| Objective Partial Response | 23% (3 of 13 evaluable patients) | 0% |
| PSA Decline ≥50% | 40% | 27% |
| PSA Decline ≥30% | 55% | 32% |
These results suggested that the combination of this compound with docetaxel was feasible and showed promising efficacy signals, leading to the initiation of Phase III trials.[4]
Phase III Clinical Trial Outcomes
Despite the encouraging Phase II results, three major Phase III trials of this compound in combination with taxane chemotherapy did not show a statistically significant improvement in overall survival compared to chemotherapy alone.
| Trial Name (NCT number) | Cancer Type | Combination Therapy | Control Group | Primary Endpoint Outcome (Overall Survival) | Reference |
| SYNERGY (NCT01188187) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | This compound + Docetaxel + Prednisone | Docetaxel + Prednisone | No significant improvement (Median OS: 23.4 vs 22.0 months; HR 0.93, p=0.415) | [6] |
| AFFINITY (NCT01578655) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | This compound + Cabazitaxel + Prednisone | Cabazitaxel + Prednisone | No significant improvement (Median OS: 14.1 vs 13.4 months; HR 0.95, p=0.53) | [6][7] |
| ENSPIRIT | Non-Small Cell Lung Cancer (NSCLC) | This compound + Docetaxel | Docetaxel | No significant improvement | Not formally published |
Signaling Pathways and Experimental Workflows
Clusterin-Mediated Anti-Apoptotic Signaling Pathway
The following diagram illustrates the central role of clusterin in inhibiting apoptosis, a process that this compound aims to counteract. Chemotherapeutic agents induce cellular stress, which can upregulate clusterin. Clusterin, in turn, can inhibit the pro-apoptotic protein Bax, thereby preventing the release of cytochrome c from the mitochondria and subsequent caspase activation.
Caption: Clusterin's role in apoptosis inhibition and this compound's mechanism.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram outlines a typical workflow for assessing the synergistic effects of this compound in combination with a chemotherapeutic agent in a mouse xenograft model.
Caption: Workflow for a preclinical in vivo xenograft study.
Detailed Experimental Protocols
In Vivo Xenograft Model for Prostate Cancer (Adapted from Miyake et al.)
Objective: To evaluate the in vivo synergistic antitumor activity of this compound (OGX-011) with chemotherapy in a docetaxel-refractory prostate cancer xenograft model.[3]
1. Cell Line and Culture:
-
The human prostate cancer cell line PC-3 is used. To establish a docetaxel-resistant subline (PC-3dR), parental PC-3 cells are continuously exposed to increasing concentrations of docetaxel in vitro.
-
Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Animal Model:
-
Male athymic nude mice (6-8 weeks old) are used.
-
2 x 10^6 PC-3dR cells in 100 µL of a 1:1 mixture of Matrigel and serum-free RPMI 1640 are injected subcutaneously into the flank of each mouse.
3. Treatment Protocol:
-
Tumors are allowed to grow to a volume of approximately 100-150 mm³.
-
Mice are then randomized into four treatment groups (n=8-10 mice/group):
-
Group 1 (Control): Mismatch control oligonucleotide.
-
Group 2 (this compound alone): this compound (OGX-011) administered intraperitoneally.
-
Group 3 (Chemotherapy alone): Paclitaxel or mitoxantrone administered intravenously.
-
Group 4 (Combination): this compound plus the respective chemotherapeutic agent.
-
-
This compound is typically administered at a dose of 10 mg/kg, three times a week. Chemotherapy is administered at its optimal dose and schedule.
4. Data Collection and Analysis:
-
Tumor dimensions are measured with calipers twice a week, and tumor volume is calculated using the formula: (length x width²) / 2.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for immunohistochemical analysis to assess clusterin expression and apoptosis (e.g., TUNEL staining).
Phase II Clinical Trial Protocol (CUOG P-06c)
Objective: To evaluate the safety and efficacy of this compound in combination with docetaxel or mitoxantrone as second-line therapy in patients with mCRPC progressing after first-line docetaxel.[4]
1. Patient Population:
-
Men with metastatic castration-resistant prostate cancer who had disease progression during or within 6 months of discontinuing first-line docetaxel-based chemotherapy.
2. Study Design:
-
A randomized, open-label, multicenter Phase II trial.
-
Patients were randomized 1:1 to one of two treatment arms.
3. Treatment Arms:
-
Arm 1 (DPC): this compound 640 mg intravenously (IV) weekly (with three initial loading doses) + docetaxel 75 mg/m² IV every 3 weeks + prednisone 5 mg orally twice daily.
-
Arm 2 (MPC): this compound 640 mg IV weekly (with three initial loading doses) + mitoxantrone 12 mg/m² IV every 3 weeks + prednisone 5 mg orally twice daily.
4. Endpoints:
-
Primary Endpoint: Safety and tolerability.
-
Secondary Endpoints: Overall survival (OS), time to pain progression (TTPP), prostate-specific antigen (PSA) response rate, and objective tumor response.
5. Assessments:
-
Adverse events were monitored continuously.
-
PSA levels were measured at baseline and every 3 weeks.
-
Tumor assessments (CT and bone scans) were performed at baseline and every 9 weeks.
-
Pain was assessed using the Present Pain Intensity scale and an analgesic diary.
Conclusion
While the preclinical rationale for targeting clusterin with this compound to enhance the efficacy of chemotherapy was strong, this approach did not translate into a survival benefit in large-scale Phase III clinical trials for prostate and lung cancer. The data presented in this guide underscore the importance of rigorous clinical testing to validate preclinical hypotheses. Although this compound in combination with novel targeted therapies has not been extensively studied, the lack of success with chemotherapy combinations suggests that future investigations would require a strong biological rationale and potentially a biomarker-driven approach to identify patient populations who might benefit from clusterin inhibition.
References
- 1. Potential use of this compound to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (OGX-011): a second-generation antisense inhibitor of clusterin in development for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clusterin knockdown using the antisense oligonucleotide OGX-011 re-sensitizes docetaxel-refractory prostate cancer PC-3 cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized phase II trial of this compound (OGX-011) in combination with docetaxel or mitoxantrone as second-line therapy in patients with metastatic castrate-resistant prostate cancer progressing after first-line docetaxel: CUOG trial P-06c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Meta-analysis of efficacy and safety of this compound in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (OGX-011) combined with cabazitaxel and prednisone versus cabazitaxel and prednisone alone in patients with metastatic castration-resistant prostate cancer previously treated with docetaxel (AFFINITY): a randomised, open-label, international, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Custirsen's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Custirsen (also known as OGX-011) is a second-generation antisense oligonucleotide (ASO) designed to inhibit the production of clusterin, a cytoprotective chaperone protein implicated in treatment resistance in various cancers.[1][2][3] Overexpression of clusterin is a cellular stress response to therapies such as chemotherapy and radiation, and it is associated with enhanced cell survival and apoptosis inhibition, contributing to poor patient outcomes.[1][2][4] this compound binds to the messenger RNA (mRNA) of clusterin, leading to its degradation and subsequent reduction in clusterin protein levels.[1][2] This guide provides an objective comparison of this compound's in vivo performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism and experimental workflows.
Mechanism of Action: Targeting Clusterin to Induce Apoptosis
This compound is a 2'-O-(2-methoxy)ethyl (2'-MOE) modified phosphorothioate antisense oligonucleotide that targets the translation initiation site of clusterin mRNA.[5] This modification enhances its stability, binding affinity, and tissue half-life compared to first-generation ASOs.[1] By inhibiting clusterin production, this compound aims to lower the threshold for apoptosis in cancer cells, thereby increasing their sensitivity to concomitant anti-cancer treatments.[4]
The signaling pathways influenced by clusterin are central to its role in treatment resistance. Clusterin has been shown to interact with and inhibit key components of the apoptotic machinery.
In Vivo Preclinical Validation
This compound has been evaluated in various preclinical xenograft models, demonstrating its ability to reduce clusterin levels, inhibit tumor growth, and enhance the efficacy of chemotherapeutic agents.
Experimental Protocol: PC-3 Human Prostate Cancer Xenograft Model
A common preclinical model involves the use of PC-3 human prostate cancer cells, which are androgen-independent and express high levels of clusterin, particularly in docetaxel-resistant sublines.[4][6]
-
Cell Culture: PC-3 cells are cultured in appropriate media until they reach the exponential growth phase.[7]
-
Animal Model: Male athymic nude mice (nu/nu), typically 11-12 weeks old, are used for tumor implantation.[7]
-
Tumor Implantation: A suspension of PC-3 cells (e.g., 2-10 x 10^6 cells) is mixed with Matrigel and injected subcutaneously into the flank of the mice.[7][8]
-
Treatment Initiation: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Dosing Regimen (Example):
-
Control groups may receive a mismatch oligonucleotide or saline.
-
This compound is administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., 12.5 mg/kg/day).[9]
-
Combination therapy groups receive this compound in conjunction with a chemotherapeutic agent like docetaxel or paclitaxel.[4][6]
-
-
Endpoint Analysis: Tumor volume is measured regularly. At the end of the study, tumors are excised for analysis of clusterin expression (e.g., via immunohistochemistry or RT-PCR) and apoptosis (e.g., via TUNEL assay).[6]
Preclinical Efficacy Data
| Xenograft Model | Treatment | Key Findings | Reference |
| PC-3dR (Docetaxel-Resistant Prostate Cancer) | This compound + Paclitaxel | 76% synergistic inhibition of tumor growth compared to mismatch control. | [6] |
| PC-3dR (Docetaxel-Resistant Prostate Cancer) | This compound + Mitoxantrone | 44% synergistic inhibition of tumor growth compared to mismatch control. | [6] |
| LNCaP (Androgen-Sensitive Prostate Cancer) | Castration + Antisense Bcl-2 ODN | Delayed progression to androgen independence. | [9] |
In Vivo Clinical Validation
This compound has been evaluated in multiple clinical trials for metastatic castration-resistant prostate cancer (mCRPC) and non-small cell lung cancer (NSCLC).
Experimental Protocol: Phase III SYNERGY Trial (mCRPC)
The SYNERGY trial was a multicenter, open-label, randomized Phase III study.[10][11]
-
Patient Population: Men with mCRPC who had not received prior chemotherapy, with a Karnofsky performance score of 70% or higher.[11]
-
Randomization: Patients were randomized 1:1 to receive either docetaxel and prednisone with this compound or docetaxel and prednisone alone.[11]
-
Dosing Regimen:
-
Primary Endpoint: Overall survival.[11]
Clinical Efficacy and Biomarker Data
| Trial (Cancer Type) | Treatment Arms | Key Findings | Reference |
| Phase I (Localized Prostate Cancer) | This compound (dose escalation) | >90% dose-dependent decrease in clusterin expression in prostate tissue and lymph nodes; significant increase in apoptotic index. | [1][12] |
| Phase II (mCRPC, 2nd Line) | This compound + Docetaxel/Prednisone (DPC) vs. This compound + Mitoxantrone/Prednisone (MPC) | Median Overall Survival: 15.8 months (DPC) vs. 11.5 months (MPC). | [4][13] |
| Phase II (NSCLC, 1st Line) | This compound + Gemcitabine/Platinum | 95% of patients showed decreased serum clusterin levels; median survival of 27.1 months in patients with lower clusterin levels vs. 16.1 months in those with higher levels. | [14] |
| SYNERGY (Phase III, mCRPC, 1st Line) | This compound + Docetaxel/Prednisone vs. Docetaxel/Prednisone | No significant improvement in overall survival. | [10] |
| AFFINITY (Phase III, mCRPC, 2nd Line) | This compound + Cabazitaxel/Prednisone vs. Cabazitaxel/Prednisone | No significant improvement in overall survival. | [15] |
| ENSPIRIT (Phase III, NSCLC, 2nd Line) | This compound + Docetaxel vs. Docetaxel | No significant improvement in overall survival. | [16] |
Comparison with Alternative Therapies
While this compound showed promise in early-phase trials by effectively targeting clusterin and inducing apoptosis, its failure to improve overall survival in Phase III trials has led to the exploration of other therapeutic strategies.
Other Antisense Oligonucleotides
Other second-generation ASOs targeting different pro-survival proteins have been investigated.
| ASO | Target | Cancer Type(s) | Key In Vivo Findings | Reference |
| OGX-427 | Heat Shock Protein 27 (Hsp27) | Prostate Cancer | In a Phase II trial, 71% of patients on OGX-427 were progression-free at 12 weeks vs. 40% on prednisone alone. | [17][18] |
| LY2181308 | Survivin | Various Solid Tumors | In a Phase I study, demonstrated accumulation in tumor tissue and reduced survivin expression by 20%. | [19][20][21] |
| ASO-4625 | Bcl-2 and Bcl-xL | Breast and Colorectal Cancer | 51% reduction in breast cancer xenografts and 59% reduction in colorectal cancer xenografts after 3 weeks of treatment. | [10] |
Other Therapeutic Modalities for Advanced Prostate and Lung Cancer
The treatment landscapes for mCRPC and advanced NSCLC have evolved with the approval of several new agents.
-
Metastatic Castration-Resistant Prostate Cancer:
-
Advanced Non-Small Cell Lung Cancer:
-
Targeted Therapies: EGFR inhibitors (e.g., Osimertinib), ALK inhibitors (e.g., Alectinib).
-
Immunotherapies (Checkpoint Inhibitors): Pembrolizumab, Nivolumab.
-
Chemotherapy: Platinum-based therapies (e.g., Cisplatin, Carboplatin) with agents like Pemetrexed or Gemcitabine.[22]
-
Conclusion
The in vivo validation of this compound's mechanism of action demonstrated a clear biological effect, with significant reductions in its target, clusterin, and a corresponding increase in apoptosis in both preclinical and early clinical settings. This provided a strong rationale for its development as a chemosensitizing agent. However, the lack of a significant survival benefit in pivotal Phase III trials for both metastatic castration-resistant prostate cancer and non-small cell lung cancer ultimately halted its clinical advancement.
The journey of this compound highlights the complexities of translating a well-defined molecular mechanism into clinical benefit. While targeting clusterin remains a rational approach to overcoming treatment resistance, the experience with this compound underscores the challenges in drug development. The field continues to evolve with the development of other antisense oligonucleotides targeting different survival pathways and the emergence of novel immunotherapies and targeted agents that have reshaped the standard of care for these advanced cancers. Future research may explore alternative strategies to inhibit clusterin or focus on patient populations more likely to benefit from this therapeutic approach.
References
- 1. Suppression of BCL2 by Antisense Oligonucleotides and Compensation by Non-Targeted Genes May Enhance Tumor Proliferation | In Vivo [iv.iiarjournals.org]
- 2. This compound: Cancer Treatment Uses, Side Effects, Dosage [medicinenet.com]
- 3. This compound (OGX-011): a second-generation antisense inhibitor of clusterin for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential use of this compound to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clusterin knockdown using the antisense oligonucleotide OGX-011 re-sensitizes docetaxel-refractory prostate cancer PC-3 cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Progression to androgen independence is delayed by adjuvant treatment with antisense Bcl-2 oligodeoxynucleotides after castration in the LNCaP prostate tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in combination with docetaxel and prednisone for patients with metastatic castration-resistant prostate cancer (SYNERGY trial): a phase 3, multicentre, open-label, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjgnet.com [wjgnet.com]
- 13. OncoGenex Announces that a Randomized, Investigator-Sponsored Phase 2 Study Evaluating OGX-427 has Received Grant Funding [prnewswire.com]
- 14. Antisense inhibition of survivin expression as a cancer therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. targetedonc.com [targetedonc.com]
- 17. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 18. OGX-427 plus prednisone found effective against prostate cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 19. Integrated analysis of preclinical data to support the design of the first in man study of LY2181308, a second generation antisense oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. research.manchester.ac.uk [research.manchester.ac.uk]
- 22. Phase I/II trial of this compound (OGX-011), an inhibitor of clusterin, in combination with a gemcitabine and platinum regimen in patients with previously untreated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the pharmacokinetic profiles of different Custirsen formulations
For Researchers, Scientists, and Drug Development Professionals
Custirsen (also known as OGX-011 and TV-1011) is an investigational second-generation antisense oligonucleotide designed to inhibit the production of the anti-apoptotic protein clusterin.[1][2][3] Extensive clinical research has characterized its pharmacokinetic profile, primarily through intravenous administration. To date, publicly available data from clinical trials do not indicate the development or pharmacokinetic assessment of alternative formulations such as oral, liposomal, or nanoparticle-based delivery systems.
This guide provides a comprehensive overview of the pharmacokinetic profile of the intravenously administered formulation of this compound, with comparative data across different dosages and patient populations.
Data Presentation
The pharmacokinetic parameters of intravenously administered this compound have been extensively studied. A population pharmacokinetic meta-analysis, which included data from 631 subjects across seven clinical studies, provides a robust characterization of its disposition in both cancer patients and healthy volunteers.[1][4]
Table 1: Population Pharmacokinetic Parameters of Intravenous this compound [5][6]
| Parameter | Value (95% Confidence Interval) | Description |
| Clearance (CL) | 2.36 (2.30–2.42) L/h | The rate at which the drug is eliminated from the body. |
| Central Volume of Distribution (V₁) | 6.08 (5.93–6.23) L | The apparent volume into which the drug distributes initially. |
| Peripheral Volume of Distribution (V₂) | 1.13 (1.01–1.25) L | The volume of the first peripheral compartment. |
| Volume of the Second Peripheral Compartment (V₃) | 15.8 (14.6–17.0) L | The volume of the second peripheral compartment. |
| Inter-compartmental Clearance (Q₂) | 0.0755 (0.0689–0.0821) L/h | The rate of drug transfer between the central and first peripheral compartments. |
| Inter-compartmental Clearance (Q₃) | 0.0573 (0.0532–0.0614) L/h | The rate of drug transfer between the central and second peripheral compartments. |
Data based on a representative 66-year-old individual with a body weight of 82 kg and a serum creatinine level of 0.933 mg/dL.
Noncompartmental analysis has demonstrated that this compound exhibits linear pharmacokinetics over a dose range of 40 to 640 mg following intravenous infusion.[5] There is no evidence of drug accumulation with repeated weekly administration.[5] The pharmacokinetic profile is characterized by a rapid distribution phase followed by a slow elimination phase, a large volume of distribution, and relatively low clearance.[5]
Experimental Protocols
Determination of this compound Plasma Concentrations
The plasma concentrations of this compound in the key pharmacokinetic studies were quantified using validated hybridization-dependent enzyme-linked immunosorbent assays (ELISA).[5]
-
Assay Principle: These assays are based on the specific hybridization of the antisense oligonucleotide to a complementary probe.
-
Methodology:
-
Plasma samples are collected from subjects at predetermined time points following this compound administration.
-
The samples are processed and incubated in microplates coated with a capture probe that is complementary to a portion of the this compound sequence.
-
A detection probe, also complementary to a different region of the this compound sequence and labeled with an enzyme (e.g., horseradish peroxidase), is then added.
-
Following a washing step to remove unbound components, a substrate for the enzyme is added, leading to a colorimetric reaction.
-
The intensity of the color, which is proportional to the concentration of this compound in the sample, is measured using a microplate reader.
-
-
Validated Range: The assays were validated with a lower limit of quantification of approximately 2.94 to 3.11 ng/mL and an upper limit of quantification of around 36.75 to 38.93 ng/mL.[5]
Mandatory Visualization
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound in inhibiting clusterin expression.
Caption: Mechanism of action of this compound.
Experimental Workflow for Pharmacokinetic Analysis
The diagram below outlines the general workflow for the population pharmacokinetic analysis of this compound.
Caption: Workflow for this compound pharmacokinetic analysis.
References
- 1. A population pharmacokinetic meta‐analysis of this compound, an antisense oligonucleotide, in oncology patients and healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential use of this compound to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A population pharmacokinetic meta-analysis of this compound, an antisense oligonucleotide, in oncology patients and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Independent Verification of Custirsen Research: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical trial findings for Custirsen (OGX-011), an investigational antisense oligonucleotide, against contemporaneous standard-of-care therapies for metastatic castration-resistant prostate cancer (mCRPC) and non-small cell lung cancer (NSCLC). This analysis is based on published data from pivotal Phase III clinical trials and focuses on presenting quantitative outcomes and experimental methodologies to facilitate independent verification and assessment of this compound's therapeutic potential.
Mechanism of Action: Targeting Clusterin
This compound is a second-generation antisense oligonucleotide designed to inhibit the production of clusterin, a stress-activated chaperone protein.[1][2] Clusterin is overexpressed in various cancers and is associated with resistance to treatment.[1] By blocking clusterin expression, this compound was hypothesized to enhance the efficacy of chemotherapy.[1][2]
Pivotal Phase III Clinical Trial Outcomes
This compound was evaluated in three major Phase III clinical trials: SYNERGY and AFFINITY in mCRPC, and ENSPIRIT in NSCLC. All three trials failed to meet their primary endpoint of improving overall survival.
Metastatic Castration-Resistant Prostate Cancer (mCRPC)
SYNERGY Trial: This trial evaluated this compound in combination with docetaxel and prednisone as a first-line treatment for mCRPC.
AFFINITY Trial: This study assessed this compound with cabazitaxel and prednisone in patients with mCRPC who had previously been treated with docetaxel.
| Trial | Treatment Arm | N | Median Overall Survival (months) | Hazard Ratio (95% CI) | p-value |
| SYNERGY | This compound + Docetaxel/Prednisone | 510 | 23.4 | 0.93 (0.79 - 1.10) | 0.415[3] |
| Docetaxel/Prednisone | 512 | 22.0 | |||
| AFFINITY | This compound + Cabazitaxel/Prednisone | 317 | 14.1 | 0.95 (0.80 - 1.12) | 0.53[4] |
| Cabazitaxel/Prednisone | 318 | 13.4 |
Non-Small Cell Lung Cancer (NSCLC)
ENSPIRIT Trial: This trial investigated this compound in combination with docetaxel as a second-line treatment for advanced or metastatic NSCLC.
| Trial | Treatment Arm | N | Median Overall Survival (months) | Hazard Ratio (95% CI) | p-value |
| ENSPIRIT | This compound + Docetaxel | ~350 | 9.0 | 0.91 (0.76 - 1.09) | 0.32[5] |
| Docetaxel | ~350 | 7.9 |
Comparison with Standard of Care
To provide context for this compound's performance, the following table summarizes the overall survival outcomes from pivotal trials of the standard-of-care therapies used as comparators in the this compound trials.
| Indication | Treatment | Pivotal Trial | N | Median Overall Survival (months) | Comparator |
| First-Line mCRPC | Docetaxel + Prednisone | TAX 327 | 335 | 19.2 | Mitoxantrone + Prednisone (16.3 months)[6][7] |
| Second-Line mCRPC | Cabazitaxel + Prednisone | TROPIC | 378 | 15.1 | Mitoxantrone + Prednisone (12.7 months)[8] |
| Second-Line NSCLC | Docetaxel | TAX 317 | 104 | 7.5 | Best Supportive Care (4.6 months) |
| Pemetrexed | JMEI | 283 | 8.3 | Docetaxel (7.9 months)[9] | |
| Erlotinib | BR.21 | 488 | 6.7 | Placebo (4.7 months)[10] |
Experimental Protocols of Pivotal this compound Trials
SYNERGY Trial (NCT01188187)
-
Objective: To evaluate the efficacy and safety of this compound in combination with docetaxel and prednisone as first-line chemotherapy for mCRPC.[3]
-
Patient Population: Men with mCRPC who had not received prior chemotherapy. Key inclusion criteria included a Karnofsky performance status of 70% or higher and a PSA level greater than 5 ng/mL.[3]
-
Treatment Regimen:
-
This compound Arm: this compound 640 mg intravenously (IV) on days 1, 8, and 15 of cycle 1, and on day 1 of subsequent 21-day cycles, plus docetaxel 75 mg/m² IV on day 1 and prednisone 5 mg orally twice daily.
-
Control Arm: Docetaxel 75 mg/m² IV on day 1 and prednisone 5 mg orally twice daily.[3]
-
-
Primary Endpoint: Overall survival.[3]
AFFINITY Trial (NCT01578655)
-
Objective: To determine if the addition of this compound to cabazitaxel and prednisone improves overall survival in patients with mCRPC previously treated with docetaxel.[4]
-
Patient Population: Men with mCRPC that had progressed after treatment with a docetaxel-containing regimen. Patients were required to have a Karnofsky performance status of 70% or greater.[4]
-
Treatment Regimen:
-
This compound Arm: this compound 640 mg IV on days 1, 8, and 15, with three prior loading doses, plus cabazitaxel 25 mg/m² IV every 21 days and oral prednisone 10 mg daily.
-
Control Arm: Cabazitaxel 25 mg/m² IV every 21 days and oral prednisone 10 mg daily.[4]
-
-
Primary Endpoint: Overall survival.[4]
ENSPIRIT Trial (NCT01630733)
-
Objective: To assess the efficacy and safety of this compound in combination with docetaxel as second-line therapy for advanced or metastatic NSCLC.[11]
-
Patient Population: Patients with advanced or metastatic (Stage IV) NSCLC who had progressed after one prior platinum-based chemotherapy regimen.[12]
-
Treatment Regimen:
-
This compound Arm: Three loading doses of this compound 640 mg over 2 hours, 5 to 9 days before chemotherapy. Subsequently, this compound 640 mg was given weekly. Docetaxel was administered at 75 mg/m² on day 1 of each 21-day cycle.[5]
-
Control Arm: Docetaxel 75 mg/m² on day 1 of each 21-day cycle.[5]
-
-
Primary Endpoint: Overall survival.[12]
Conclusion
Independent verification of the published research on this compound, based on the data from its pivotal Phase III trials, demonstrates that the addition of this compound to standard chemotherapy did not result in a statistically significant improvement in overall survival for patients with either metastatic castration-resistant prostate cancer or second-line non-small cell lung cancer. The quantitative data and experimental protocols presented in this guide provide a basis for objective comparison and further investigation into the therapeutic potential of targeting clusterin in cancer treatment.
References
- 1. This compound (OGX-011): a second-generation antisense inhibitor of clusterin in development for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (OGX-011): a second-generation antisense inhibitor of clusterin for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in combination with docetaxel and prednisone for patients with metastatic castration-resistant prostate cancer (SYNERGY trial): a phase 3, multicentre, open-label, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (OGX-011) combined with cabazitaxel and prednisone versus cabazitaxel and prednisone alone in patients with metastatic castration-resistant prostate cancer previously treated with docetaxel (AFFINITY): a randomised, open-label, international, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Impact of cabazitaxel on 2-year survival and palliation of tumour-related pain in men with metastatic castration-resistant prostate cancer treated in the TROPIC trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized Phase III Trial of Pemetrexed Versus Docetaxel in Patients With Non-Small-Cell Lung Cancer Previously Treated With Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-Term Survival of a Patient With Late-Stage Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OncoGenex Announces this compound Phase 3 "ENSPIRIT" Trial Continues Following Completion of Final Futility Survival Analysis [prnewswire.com]
- 12. Potential use of this compound to treat prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Custirsen: A Procedural Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the investigational antisense oligonucleotide, Custirsen (OGX-011), to ensure personnel safety and environmental protection.
Core Principles of this compound Disposal
The fundamental principle guiding the disposal of this compound is the proper segregation and containment of all contaminated materials to prevent exposure and environmental release. All waste generated during research involving this compound should be considered potentially hazardous.
Waste Segregation and Disposal Procedures
Proper segregation of waste at the point of generation is a critical first step.[3] Different categories of waste require distinct disposal pathways. The following table outlines the recommended procedures for various types of waste contaminated with this compound.
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Bulk Waste | Unused or expired this compound, concentrated stock solutions, and grossly contaminated materials. | Black RCRA-regulated hazardous waste container.[3] | Hazardous waste incineration.[3] |
| Trace Waste (Solids) | Items with minimal residual contamination, such as empty vials, flasks, and plasticware. Must contain less than 3% of the original volume.[3] | Yellow chemotherapy waste container.[3] | High-temperature incineration. |
| Trace Waste (Sharps) | Used syringes, needles, and other sharps contaminated with this compound. | Yellow, puncture-resistant "Chemo Sharps" container.[3] | High-temperature incineration. |
| Contaminated PPE | Disposable personal protective equipment (gowns, gloves, etc.) contaminated with this compound. | Yellow chemotherapy waste bag or container.[3] | High-temperature incineration. |
| Liquid Waste | Aqueous solutions containing this compound, such as supernatants from cell culture. | Labeled, leak-proof hazardous waste container. | Autoclaving or incineration, in accordance with institutional and local regulations.[5] |
Experimental Workflow for this compound Waste Management
The following diagram illustrates the logical flow for the safe handling and disposal of this compound waste within a laboratory setting.
Decontamination and Spill Management
Decontamination of Work Surfaces:
-
Following any work with this compound and after waste disposal, thoroughly decontaminate all work surfaces.
-
Use a detergent solution followed by a rinse with purified water.[3]
Spill Management:
In the event of a spill, immediate and appropriate action is crucial.
-
Alert personnel in the immediate area.
-
Don appropriate PPE , including double gloves, a gown, and eye protection.
-
Contain the spill using absorbent materials.
-
Clean the spill area with a detergent solution, working from the outer edge of the spill inward.
-
Rinse the area with water.
-
Dispose of all cleanup materials as hazardous waste in the appropriate, labeled container.
Important Considerations
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound was not identified in public sources, always request and consult the SDS from the supplier for the most accurate and detailed handling and disposal information.
-
Institutional Guidelines: Adhere to all institutional and local regulations regarding the disposal of cytotoxic and hazardous waste.
-
Training: Ensure all personnel handling this compound are trained on the potential hazards and the proper handling and disposal procedures.
By implementing these procedures, research facilities can mitigate the risks associated with the handling and disposal of this compound, ensuring a safe working environment and responsible environmental stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (OGX-011): a second-generation antisense inhibitor of clusterin in development for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. What is the proper disposal procedure for waste from the sample preparation? [qiagen.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
